Hydrosulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14337-03-2 |
|---|---|
Molecular Formula |
HS- |
Molecular Weight |
33.08 g/mol |
IUPAC Name |
sulfanide |
InChI |
InChI=1S/H2S/h1H2/p-1 |
InChI Key |
RWSOTUBLDIXVET-UHFFFAOYSA-M |
Canonical SMILES |
[SH-] |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous Hydrosulfide Production in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S), once considered merely a toxic gas, is now recognized as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes.[1][2][3] Like nitric oxide (NO) and carbon monoxide (CO), H₂S is an important signaling molecule involved in regulating vascular tone, neurotransmission, inflammation, and cellular bioenergetics.[3][4] In mammalian cells, the endogenous production of H₂S is primarily orchestrated by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[5][6][7] Understanding the intricacies of these production pathways is paramount for researchers and professionals in drug development aiming to modulate H₂S levels for therapeutic benefit. This guide provides a comprehensive technical overview of the core enzymatic pathways of H₂S synthesis, detailed experimental protocols for its quantification, and quantitative data to facilitate comparative analysis.
Core Enzymatic Pathways of H₂S Production
The biosynthesis of H₂S in mammalian cells is a tightly regulated process involving both cytosolic and mitochondrial enzymes. The primary substrates for these reactions are the sulfur-containing amino acids L-cysteine and L-homocysteine.[5][7]
Cystathionine β-Synthase (CBS)
CBS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the transsulfuration pathway, catalyzing the condensation of homocysteine with serine to form cystathionine.[8] However, it also contributes significantly to H₂S production through several alternative reactions.[8][9] CBS is the predominant source of H₂S in the central nervous system.[1][6]
The primary H₂S-generating reaction catalyzed by CBS is the β-replacement reaction where L-cysteine condenses with L-homocysteine to produce cystathionine and H₂S.[9] This reaction is significantly more efficient than the hydrolysis of L-cysteine to L-serine and H₂S.[9]
-
Reaction: L-cysteine + L-homocysteine → Cystathionine + H₂S
CBS can also catalyze the condensation of two molecules of L-cysteine to form lanthionine (B1674491) and H₂S.
-
Reaction: 2 L-cysteine → Lanthionine + H₂S
Cystathionine γ-Lyase (CSE)
CSE, another PLP-dependent enzyme, is the primary source of H₂S in the peripheral tissues, including the cardiovascular system.[6][10] While its canonical role is the cleavage of cystathionine to L-cysteine, α-ketobutyrate, and ammonia, it can also produce H₂S from L-cysteine through α,β-elimination.[11]
-
Reaction: L-cysteine → Pyruvate + NH₃ + H₂S
CSE can also utilize L-homocysteine to generate H₂S.[11]
-
Reaction: L-homocysteine → α-ketobutyrate + NH₃ + H₂S
Furthermore, CSE can catalyze the condensation of two molecules of L-cysteine to produce lanthionine and H₂S, or two molecules of L-homocysteine to produce homolanthionine (B15250324) and H₂S.[11]
3-Mercaptopyruvate Sulfurtransferase (3-MST)
3-MST, in conjunction with cysteine aminotransferase (CAT) or D-amino acid oxidase (DAO), constitutes a third pathway for H₂S production.[7][12] This pathway is present in both the cytoplasm and mitochondria.[7][13] CAT first converts L-cysteine and α-ketoglutarate to 3-mercaptopyruvate (3-MP) and glutamate.[12][14] Subsequently, 3-MST catalyzes the transfer of a sulfur atom from 3-MP to a thiol-containing acceptor molecule (like thioredoxin or dihydrolipoic acid), which then releases H₂S.[7][12][14] DAO can also produce 3-MP from D-cysteine.[12]
-
Reaction 1 (CAT): L-cysteine + α-ketoglutarate → 3-mercaptopyruvate + L-glutamate
-
Reaction 2 (3-MST): 3-mercaptopyruvate + Thiol acceptor (e.g., Thioredoxin) → Pyruvate + Persulfidated acceptor → H₂S + Oxidized acceptor
Quantitative Data on H₂S Production
The kinetic properties of the H₂S-producing enzymes and their relative contributions to total H₂S synthesis vary significantly across different tissues and with substrate availability.
Table 1: Kinetic Parameters of Human H₂S-Producing Enzymes
| Enzyme | Substrate(s) | Reaction | K_m (mM) | k_cat (s⁻¹) | Reference |
| CBS | L-Cysteine + L-Homocysteine | β-replacement | Cys: 6.8, Hcy: 3.0 | 20 | [15] |
| L-Cysteine | β-elimination | 27.3 | 0.4 | [15] | |
| CSE | L-Cysteine | α,β-elimination | 2.7 | 0.0081 (v/[E]) | [7] |
| L-Homocysteine | α,γ-elimination | 5.9 | 0.00335 (v/[E]) | [7] | |
| L-Cysteine + L-Cysteine | β-replacement | Cys1: 2.7, Cys2: >50 | - | [7] | |
| L-Homocysteine + L-Homocysteine | γ-replacement | Hcy1: 5.9, Hcy2: 24 | - | [7] | |
| 3-MST | 3-Mercaptopyruvate | Sulfur Transfer | 1.2 | - | [16] |
| (with Thioredoxin as acceptor) | [2] |
Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, etc.). The values presented are indicative and sourced from the cited literature.
Table 2: Relative Contribution of CBS and CSE to H₂S Production in Murine Tissues
| Tissue | Relative Protein Abundance (CSE:CBS) | H₂S Production at High Substrate (20 mM) (% CBS : % CSE) | Estimated H₂S Production at Physiological Substrate (% CBS : % CSE) | Reference |
| Liver | ~60 : 1 | ~50 : ~50 | ~3 : ~97 | [1][4] |
| Kidney | ~20 : 1 | ~80 : ~20 | - | [1][4] |
| Brain | - | ~95 : ~5 | - | [1][4] |
Experimental Protocols for H₂S Measurement
Accurate quantification of H₂S in biological samples is challenging due to its volatile nature and reactivity. Several methods have been developed, each with its own advantages and limitations.
Methylene (B1212753) Blue Assay
This is a widely used colorimetric method for the determination of total sulfide concentration.
Principle: H₂S in the sample is trapped as zinc sulfide (ZnS). In an acidic environment, the sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue, which has a strong absorbance at 665-670 nm.
Detailed Protocol for Tissue Homogenates:
-
Homogenization: Homogenize fresh or frozen tissue (e.g., 100 mg) in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube, mix 200 µL of tissue homogenate with 200 µL of 1% zinc acetate (B1210297) to trap H₂S as ZnS.
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Color Development: Transfer 100 µL of the supernatant to a new tube. Add 150 µL of water, 20 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate (B86663) in 7.2 M HCl, and 20 µL of 30 mM FeCl₃ in 1.2 M HCl.
-
Incubation: Incubate in the dark at room temperature for 20 minutes.
-
Measurement: Measure the absorbance at 670 nm using a spectrophotometer.
-
Quantification: Calculate the H₂S concentration using a standard curve prepared with known concentrations of sodium hydrosulfide (B80085) (NaHS).
Lead Sulfide (PbS) Precipitation Assay
This method relies on the reaction of H₂S with lead acetate to form a black precipitate of lead sulfide.
Principle: H₂S produced by the enzymatic reaction in a sealed container reacts with a lead acetate-soaked paper strip placed in the headspace, forming a dark spot of PbS. The intensity of the spot is proportional to the amount of H₂S produced.
Detailed Protocol for Cell Lysates:
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, add 50 µL of cell lysate (containing a known amount of protein, e.g., 100-200 µg).
-
Reaction Buffer: Add 150 µL of reaction buffer (100 mM potassium phosphate buffer, pH 7.4, containing 10 mM L-cysteine and 2 mM PLP).
-
Lead Acetate Paper: Place a piece of filter paper soaked in 20 mM lead acetate over the top of the 96-well plate.
-
Incubation: Seal the plate and incubate at 37°C for 1-2 hours.
-
Imaging and Quantification: After incubation, scan the filter paper. The intensity of the dark spots can be quantified using image analysis software (e.g., ImageJ).
-
Standard Curve: Generate a standard curve by reacting known concentrations of NaHS under the same conditions.
Monobromobimane (B13751) (MBB) Fluorescence Assay
This is a highly sensitive and specific method that uses HPLC with fluorescence detection.
Principle: H₂S reacts with the non-fluorescent monobromobimane (MBB) to form a stable and highly fluorescent sulfide-dibimane (SDB) adduct. The SDB is then separated and quantified by reverse-phase HPLC.
Detailed Protocol for Plasma or Serum:
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to obtain plasma. All steps should be performed on ice.
-
Derivatization: In a microcentrifuge tube, mix 50 µL of plasma with 50 µL of 100 mM Tris-HCl (pH 9.5) containing 0.1 mM DTPA. Add 50 µL of 10 mM MBB in acetonitrile.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
HPLC Analysis: Inject an aliquot (e.g., 20 µL) of the supernatant onto a C18 reverse-phase HPLC column.
-
Detection: Use a fluorescence detector with an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
-
Quantification: Quantify the SDB peak by comparing its area to a standard curve prepared with known concentrations of NaHS derivatized with MBB.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H2S measurements [bio-protocol.org]
- 7. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - mrseanryan/gpt-workflow: Generate workflows (for flowcharts or low code) via LLM. Also describe workflow given in DOT. [github.com]
- 9. Relative Contributions of Cystathionine β-Synthase and γ-Cystathionase to H2S Biogenesis via Alternative Trans-sulfuration Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of Nitrite Reduction and Peroxynitrite Formation by Ferrous Heme in Human Cystathionine β-Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (PDF) Structure and Kinetic Analysis of H2S Production by [research.amanote.com]
- 15. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production - PMC [pmc.ncbi.nlm.nih.gov]
Role of hydrosulfide in mitochondrial respiration and bioenergetics
An In-depth Technical Guide to the Role of Hydrosulfide (B80085) in Mitochondrial Respiration and Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrogen sulfide (B99878) (H₂S), traditionally known as a toxic gas, is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO).[1][2][3] It plays a pivotal, yet complex, role in cellular bioenergetics, with mitochondria being a primary site of its metabolism and action.[4][5] The biological effects of H₂S are distinctly biphasic: at low, physiological concentrations, it serves as a mitochondrial substrate, donating electrons to the electron transport chain (ETC) to stimulate ATP production and exerting cytoprotective effects.[2][6][7] Conversely, at high concentrations, it is a potent inhibitor of cytochrome c oxidase (Complex IV), leading to the cessation of aerobic respiration and cytotoxicity.[1][8] This guide provides a detailed examination of the mechanisms governing H₂S-mediated regulation of mitochondrial respiration, its impact on bioenergetics, and the key experimental methodologies used in its study.
Mitochondrial Metabolism of Hydrogen Sulfide
Mitochondria are not only a target of H₂S signaling but also the primary site for its catabolism through the sulfide oxidation pathway (SOP).[4][9] This pathway detoxifies H₂S while harnessing its electrons for energy production.
The key enzymes involved are:
-
Sulfide Quinone Oxidoreductase (SQR): Located in the inner mitochondrial membrane, SQR catalyzes the first and rate-limiting step, oxidizing H₂S to a persulfide.[4][9] In this process, it transfers two electrons to the ubiquinone (Coenzyme Q) pool, directly linking H₂S metabolism to the ETC at the level of Complex III.[4][8]
-
Ethylmalonic Encephalopathy 1 (ETHE1) Persulfide Dioxygenase: This matrix enzyme further oxidizes the persulfide generated by SQR to produce sulfite (B76179) (SO₃²⁻).[4]
-
Sulfite Oxidase (SUOX): Also in the mitochondrial matrix, SUOX completes the pathway by oxidizing sulfite to sulfate (B86663) (SO₄²⁻), which is then excreted.[4]
This enzymatic cascade ensures that cellular H₂S levels are maintained within a narrow, non-toxic range while simultaneously contributing to cellular energy metabolism.[9][10]
The Dual Role of H₂S in Mitochondrial Respiration
The influence of H₂S on mitochondrial respiration is entirely concentration-dependent.
Stimulatory Effects at Low Concentrations (<20-50 µM)
At physiological concentrations, H₂S acts as an inorganic substrate for the ETC, enhancing bioenergetic output through several mechanisms:
-
Electron Donation via SQR: As described above, the oxidation of H₂S by SQR provides a source of electrons for the CoQ pool, which are then transferred to Complex III and subsequently to Complex IV, driving proton pumping and ATP synthesis.[1][4][11] This allows H₂S to serve as a fuel for mitochondria, particularly under conditions where traditional substrate supply may be limited.[12][13]
-
Reduction of Cytochrome c: H₂S can directly reduce the oxidized form of cytochrome c (ferricytochrome c) to its reduced state (ferrocytochrome c).[4][5][10] This bypasses Complex III and directly provides electrons to Complex IV, potentiating its activity and stimulating respiration.[4][10]
-
Protein Persulfidation (S-sulfhydration): H₂S can post-translationally modify cysteine residues on specific proteins to form persulfides (-SSH).[4][6] This modification can alter protein function. A key target is the F₁F₀-ATP synthase (Complex V). Persulfidation of the ATP5A1 subunit has been shown to enhance its activity, leading to increased ATP production.[1] Similarly, persulfidation of lactate (B86563) dehydrogenase (LDH) can stimulate its activity, linking glycolysis to mitochondrial metabolism.[1][11]
Inhibitory Effects at High Concentrations (>50-100 µM)
The toxicity of H₂S is primarily attributed to its potent, reversible inhibition of Complex IV (cytochrome c oxidase).[1][7][8]
-
Mechanism of Inhibition: H₂S binds to the ferric iron (Fe³⁺) of the heme a₃ center within Complex IV.[7] This binding competes with oxygen, the terminal electron acceptor, effectively halting the transfer of electrons from cytochrome c to oxygen.[14]
-
Consequences: The inhibition of Complex IV leads to a rapid cessation of aerobic respiration, a collapse of the mitochondrial membrane potential, and a drastic drop in ATP production, ultimately causing cell death.[1][8][15] This mechanism is comparable to the toxicity of cyanide and carbon monoxide.[7][16]
Quantitative Data on H₂S Effects
The concentration-dependent effects of H₂S on mitochondrial function are summarized below. Precise values can vary depending on the cell type, experimental conditions, and the H₂S donor used.
| Parameter | Low H₂S Concentration | High H₂S Concentration | References |
| Overall Respiration | Stimulatory (acts as electron donor) | Inhibitory | [1][2][4][6] |
| Complex IV Activity | Stimulatory (via electron donation) or no effect | Potent, reversible inhibition | [1][11][17] |
| ATP Production (Normoxia) | Stimulatory or modest decrease | Strong inhibition | [1][12][13] |
| ATP Production (Hypoxia) | Stimulatory/Protective | Inhibitory | [12][13] |
| ATP Synthase Activity | Stimulatory (via persulfidation) | Inhibited (due to lack of proton motive force) | [1][11] |
| Effective Concentration Range | < 20-50 µM | > 50-100 µM | [4][11][15] |
H₂S Signaling Pathways in Mitochondria
H₂S signaling within the mitochondria is a complex interplay of metabolic and post-translational events. Key pathways include direct interaction with the ETC and covalent modification of proteins.
Caption: H₂S metabolism and its dual-role signaling in mitochondria.
Key Experimental Protocols
Studying the effects of H₂S on mitochondria requires specialized techniques to handle the volatile gas and measure its impact on function.
Measurement of Mitochondrial Respiration
Objective: To determine the effect of H₂S on the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells.
Methodology: High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k)
-
Preparation: Isolate mitochondria from tissue or cells using differential centrifugation or permeabilize cultured cells with a mild detergent (e.g., digitonin) to maintain mitochondrial integrity.
-
Chamber Setup: Calibrate the oxygen electrodes in the instrument chambers containing a respiration buffer (e.g., MiR05) at a controlled temperature (e.g., 37°C).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add the mitochondrial preparation to the chamber.
-
Sequentially add substrates and inhibitors to interrogate specific parts of the ETC. A common sequence is:
-
Pyruvate, Malate, Glutamate: To measure Complex I-linked respiration (LEAK state).
-
ADP: To stimulate oxidative phosphorylation (OXPHOS state) and measure ATP-linked respiration.
-
Succinate: To provide electrons to Complex II and assess CI+CII linked respiration.
-
H₂S Donor Titration: Introduce a slow-releasing H₂S donor (e.g., GYY4137) or NaHS at various concentrations (e.g., 1 µM to 200 µM) to observe either stimulation or inhibition of OCR.
-
Cytochrome c: Add to test for outer mitochondrial membrane integrity.
-
Antimycin A: To inhibit Complex III and confirm the inhibition is ETC-dependent.
-
Ascorbate + TMPD: To donate electrons directly to Complex IV and measure its maximal activity.
-
-
-
Data Analysis: Analyze the real-time OCR traces to quantify the stimulatory or inhibitory effects of H₂S on different respiratory states.
Detection of Mitochondrial H₂S
Objective: To visualize and quantify H₂S levels specifically within mitochondria.
Methodology: Mitochondria-Targeted Probes
-
Fluorescent Probes (e.g., Mito-HS, HCy-SSPy): [18][19]
-
Principle: These probes consist of a fluorophore, a H₂S-reactive moiety (e.g., azide (B81097) or disulfide), and a mitochondria-targeting group (e.g., triphenylphosphonium, TPP⁺). The reaction with H₂S induces a change in fluorescence ("turn-on" response).[18]
-
Protocol:
-
Culture cells on a glass-bottom dish suitable for microscopy.
-
Load cells with the mitochondria-targeted H₂S probe by incubating for a specified time (e.g., 30 minutes).
-
Induce endogenous H₂S production (e.g., with a precursor like L-cysteine) or add an exogenous H₂S donor.
-
Perform live-cell imaging using a confocal microscope, capturing the fluorescence signal from the mitochondria.
-
Quantify the change in fluorescence intensity to determine the relative change in mitochondrial H₂S concentration.
-
-
-
Mass Spectrometry Probes (e.g., MitoA): [20]
-
Principle: A TPP⁺-tagged molecule (MitoA) accumulates in mitochondria. H₂S reacts with it to form a stable product (MitoN). The ratio of product to parent compound is measured by LC-MS/MS.[20]
-
Protocol: This method is suitable for both cell culture and in vivo studies. After exposure of cells or tissues to MitoA, mitochondria are isolated, and lipids are extracted. The extract is then analyzed by mass spectrometry to quantify MitoA and MitoN.
-
Detection of Protein Persulfidation
Objective: To identify and quantify proteins that are post-translationally modified by H₂S.
Methodology: Modified Biotin (B1667282) Tag-Switch Assay
-
Principle: This technique specifically labels persulfide (-SSH) groups. It involves three steps: (1) blocking of free thiols (-SH), (2) reduction of the persulfide to a thiol, and (3) tagging of the newly revealed thiol with a reporter molecule like biotin.
-
Protocol:
-
Homogenization: Lyse cells or tissues in a buffer containing an alkylating agent (e.g., methyl methanethiosulfonate, MMTS) to block all free cysteine thiols.
-
Reduction: Remove excess MMTS and treat the protein lysate with a reducing agent (e.g., dithiothreitol, DTT) to specifically reduce the persulfide bonds (-S-SH -> -SH).
-
Labeling: Add a thiol-reactive biotin probe (e.g., biotin-HPDP), which will covalently bind to the newly formed thiol groups.
-
Detection: The biotin-labeled proteins can be detected by Western blotting using streptavidin-HRP or enriched using streptavidin beads for identification by mass spectrometry.
-
Caption: General workflow for investigating H₂S effects on mitochondria.
Conclusion for Drug Development
The intricate relationship between H₂S and mitochondrial bioenergetics presents a promising area for therapeutic intervention. The ability of low-dose H₂S to protect and even enhance mitochondrial function is particularly relevant for diseases associated with mitochondrial dysfunction, such as ischemia-reperfusion injury, neurodegenerative diseases, and metabolic disorders.[3][21][22] The development of mitochondria-targeted H₂S donors (e.g., AP39) represents a leading strategy to deliver the gasotransmitter precisely to its site of action, maximizing its bioenergetic benefits while minimizing potential off-target toxicity.[4] Conversely, inhibitors of H₂S-producing enzymes may be valuable in conditions characterized by H₂S overproduction, such as certain cancers.[4] A thorough understanding of the concentration-dependent effects and the underlying molecular mechanisms is crucial for the successful translation of H₂S-based therapies from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Hydrogen Sulfide on Mitochondrial and Bacterial Bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hydrogen sulfide on mitochondrial function and cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of hydrogen sulfide on mitochondrial function and cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 8. Regulation of mitochondrial bioenergetic function by hydrogen sulfide. Part I. Biochemical and physiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Metabolic Paradigm for Hydrogen Sulfide Signaling via Electron Transport Chain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome c Reduction by H2S Potentiates Sulfide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Hydrogen sulfide (H2S) metabolism in mitochondria and its regulatory role in energy production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sulfide inhibition of and metabolism by cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Visualizing Hydrogen Sulfide in Mitochondria and Lysosome of Living Cells and in Tumors of Living Mice with Positively Charged Fluorescent Chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hydrogen sulfide signaling in mitochondria and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Production and Physiological Effects of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Biology of Hydrosulfide: An In-Depth Guide to its Interaction with Metalloproteins
For Researchers, Scientists, and Drug Development Professionals
Hydrogen sulfide (B99878) (H₂S), once considered merely a toxic gas, has emerged as a critical endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO) as a key signaling molecule in a vast array of physiological and pathological processes.[1][2][3] Its profound influence on cellular function is largely mediated through its interactions with metalloproteins, which constitute a significant portion of the human proteome.[4][5] This technical guide provides a comprehensive overview of the chemical biology of hydrosulfide (B80085), with a particular focus on its intricate interplay with metalloproteins, offering valuable insights for researchers and professionals in drug development.
The Chemical Biology of this compound
This compound exists in a pH-dependent equilibrium between its gaseous form (H₂S) and the this compound anion (HS⁻).[6] At a physiological pH of 7.4, approximately 81% of the total sulfide pool is in the form of HS⁻.[6] This equilibrium is crucial for its biological activity, influencing its reactivity, transport across cell membranes, and interactions with molecular targets.
Endogenous H₂S is primarily synthesized by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). These enzymes utilize cysteine and other sulfur-containing amino acids as substrates to generate H₂S in various tissues, where it participates in signaling pathways that regulate processes such as vasodilation, neuromodulation, and inflammation.[1][7]
This compound's Interaction with Metalloproteins
The reactivity of this compound with metal centers is a cornerstone of its biological function. Metalloproteins, with their diverse metal cofactors, are primary targets for H₂S, leading to a range of functional consequences.[4][5][8]
Heme Proteins
Heme proteins, characterized by their iron-containing porphyrin ring, are prominent targets of H₂S. The interaction is multifaceted and depends on the specific heme protein, the redox state of the iron, and the local microenvironment.[9]
-
Inhibition of Cytochrome c Oxidase: H₂S can reversibly inhibit cytochrome c oxidase, the terminal enzyme of the mitochondrial electron transport chain, by binding to the ferric heme a₃ and CuB centers.[1] This interaction can modulate cellular respiration and ATP production.
-
Formation of Sulfhemoglobin: In the presence of oxygen, H₂S can react with hemoglobin to form sulfhemoglobin, a greenish derivative with a reduced oxygen-carrying capacity.[1][10]
-
Modulation of Myoglobin (B1173299) and Neuroglobin: H₂S can also interact with myoglobin and neuroglobin, influencing their functions in oxygen storage and neuroprotection.[5]
Iron-Sulfur Cluster Proteins
Iron-sulfur (Fe-S) clusters are essential cofactors in a multitude of proteins involved in electron transfer, metabolic catalysis, and DNA repair. H₂S can interact with these clusters, potentially leading to their disassembly or modification, thereby altering protein function.[1][11] This interaction is also crucial for the biogenesis and repair of Fe-S clusters.
Other Metalloproteins
This compound can also interact with other metalloproteins containing zinc, copper, and other transition metals.[4][12] For instance, H₂S can modulate the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling.[13]
Quantitative Data on this compound-Metalloprotein Interactions
The following tables summarize key quantitative data related to the interaction of this compound with various metalloproteins.
| Metalloprotein | Metal Center | Interaction Type | Quantitative Parameter | Value | Reference |
| Cytochrome c Oxidase | Fe (Heme a₃), CuB | Inhibition | IC₅₀ | ~1 µM | [1] |
| Hemoglobin | Fe (Heme) | Binding | K_d | Varies with conditions | [1] |
| Myoglobin | Fe (Heme) | Binding | K_d | Varies with conditions | [5] |
| Human Neuroglobin | Fe (Heme) | Binding | K_d | ~2 µM | [14] |
Table 1: Binding and Inhibition Constants of H₂S with Heme Proteins.
| Parameter | Tissue/Cell Type | Concentration Range | Reference |
| Free H₂S | Mouse Liver | 0.004 ± 0.002 µmol/kg | [15] |
| Free H₂S | Mouse Heart | 0.055 ± 0.027 µmol/kg | [15] |
| Free H₂S | Mouse Aorta | 1.02 ± 0.32 µmol/kg | [15] |
| Acid-labile H₂S | Mouse Cardiac Tissue | 304 ± 152 µmol/kg | [15] |
Table 2: Physiological Concentrations of this compound in Various Tissues.
Signaling Pathways Involving this compound and Metalloproteins
This compound exerts its signaling functions through various mechanisms, with post-translational modification of cysteine residues, known as persulfidation or S-sulfhydration, being a key pathway.[6][16] This modification can alter the structure and function of target proteins, including metalloproteins.
Caption: H₂S biosynthesis and its primary signaling mechanisms.
Experimental Protocols for Studying this compound-Metalloprotein Interactions
A variety of experimental techniques are employed to investigate the chemical biology of H₂S.
Quantification of this compound
Accurate measurement of H₂S in biological samples is challenging due to its volatility and reactivity. Several methods are commonly used:
-
Methylene (B1212753) Blue Assay: This colorimetric method is widely used for its simplicity and sensitivity.[17] It relies on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified spectrophotometrically.
-
Gas Chromatography (GC): GC coupled with a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD), offers high sensitivity and specificity for H₂S measurement.[18][19]
-
Fluorescent Probes: A growing number of fluorescent probes are available for the real-time detection of H₂S in living cells, providing spatial and temporal information about its distribution.
Caption: Workflow for the Methylene Blue Assay.
Synthesis and Use of H₂S Donors
Due to the challenges of working with H₂S gas, a variety of H₂S-releasing compounds, or "donors," have been developed.[3][20][21] These molecules release H₂S under specific conditions, such as changes in pH or in the presence of thiols, allowing for controlled delivery of H₂S in experimental settings. Commonly used donors include NaHS, Na₂S, GYY4137, and various dithiolethiones.[3][22]
Techniques to Study H₂S-Metalloprotein Interactions
Several biophysical and biochemical techniques are utilized to characterize the interaction between H₂S and metalloproteins:
-
UV-Visible Spectroscopy: This technique is valuable for studying changes in the electronic environment of the metal center in metalloproteins upon H₂S binding, particularly for heme proteins.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to probe the electronic structure of paramagnetic metal centers and can provide insights into the coordination of H₂S to these centers.
-
X-ray Crystallography: This powerful technique can provide atomic-level structural information about the binding of H₂S to metalloproteins.
-
Mass Spectrometry: Mass spectrometry-based proteomics approaches are used to identify proteins that are post-translationally modified by H₂S (persulfidation).[23]
Caption: Experimental workflow for identifying persulfidated proteins.
Implications for Drug Development
The pivotal role of H₂S in numerous physiological and pathological processes has made it an attractive target for therapeutic intervention.[21] The development of novel H₂S donors and inhibitors of H₂S-producing enzymes holds significant promise for the treatment of a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, and inflammation.[7][13] A thorough understanding of the intricate interactions between H₂S and metalloproteins is essential for the rational design of drugs that can modulate H₂S signaling pathways with high specificity and efficacy.
Conclusion
The chemical biology of this compound is a rapidly evolving field with profound implications for our understanding of cellular signaling and human disease. Its complex interplay with metalloproteins represents a critical hub for its diverse biological activities. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies in this exciting area of research. Continued investigation into the nuanced interactions between H₂S and metalloproteins will undoubtedly pave the way for innovative therapeutic strategies targeting a multitude of diseases.
References
- 1. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen sulfide chemical biology: pathophysiological roles and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry: Insights into the Development of Novel H2S Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of reactive sulfur species with metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen sulfide and metal interaction: the pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrogen Sulfide Modulation of Matrix Metalloproteinases and CD147/EMMPRIN: Mechanistic Pathways and Impact on Atherosclerosis Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors controlling the reactivity of hydrogen sulfide with hemeproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and synthesis of polymeric hydrogen sulfide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydrogen sulfide donors in research and drug development - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative Persulfide Site Identification (qPerS-SID) Reveals Protein Targets of H2S Releasing Donors in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Oxidation of Hydrosulfide in Aqueous Buffer Solutions: A Technical Guide for Researchers
An in-depth exploration of the chemical behavior of hydrosulfide (B80085) in buffered aqueous environments, providing critical data, experimental methodologies, and visual representations of its role in signaling pathways for researchers, scientists, and drug development professionals.
The spontaneous oxidation of this compound (HS⁻), the conjugate base of hydrogen sulfide (B99878) (H₂S), in aqueous buffer solutions is a complex process of significant interest in various scientific disciplines, from environmental chemistry to cellular biology. As a key signaling molecule, the stability and reactivity of H₂S/HS⁻ are paramount to its physiological functions. This technical guide provides a comprehensive overview of the core principles governing this compound oxidation, offering quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this critical phenomenon.
Kinetics and Mechanism of this compound Oxidation
The auto-oxidation of this compound is a multifaceted process influenced by a variety of factors, including pH, temperature, buffer composition, and the presence of catalysts such as transition metals. The reaction proceeds through a series of steps involving radical and non-radical intermediates, ultimately leading to the formation of various sulfur-containing products.
The overall reaction can be generalized as a second-order process, being first-order with respect to both sulfide and oxygen.[1] The rate of oxidation is significantly pH-dependent, which is attributed to the dissociation of H₂S (pKa ≈ 7.0) to the more reactive this compound ion (HS⁻).[2][3]
Factors Influencing Oxidation Rate
pH: The rate of spontaneous H₂S oxidation increases significantly over the physiological pH range of 6.5 to 8.0, reaching a maximum around pH 8.[2] This is because the concentration of the more readily oxidized HS⁻ species increases with pH.
Temperature: As with most chemical reactions, the rate of this compound oxidation increases with temperature. The temperature dependency can often be described using the Arrhenius relationship.[4]
Buffer Composition: The choice of buffer can influence the rate of this compound oxidation. For instance, borate (B1201080) buffers have been shown to catalyze the oxidation of organic sulfides by hydrogen peroxide, a potential intermediate in H₂S auto-oxidation.[5][6] Phosphate (B84403) buffers are also commonly used, and their components can potentially interact with reaction intermediates.[7][8]
Transition Metals: Trace amounts of transition metal ions, such as iron and copper, can act as catalysts, significantly accelerating the rate of this compound oxidation.[9] The presence of chelating agents like EDTA can help to mitigate this catalytic effect.[2]
Products of Oxidation
The spontaneous oxidation of this compound yields a mixture of sulfur species with varying oxidation states. The primary products include:
-
Elemental Sulfur (S₈): Often observed as a colloidal precipitate.
-
Sulfite (SO₃²⁻)
-
Sulfate (SO₄²⁻)
-
Thiosulfate (S₂O₃²⁻)
The distribution of these products is highly dependent on the reaction conditions, particularly the initial ratio of oxygen to sulfide and the pH.[1][12]
Quantitative Data on this compound Oxidation
For ease of comparison, the following tables summarize key quantitative data on the kinetics and product distribution of this compound oxidation under various conditions.
Table 1: Rate Constants for the Reaction of this compound with Various Oxidants at pH 7.4
| Oxidant | Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydrogen Peroxide (H₂O₂) | 0.73 (at 37°C) | [10][11] |
| Peroxynitrite (ONOO⁻) | 4.8 x 10³ (at 37°C) | [10] |
| Hypochlorite (HOCl) | 8 x 10⁷ (at 37°C) | [10] |
Table 2: pH Dependence of the Second-Order Rate Constant for this compound Oxidation by Oxygen
| pH | Temperature (°C) | Rate Constant (M⁻¹h⁻¹) | Reference |
| 4-8 | 25 | Varies with pH | [13] |
| 8-12 | 25 | Relatively constant | [13] |
Table 3: Product Distribution from this compound Oxidation in Seawater at 25°C
| pH | SO₃²⁻ (%) | S₂O₃²⁻ (%) | SO₄²⁻ (%) | Reference |
| 4 | - | - | - | [1] |
| 6 | - | - | - | [1] |
| 8 | - | - | - | [1] |
| 10 | - | - | - | [1] |
Experimental Protocols
Accurate and reproducible experimental design is crucial for studying the kinetics of this compound oxidation. Below are detailed protocols for two common analytical methods.
Spectrophotometric Determination of this compound using the Methylene (B1212753) Blue Method
This colorimetric assay is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine and ferric chloride in an acidic solution to form the stable blue dye, methylene blue.[14][15][16][17]
Materials:
-
Amine-sulfuric acid stock solution
-
Ferric chloride solution
-
Diammonium hydrogen phosphate solution
-
Sulfide stock solution (e.g., Na₂S·9H₂O), standardized
-
Spectrophotometer
Procedure:
-
Sample Preparation: Collect aqueous samples with minimal aeration. If immediate analysis is not possible, preserve the sample by adding zinc acetate (B1210297) solution to precipitate zinc sulfide.[14]
-
Reagent Addition:
-
To a known volume of the sample (or a suspension of the zinc sulfide precipitate in water), add the amine-sulfuric acid reagent.
-
Immediately add the ferric chloride solution and mix.
-
-
Color Development: Allow the color to develop for a specified time (typically 15-20 minutes).
-
Color Stabilization: Add diammonium hydrogen phosphate solution to eliminate the color of the excess ferric chloride.[16]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 664-670 nm.[11][16]
-
Quantification: Determine the sulfide concentration from a calibration curve prepared using standardized sulfide solutions.
Interferences:
-
Strong reducing agents can prevent the formation of the blue color.[14][17]
-
High concentrations of iodide may diminish color formation.[14][17]
-
Turbidity and sample color can interfere with absorbance measurements.[17]
Kinetic Analysis using a Sulfide-Selective Electrode
Sulfide-selective electrodes (ISEs) provide a real-time method for monitoring the decrease in sulfide concentration during an oxidation reaction.
Materials:
-
Sulfide ion-selective electrode
-
Double junction reference electrode
-
Ion meter or pH/mV meter
-
Sulfide Anti-Oxidant Buffer (SAOB)
-
Standardized sulfide solutions
Procedure:
-
Electrode Preparation and Calibration:
-
Prepare the electrodes according to the manufacturer's instructions.
-
Prepare a series of sulfide standards in the desired concentration range.
-
For each standard, mix it with an equal volume of SAOB. This buffer raises the pH to convert H₂S to HS⁻ and S²⁻ (the species detected by the electrode) and contains antioxidants to prevent sulfide loss during calibration.[13][18]
-
Generate a calibration curve by plotting the electrode potential (in mV) against the logarithm of the sulfide concentration. The slope should be between -25 and -30 mV per decade change in concentration for a divalent anion.
-
-
Kinetic Run:
-
Place the aqueous buffer solution in a thermostatted reaction vessel with a magnetic stirrer.
-
Immerse the sulfide and reference electrodes in the solution.
-
Initiate the reaction by adding a known concentration of a standardized this compound solution.
-
Record the electrode potential at regular time intervals.
-
-
Data Analysis:
-
Convert the potential readings to sulfide concentrations using the calibration curve.
-
Plot the sulfide concentration versus time to determine the reaction rate.
-
To determine the reaction order and rate constant, plot the natural logarithm of the sulfide concentration versus time (for a pseudo-first-order reaction with respect to sulfide) or the reciprocal of the sulfide concentration versus time (for a second-order reaction).
-
Visualization of Signaling Pathways and Experimental Workflows
Graphviz (DOT language) is a powerful tool for visualizing complex relationships. The following diagrams illustrate key concepts related to this compound oxidation.
Spontaneous Oxidation Pathway of this compound
Caption: Generalized pathway for the spontaneous oxidation of this compound.
H₂S-Mediated Protein Persulfidation Signaling Pathway
Caption: H₂S signaling through protein persulfidation.[14][15][17]
Experimental Workflow for Kinetic Analysis using a Sulfide-Selective Electrode
Caption: Workflow for kinetic analysis with a sulfide-selective electrode.
Conclusion
The spontaneous oxidation of this compound in aqueous buffer solutions is a fundamental process with far-reaching implications. Understanding the kinetics, mechanisms, and influencing factors is essential for researchers across various fields. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations to aid in the study of this complex reaction. By applying these principles and methodologies, scientists can gain deeper insights into the behavior of this compound and its critical role in chemical and biological systems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. journals.bilpubgroup.com [journals.bilpubgroup.com]
- 3. New spectrophotometric methods for the determinations of hydrogen sulfide present in the samples of lake water, industrial effluents, tender coconut, sugarcane juice and egg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Persulfidation in Plants: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. water360.com.au [water360.com.au]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Physiological Concentrations of Free Hydrosulfide in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physiological concentrations of free hydrosulfide (B80085) (H₂S) in rat plasma. It is designed to be a critical resource for researchers, scientists, and professionals in drug development who are investigating the multifaceted roles of this gaseous signaling molecule. This guide summarizes key quantitative data, details common experimental protocols for H₂S measurement, and visualizes relevant biological pathways and workflows.
The accurate measurement of endogenous H₂S concentrations has been a significant challenge, leading to a wide range of reported values in scientific literature. This variability is largely attributable to the different analytical methods employed, each with its own specificities and limitations, particularly concerning the distinction between free H₂S and other forms of sulfide (B99878), such as bound sulfane sulfur and acid-labile sulfides. This guide aims to bring clarity to this complex topic by presenting the available data in a structured format and providing detailed methodologies to aid in the replication and critical evaluation of experimental findings.
Data Presentation: Quantitative Analysis of Free this compound in Rat Plasma
The following table summarizes the reported physiological concentrations of free this compound in the plasma of healthy, control rats. It is crucial to note that the concentration values are highly dependent on the analytical method used.
| H₂S Concentration Range | Mean Concentration (± SD/SEM) | Measurement Technique | Species/Strain | Notes | Reference(s) |
| 10 - 100 µM | ~46 µM | Methylene (B1212753) Blue Assay | Wistar rats | This colorimetric method is one of the most common but can be prone to interference and may overestimate free H₂S. | [1] |
| Not specified | 40 ± 4 µmol/L (male) | Methylene Blue Assay | Sprague-Dawley rats | [2] | |
| Not specified | 41 ± 5 µmol/L (female) | Methylene Blue Assay | Sprague-Dawley rats | [2] | |
| 15 nM - 1 µM | ~0.7 µM | HPLC with Monobromobimane (B13751) (MBB) Derivatization | Not specified | This method is considered more specific for free sulfide compared to the methylene blue assay. | [3] |
| Down to 2 nM | Not specified | HPLC with Monobromobimane (MBB) Derivatization | Not specified | This highlights the high sensitivity of the MBB method.[4] | [4] |
| Undetectable | - | Polarographic H₂S Sensor | Various animal sources | This real-time sensor-based method is highly specific for gaseous H₂S and often reports lower or undetectable levels in plasma.[3] | [3] |
| Low µM range (<5 µM) | Not specified | Polarographic H₂S Sensor | Rat whole blood | While not plasma, this provides a relevant comparison. | [3] |
| 15 nM | Not specified | Gas Chromatography/Chemiluminescence | Mouse blood | While not from rats, this demonstrates the low concentrations detected with this sensitive method. | [3] |
Experimental Protocols: Methodologies for this compound Measurement
The accurate quantification of H₂S in biological samples requires meticulous attention to the experimental protocol. Below are detailed methodologies for the key techniques cited in the table above.
Methylene Blue Assay
This spectrophotometric method is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified by measuring its absorbance.
Protocol:
-
Sample Collection: Collect rat blood in heparinized tubes. Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sulfide Trapping: To 100 µL of plasma, add 100 µL of 1% (w/v) zinc acetate (B1210297) to trap H₂S as zinc sulfide (ZnS). This step also precipitates proteins.
-
Reaction Initiation: Add 50 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate (B86663) in 7.2 M HCl and 50 µL of 30 mM FeCl₃ in 1.2 M HCl to the mixture.
-
Incubation: Incubate the reaction mixture in a sealed tube for 20 minutes at room temperature to allow for the formation of methylene blue.
-
Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate the remaining proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 670 nm.
-
Quantification: Determine the H₂S concentration using a standard curve prepared with known concentrations of sodium this compound (NaHS).
High-Performance Liquid Chromatography (HPLC) with Monobromobimane (MBB) Derivatization
This highly sensitive and specific method involves the derivatization of H₂S with monobromobimane (MBB) to form a stable fluorescent product, sulfide-dibimane (SDB), which is then quantified by HPLC with a fluorescence detector.[4]
Protocol:
-
Sample Collection and Preparation: Collect and prepare plasma as described for the methylene blue assay. All steps should be performed on ice to minimize H₂S loss.
-
Derivatization: In a microcentrifuge tube, mix 30 µL of plasma with 70 µL of 100 mM Tris-HCl buffer (pH 9.5) containing 0.1 mM DTPA. Add 10 µL of 10 mM MBB in acetonitrile.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Reaction Termination and Protein Precipitation: Stop the reaction by adding 20 µL of 200 mM 5-sulfosalicylic acid. Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
HPLC Analysis:
-
Inject the supernatant into a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile.
-
Detect the SDB product using a fluorescence detector with excitation at 390 nm and emission at 475 nm.
-
-
Quantification: Quantify the SDB peak area against a standard curve prepared with known concentrations of NaHS derivatized in the same manner.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key H₂S-related signaling pathways and a typical experimental workflow for H₂S measurement.
References
- 1. CSE/H2S Signaling Pathways in Enhancing Muscle Function and Insulin Sensitivity During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Hydrosulfide: A Technical Guide to the Second Gaseous Transmitter After Nitric Oxide
A Whitepaper for Researchers and Drug Development Professionals
Executive Summary
For decades, nitric oxide (NO) stood as the quintessential gasotransmitter, a revolutionary concept in cellular signaling. Its discovery reshaped our understanding of vascular biology, neuroscience, and immunology. However, the paradigm has expanded with the establishment of hydrosulfide (B80085) (H₂S), also known as hydrogen sulfide (B99878), as the third endogenous gasotransmitter. This technical guide provides an in-depth exploration of the discovery, signaling mechanisms, and experimental characterization of H₂S, drawing direct comparisons with its well-established predecessor, NO. We present detailed comparative data, experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for researchers, scientists, and professionals in drug development aiming to explore the therapeutic potential of these gaseous messengers.
Introduction: The Gasotransmitter Concept
Gasotransmitters are a class of small, gaseous signaling molecules that are endogenously produced, can freely diffuse across cell membranes, and elicit specific physiological responses without the need for membrane receptors. The 1998 Nobel Prize in Physiology or Medicine, awarded for the discoveries concerning nitric oxide as a signaling molecule, solidified this new principle in biology.[1] These molecules challenge the traditional ligand-receptor model, acting on intracellular targets to modulate a vast array of physiological and pathological processes. This guide focuses on the two most prominent members of this family: nitric oxide and the more recently recognized this compound.
Nitric Oxide (NO): The Archetypal Gasotransmitter
Discovery and Identification
The journey to understanding NO began with the study of an elusive substance known as Endothelium-Derived Relaxing Factor (EDRF). In 1980, Furchgott and Zawadzki demonstrated that the relaxation of blood vessels in response to acetylcholine (B1216132) was dependent on the intact endothelium.[2] This led to the hypothesis of a diffusible signaling molecule released by endothelial cells.[2] Through a series of elegant experiments, several groups, notably those of Louis Ignarro and Ferid Murad, identified EDRF as nitric oxide in the late 1980s.[2] They showed that NO and EDRF shared identical chemical and biological properties, including their lability and their ability to activate soluble guanylate cyclase (sGC).[3]
Biosynthesis of Nitric Oxide
NO is synthesized by a family of enzymes called Nitric Oxide Synthases (NOS), which catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline. This process requires molecular oxygen and NADPH as co-substrates.
There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it is constitutively expressed and its activity is regulated by Ca²⁺/calmodulin.[4][5]
-
Inducible NOS (iNOS or NOS2): Its expression is induced in immune cells like macrophages in response to inflammatory stimuli.[4][5] It is largely Ca²⁺-independent.[4]
-
Endothelial NOS (eNOS or NOS3): Found in the endothelium, this isoform is also constitutively expressed and regulated by Ca²⁺/calmodulin, playing a crucial role in regulating vascular tone.[4][5]
The Canonical NO Signaling Pathway
The primary and most well-understood mechanism of NO action is the activation of soluble guanylate cyclase (sGC).[6][7]
-
Diffusion: Being a small, lipophilic gas, NO rapidly diffuses from its site of production (e.g., endothelial cells) into adjacent target cells (e.g., vascular smooth muscle cells).
-
sGC Activation: In the target cell, NO binds to the heme prosthetic group of sGC.
-
cGMP Production: This binding event causes a conformational change that activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7][8]
-
Downstream Effects: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[6][7] PKG then phosphorylates various downstream targets, leading to a reduction in intracellular calcium levels and causing smooth muscle relaxation (vasodilation), among other effects.
A secondary, cGMP-independent pathway involves the post-translational modification of proteins via S-nitrosylation , where an NO moiety is covalently attached to the thiol group of a cysteine residue. This can alter the protein's function, stability, or localization.
Figure 1. Canonical Nitric Oxide (NO) signaling pathway via cGMP.
This compound (H₂S): The Third Gasotransmitter
Discovery and Recognition
For many years, H₂S was known primarily for its toxicity and foul odor. Its recognition as a physiologically relevant signaling molecule came much later than for NO. In 1996, the work of Abe and Kimura provided the first strong evidence for its enzymatic production and neuromodulatory role in the brain, suggesting it could function as an endogenous signaling molecule.[9] Subsequent research established H₂S as the third member of the gasotransmitter family, alongside NO and carbon monoxide (CO). Studies using knockout mice for H₂S-producing enzymes definitively confirmed its physiological importance, for instance, showing that mice lacking cystathionine (B15957) γ-lyase (CSE) exhibit pronounced hypertension.[10]
Biosynthesis of this compound
H₂S is endogenously generated from the amino acid L-cysteine by three key pyridoxal-5'-phosphate (PLP)-dependent enzymes:
-
Cystathionine β-synthase (CBS): The predominant H₂S-producing enzyme in the central nervous system.[11][12]
-
Cystathionine γ-lyase (CSE): The major source of H₂S in the cardiovascular system and peripheral tissues.[11][12]
-
3-Mercaptopyruvate Sulfurtransferase (3-MST): Works in concert with cysteine aminotransferase (CAT) and is found in both the cytoplasm and mitochondria, contributing to H₂S production in various tissues, including the vascular endothelium.[12]
The H₂S Signaling Pathway: Protein S-sulfhydration
Unlike NO's reliance on a single primary receptor (sGC), H₂S exerts its effects through multiple mechanisms. The most prominent and widely accepted signaling mechanism is protein S-sulfhydration (also called persulfidation).[13][14][15]
-
Modification of Cysteine Residues: H₂S signaling involves the post-translational modification of reactive cysteine residues on target proteins.
-
Formation of a Persulfide Group: This modification converts a thiol group (-SH) into a persulfide group (-SSH).[13][14]
-
Functional Alteration: The addition of the extra sulfur atom can alter the protein's structure, activity, or localization. For example, S-sulfhydration of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells leads to their opening, causing hyperpolarization and vasorelaxation.[9] S-sulfhydration can also modulate the activity of transcription factors like NF-κB and enzymes involved in antioxidant responses.[13]
Notably, there is significant crosstalk between the NO and H₂S pathways. H₂S can enhance NO bioavailability by increasing eNOS activity through S-sulfhydration or Akt-mediated phosphorylation.[1][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Cardiovascular roles of nitric oxide: A review of insights from nitric oxide synthase gene disrupted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Hydrogen Sulfide on Cardiovascular Homeostasis: An Overview with Update on Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Cystathionine β-synthase and cystathionine γ-lyase double gene transfer ameliorate homocysteine-mediated mesangial inflammation through hydrogen sulfide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Hydrogen sulfide and the vasculature: a novel vasculoprotective entity and regulator of nitric oxide bioavailability? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Hydrogen Sulfide in Brain Synaptic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen sulfide generation in mammals: the molecular biology of cystathionine-β- synthase (CBS) and cystathionine-γ-lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural characterization of nitric oxide synthase isoforms reveals striking active-site conservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing the physiological concentration and targets of nitric oxide in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of Hydrosulfide, Hydrogen Sulfide, and Sulfide Equilibrium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles governing the equilibrium between hydrogen sulfide (B99878) (H₂S), hydrosulfide (B80085) (HS⁻), and sulfide (S²⁻). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the multifaceted roles of these species in biological systems. This document delves into the fundamental acid-base chemistry, presents key quantitative data, outlines detailed experimental protocols for their measurement, and visualizes their critical signaling pathways.
Core Chemical Principles
Hydrogen sulfide is a volatile gas that, when dissolved in aqueous solutions, acts as a weak acid, establishing an equilibrium with the this compound and sulfide ions.[1] The distribution of these three species is critically dependent on the pH of the solution.
The equilibria are as follows:
H₂S (aq) ⇌ H⁺ + HS⁻ (pKa₁) HS⁻ ⇌ H⁺ + S²⁻ (pKa₂)
At physiological pH (around 7.4), the equilibrium lies predominantly between H₂S and HS⁻, with approximately 20-40% existing as the undissociated H₂S gas and the remainder as the this compound anion (HS⁻).[2][3] The concentration of the sulfide dianion (S²⁻) is generally considered negligible in biological solutions due to the high pKa₂ value.[2] This pH-dependent speciation is crucial for understanding the biological activity of H₂S, as the uncharged H₂S molecule can more readily diffuse across cell membranes, while the charged this compound ion may interact differently with cellular components.
Quantitative Data Summary
The following tables summarize key quantitative data related to the H₂S/HS⁻/S²⁻ equilibrium.
Table 1: pKa Values of Hydrogen Sulfide
| pKa | Value at 25 °C | Temperature Dependence |
| pKa₁ | 7.04[4] | Decreases with increasing temperature.[2][5] |
| pKa₂ | ~11.96[4] |
Table 2: Solubility of Hydrogen Sulfide in Water
| Temperature (°C) | Pressure (atm) | Solubility (g H₂S / 100g H₂O) |
| 10 | 1 | 0.513 |
| 20 | 1 | 0.385[4] |
| 30 | 1 | 0.294[4] |
| 10 | 10 | 4.9 |
| 20 | 10 | 3.7 |
| 30 | 10 | 2.8 |
Note: Solubility data can vary based on the specific conditions and the presence of other solutes. The provided values are illustrative and sourced from publicly available data. For precise applications, consulting detailed thermodynamic models is recommended.[6][7][8][9][10]
Experimental Protocols
Accurate measurement of hydrogen sulfide and its related species is fundamental to research in this field. Below are detailed protocols for three commonly used methods.
Methylene (B1212753) Blue Assay for Total Sulfide
This colorimetric method is one of the most common techniques for quantifying total sulfide in aqueous samples.[11][12]
Principle: In an acidic environment, sulfide ions react with N,N-dimethyl-p-phenylenediamine in the presence of a ferric chloride catalyst to form the stable blue dye, methylene blue. The absorbance of the resulting solution is measured spectrophotometrically and is directly proportional to the total sulfide concentration.[11][12][13]
Reagents:
-
Amine-Sulfuric Acid Stock Solution: Dissolve 27 g of N,N-dimethyl-p-phenylenediamine oxalate (B1200264) in a cold mixture of 50 mL of concentrated sulfuric acid and 20 mL of distilled water. Cool and dilute to 100 mL with distilled water.
-
Ferric Chloride Solution: Dissolve 100 g of FeCl₃·6H₂O in 40 mL of distilled water.
-
Di-ammonium Hydrogen Phosphate (B84403) Solution: Dissolve 400 g of (NH₄)₂HPO₄ in 800 mL of distilled water.[3]
-
Sulfide Stock Solution (1000 ppm): Dissolve 7.49 g of Na₂S·9H₂O in deoxygenated distilled water and dilute to 1 L. Standardize this solution before use.[14]
-
Standard Sulfide Solutions: Prepare a series of standards by diluting the stock solution.
Procedure:
-
To 7.5 mL of the sample in a test tube, add 0.5 mL of the amine-sulfuric acid reagent.
-
Add 0.15 mL (3 drops) of the ferric chloride solution and mix immediately by inverting the tube once.[13]
-
Allow the color to develop for at least 1 minute. The initial pink color should fade.[3]
-
After 3 to 5 minutes, add 1.6 mL of the di-ammonium hydrogen phosphate solution to eliminate the color from the excess ferric chloride.[3]
-
Wait for 3 to 15 minutes before measuring the absorbance.[3]
-
Measure the absorbance of the solution at 665-670 nm using a spectrophotometer.
-
Prepare a blank using distilled water and follow the same procedure.
-
Construct a calibration curve using the standard sulfide solutions and determine the concentration of sulfide in the sample.
Interferences: Strong reducing agents, high concentrations of sulfide itself, and certain metal ions can interfere with this assay.[11][12]
Monobromobimane (B13751) (MBB) Assay for Free and Labile H₂S
This fluorescence-based HPLC method is highly sensitive and specific for the detection of sulfide.[15][16]
Principle: Hydrogen sulfide reacts with two molecules of the fluorescent labeling agent monobromobimane (MBB) to form a stable, fluorescent derivative, sulfide-dibimane (SDB). This derivative is then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[15][17]
Reagents:
-
Monobromobimane (MBB) Solution: Prepare a 10 mM solution of MBB in deoxygenated acetonitrile.[15]
-
Tris-HCl Buffer: 100 mM Tris-HCl, pH 9.5, containing 0.1 mM DTPA. Deoxygenate before use.[18]
-
5-Sulfosalicylic Acid Solution: 200 mM.[15]
-
Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[18]
-
Mobile Phase B: 99.9% Acetonitrile with 0.1% (v/v) TFA.[18]
Procedure:
-
Sample Preparation (in a hypoxic chamber, 1% O₂): [15]
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample into an RP-HPLC system equipped with a C18 column.
-
Use a gradient elution with mobile phases A and B. A typical gradient might start with a low percentage of B, which is gradually increased to elute the SDB.
-
Set the fluorescence detector to an excitation wavelength of 390 nm and an emission wavelength of 475 nm.[18]
-
Quantify the SDB peak by comparing its area to a standard curve prepared with known concentrations of sulfide.
-
Notes: This method can be adapted to measure different pools of sulfide (e.g., acid-labile sulfide) by modifying the sample preparation steps.[15]
Sulfide Ion-Selective Electrode (ISE) Measurement
Sulfide ISEs provide a direct and rapid method for measuring the activity of free sulfide ions in a solution.
Principle: The electrode has a solid-state membrane that is selective for sulfide ions. A potential difference develops across the membrane that is proportional to the logarithm of the sulfide ion activity in the sample, according to the Nernst equation.
Reagents:
-
Sulfide Anti-Oxidant Buffer (SAOB): Dissolve 80 g of NaOH, 74.4 g of disodium (B8443419) EDTA, and 35.2 g of ascorbic acid in distilled water and dilute to 1 L. This buffer raises the pH to >13, converting all H₂S and HS⁻ to S²⁻, and contains antioxidants to prevent sulfide oxidation.[14][19]
-
Sulfide Standard Solutions: Prepare a series of standards by diluting a standardized stock solution.
Procedure:
-
Electrode Preparation:
-
Follow the manufacturer's instructions for preparing and conditioning the electrode. This typically involves soaking it in a standard solution.[14]
-
-
Calibration:
-
Mix equal volumes of each standard solution and SAOB.[19]
-
Immerse the sulfide ISE and a reference electrode in the standards, starting from the lowest concentration.
-
Record the potential (in mV) for each standard once the reading has stabilized.
-
Plot the potential versus the logarithm of the sulfide concentration to create a calibration curve.
-
-
Sample Measurement:
-
Mix an equal volume of the sample with SAOB.[20]
-
Immerse the electrodes in the treated sample.
-
Record the stable potential reading.
-
Determine the sulfide concentration from the calibration curve.
-
Important Considerations: The sample pH must be high to ensure all sulfide is in the S²⁻ form. The SAOB is crucial for this and for preventing oxidation.[14][21]
Key Signaling Pathways and Visualizations
Hydrogen sulfide is a pleiotropic signaling molecule involved in numerous cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways.
Endogenous Production of Hydrogen Sulfide
H₂S is endogenously synthesized from L-cysteine by three primary enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT).[22][23]
Caption: Endogenous H₂S biosynthesis pathways.
H₂S-Mediated Activation of the Nrf2 Antioxidant Pathway
H₂S can induce an antioxidant response by activating the Nrf2 signaling pathway.[24][25]
Caption: H₂S activates the Nrf2 antioxidant pathway.
Interaction of H₂S and Nitric Oxide (NO) Signaling
H₂S and NO are both gaseous signaling molecules that exhibit significant crosstalk in the cardiovascular system.[26][27][28]
Caption: H₂S enhances NO signaling for vasodilation.
H₂S-Mediated Activation of K-ATP Channels
H₂S can cause hyperpolarization and relaxation of smooth muscle cells by activating ATP-sensitive potassium (K-ATP) channels.[29][30][31][32][33]
Caption: H₂S activates K-ATP channels in smooth muscle.
This technical guide provides a foundational understanding of the chemistry and analysis of the hydrogen sulfide system, equipping researchers with the knowledge and methodologies to further explore its complex and vital roles in biology and medicine.
References
- 1. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 2. Chemical Foundations of Hydrogen Sulfide Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ihs.org.in [ihs.org.in]
- 4. Hydrogen Sulfide [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. Solubility of Hydrogen Sulfide in Water | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. gasliquids.com [gasliquids.com]
- 10. scribd.com [scribd.com]
- 11. aquaphoenixsci.com [aquaphoenixsci.com]
- 12. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. bante-china.com [bante-china.com]
- 15. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. sfrbm.org [sfrbm.org]
- 19. Sulphide Electrode, Sulfide Electrode, Sulphide ISE, Sulphide Ion Selective Electrode, Sulphide, Sulfide [nico2000.net]
- 20. Determination of Sulphide in Water using Ion Selective Electrodes [sentek.co.uk]
- 21. instrumart.com [instrumart.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. Hydrogen Sulfide Mediates Cardioprotection Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 27. Hydrogen sulfide, an enhancer of vascular nitric oxide signaling: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An Update on Hydrogen Sulfide and Nitric Oxide Interactions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular mechanism for H(2)S-induced activation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Activation of KATP channels by H2S in rat insulin-secreting cells and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Hydrogen sulfide upregulates KATP channel expression in vascular smooth muscle cells of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels [frontiersin.org]
- 33. Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Non-enzymatic Sources of Hydrosulfide in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-enzymatic sources of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule in various physiological and pathological processes. While enzymatic production of H₂S by cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) is well-documented, non-enzymatic pathways represent a significant and often underappreciated contribution to the cellular H₂S pool. Understanding these mechanisms is crucial for developing novel therapeutic strategies targeting H₂S signaling.
Core Non-Enzymatic Pathways of Hydrosulfide Generation
Non-enzymatic H₂S production primarily involves the reduction of various sulfur-containing compounds by endogenous reducing agents or through specific catalytic reactions. The key pathways are outlined below.
Reduction of Sulfane Sulfur Species
Sulfane sulfur species, which contain a sulfur atom with a formal oxidation state of zero, are a readily available source for non-enzymatic H₂S generation. These include persulfides, polysulfides, and thiosulfate. The reduction of these species is typically mediated by low-molecular-weight thiols, such as glutathione (B108866) (GSH), and reducing equivalents like NADPH.[1][2][3][4]
The general reaction can be summarized as the reduction of a sulfur donor, leading to the release of H₂S. This process is driven by the cellular redox state and the availability of reducing agents generated from metabolic pathways like glycolysis.[3][4]
Iron and Vitamin B₆ Catalyzed H₂S Production from Cysteine
A specific non-enzymatic pathway involves the coordinated catalysis by iron (Fe³⁺) and Vitamin B₆ (in the form of pyridoxal (B1214274) or pyridoxal-5'-phosphate, PLP) to produce H₂S from cysteine.[5][6][7] This reaction proceeds under physiological conditions of pH, temperature, and oxygen.[5] The proposed mechanism involves the formation of a cysteine-aldimine Schiff base with PLP, followed by iron-driven thiol group elimination.[5][6] The reaction ultimately yields pyruvate, ammonia, and H₂S.[5][6] The catalytic potential of iron is reportedly enhanced upon hemolysis or tissue damage, suggesting a role for this pathway in pathological conditions.[7]
Glutathione-Dependent H₂S Release from Garlic-Derived Polysulfides
Organosulfur compounds from garlic, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), are known to release H₂S in biological systems through a reaction with glutathione (GSH).[8][9][10][11] DATS is a rapid H₂S donor in the presence of GSH, while DADS releases H₂S more slowly.[8][10] This reaction is significant as dietary intake of garlic can contribute to the systemic H₂S pool.
Glucose-Driven H₂S Production
Non-enzymatic production of H₂S can also be fueled by glucose metabolism.[2] The reducing equivalents, such as NADH and NADPH, generated during glycolysis and the pentose (B10789219) phosphate pathway can drive the reduction of elemental sulfur and other sulfur species to H₂S.[2] Furthermore, glucose can react with sulfur-containing amino acids like cysteine and homocysteine to produce H₂S.[2]
Quantitative Data on Non-enzymatic H₂S Production
Quantifying the rates and yields of non-enzymatic H₂S production is challenging due to the complexity of the biological milieu. However, several studies have provided valuable quantitative insights.
Table 1: H₂S Production from Cysteine, PLP, and Iron
| Condition | H₂S Detected (p.p.b.) | Incubation Time | Reference |
| Supraphysiological L-Cys, PLP, and Fe³⁺ in PBS | 40 - 65 | 1 hour | [5] |
| Physiologically relevant L-Cys, PLP, and Fe³⁺ in PBS | 3.5 - 4.5 | 6 hours | [5] |
| PLP and Cysteine in Phosphate Buffered Saline (PBS) at 37°C | ~70 µM | 24 hours | [12] |
| PLP and Cysteine in de-ionized water at 37°C | ~8.8 µM | 24 hours | [12] |
Table 2: Time-Dependent H₂S Release from Diallyl Polysulfides with Glutathione
| Compound (2%) + Glutathione | H₂S Release (nmoles) at Peak | Time to Peak | Reference |
| DADS + GSH (3%) | 15.26 ± 1.29 | Instantaneous | [11] |
| DATS + GSH (5%) | 23.79 ± 1.03 | Instantaneous | [11] |
Note: The data in Table 2 represents the initial burst release. DATS was found to sustain H₂S release for a longer duration compared to DADS.[11]
Experimental Protocols for H₂S Quantification
Accurate measurement of H₂S in biological samples is critical. The following are detailed methodologies for commonly used assays.
Monobromobimane (B13751) (MBB) Assay with RP-HPLC
This is a highly sensitive and specific method for quantifying sulfide.[13][14][15][16]
Principle: H₂S reacts with two molecules of monobromobimane (MBB) to form the stable and fluorescent product, sulfide-dibimane (SDB). SDB is then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: All solutions should be deoxygenated, and the procedure should be performed in a hypoxic chamber (1% O₂) to prevent sulfide oxidation.[13] Use high-quality polypropylene (B1209903) tubes as H₂S can bind to glass.[17]
-
Derivatization:
-
Quenching: Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.[13]
-
Analysis:
-
Inject an appropriate volume of the derivatized sample into an RP-HPLC system equipped with a C18 column and a fluorescence detector (excitation/emission: 390/475 nm).[17]
-
Use a gradient elution with mobile phases of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.[17]
-
-
Quantification: Determine the concentration of SDB by comparing the peak area to a standard curve prepared with known concentrations of SDB.[14]
Methylene (B1212753) Blue (MB) Assay
This is a colorimetric method widely used for H₂S determination.
Principle: In an acidic solution, H₂S reacts with N,N-dimethyl-p-phenylenediamine and ferric chloride (FeCl₃) to form methylene blue, which has a strong absorbance at around 670 nm.
Experimental Workflow:
Detailed Protocol for H₂S Measurement in Cell Culture (Agar Trap Method): [18][19][20]
-
Preparation of Agar (B569324) Trap:
-
Cell Culture and H₂S Trapping:
-
Seed and culture cells on the opposite surface of the flask.
-
During the experiment, H₂S produced by the cells will be trapped in the agar layer as zinc sulfide (ZnS).
-
-
Methylene Blue Reaction:
-
After the incubation period, carefully remove the culture medium.
-
Add a solution of N,N-dimethyl-p-phenylenediamine sulfate (B86663) in HCl to the agar.
-
Add a solution of FeCl₃ in HCl.
-
Incubate for color development.
-
-
Measurement and Quantification:
-
Transfer the colored solution to a cuvette or microplate.
-
Measure the absorbance at approximately 670 nm.
-
Calculate the H₂S concentration using a standard curve prepared with known concentrations of a sulfide standard (e.g., Na₂S).
-
Implications for Drug Development
The existence of non-enzymatic H₂S production pathways has significant implications for drug development:
-
Novel Drug Targets: These pathways offer new targets for modulating H₂S levels. For instance, chelators of iron could potentially reduce H₂S production from the iron/PLP/cysteine pathway in conditions of iron overload.
-
H₂S-Donating Drugs: The design of H₂S-releasing drugs can be inspired by these non-enzymatic mechanisms. For example, compounds that release sulfane sulfur, which can then be reduced to H₂S by endogenous thiols, could provide a controlled and sustained release of H₂S.
-
Understanding Drug Action: Some existing drugs may exert their effects in part through modulation of non-enzymatic H₂S production. Investigating these off-target effects could lead to the repositioning of existing drugs or the development of new ones with improved efficacy and safety profiles.
Conclusion
Non-enzymatic pathways are a vital component of cellular H₂S homeostasis. The reduction of sulfane sulfur, the iron and Vitamin B₆-catalyzed reaction with cysteine, and the glutathione-dependent release from dietary compounds all contribute to the overall H₂S pool. A thorough understanding of these mechanisms, coupled with robust quantitative methods, will be instrumental in advancing our knowledge of H₂S biology and in the development of innovative H₂S-based therapeutics. Further research is warranted to fully elucidate the kinetics and regulation of these pathways in various physiological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-enzymatic hydrogen sulfide production from cysteine in blood is catalyzed by iron and vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-enzymatic hydrogen sulfide production from cysteine in blood is catalyzed by iron and vitamin B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. Diallyl Trisulfide Is a Fast H2S Donor, but Diallyl Disulfide Is a Slow One: The Reaction Pathways and Intermediates of Glutathione with Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced detection of hydrogen sulfide generated in cell culture using an agar trap method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Hydrosulfide Using Monobromobimane HPLC: Application Notes and Protocols
This document provides detailed application notes and protocols for the quantitative analysis of hydrosulfide (B80085) (H₂S) and its related species in biological matrices using derivatization with monobromobimane (B13751) (MBB) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. This method is highly sensitive and specific, making it suitable for researchers, scientists, and drug development professionals.
Application Note
Introduction
Hydrogen sulfide (B99878) (H₂S) is a gaseous signaling molecule, or "gasotransmitter," that plays a crucial role in a wide range of physiological and pathological processes, including vasodilation, neuromodulation, and the regulation of apoptosis and oxidative stress.[1][2] The accurate quantification of H₂S and its various forms (free sulfide, acid-labile sulfide, and bound sulfane sulfur) in biological samples is essential for understanding its roles in health and disease.[3][4] The monobromobimane (MBB) derivatization method coupled with RP-HPLC is a widely adopted and reliable technique for this purpose.[3][5]
Principle of the Method
The methodology is based on the reaction of this compound with the fluorescent labeling agent monobromobimane (MBB). In this reaction, two molecules of MBB react with one molecule of this compound (HS⁻) to form a stable and highly fluorescent derivative called sulfide dibimane (SDB). This derivatization occurs under specific pH and temperature conditions to ensure quantitative conversion. The resulting SDB is then separated from other sample components and unreacted MBB by RP-HPLC and quantified using a fluorescence detector.[6] The fluorescence intensity of the SDB peak is directly proportional to the concentration of this compound in the original sample.
Applications
This method can be applied to a variety of biological samples, including:
It is a valuable tool for preclinical and clinical research in areas such as cardiovascular disease, neurodegenerative disorders, and cancer, where H₂S signaling is implicated.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies that have utilized the monobromobimane HPLC method for this compound quantification, allowing for easy comparison of the method's performance.
Table 1: Comparison of Quantitative Parameters for this compound Analysis using MBB-HPLC
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.5 µM | Human Serum | [3][5][9] |
| 2 nM | Biological Samples | [4][6][7] | |
| 0.25 nM | Standard Solution | [10] | |
| Limit of Quantification (LOQ) | 0.9 µM | Human Serum | [11] |
| Linearity Range | 0.8 - 6 µM | Human Serum | [11] |
| Intra-day Precision (RSD) | < 5% | Human Serum | [12] |
| Inter-day Precision (RSD) | < 10% | Human Serum | [12] |
| Recovery | 81.9% | Plasma | [7] |
Experimental Protocols
Protocol 1: Preparation of Reagents and Standards
-
Monobromobimane (MBB) Stock Solution (10 mM): Dissolve an appropriate amount of MBB in deoxygenated acetonitrile. Store in the dark at -20°C.
-
Tris-HCl Buffer (100 mM, pH 9.5): Prepare a 100 mM solution of Tris-HCl and adjust the pH to 9.5. Deoxygenate the buffer by bubbling with nitrogen gas. Add diethylenetriaminepentaacetic acid (DTPA) to a final concentration of 0.1 mM to chelate metal ions that can oxidize H₂S.[4][7]
-
Sulfosalicylic Acid (SSA) Solution (200 mM): Prepare a 200 mM aqueous solution of 5-sulfosalicylic acid to stop the derivatization reaction.[6][10]
-
Sodium this compound (NaHS) Standard Stock Solution (e.g., 1 mM): Prepare a stock solution of NaHS in deoxygenated water. The exact concentration should be determined by a reliable method such as iodometric titration. Prepare fresh daily.
-
Calibration Standards: Prepare a series of calibration standards by diluting the NaHS stock solution with the Tris-HCl buffer to achieve a range of concentrations relevant to the expected sample concentrations.
Protocol 2: Sample Preparation and Derivatization
Caution: Perform all steps involving samples and standards in a well-ventilated area or a fume hood due to the volatility and toxicity of H₂S.
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and process them immediately or snap-freeze in liquid nitrogen and store at -80°C until analysis to minimize H₂S loss.
-
Derivatization Reaction:
-
Reaction Termination:
-
Sample Clarification:
-
Centrifuge the sample at approximately 13,000 x g for 10 minutes to precipitate proteins and other insoluble material.[3]
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 3: HPLC-FLD Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% (v/v) trifluoroacetic acid (TFA) in acetonitrile.[6]
-
Flow Rate: Typically 0.6 - 1.0 mL/min.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation wavelength (λex) of 390 nm and an emission wavelength (λem) of 475 nm.[6][10]
-
-
Data Analysis:
-
Identify the sulfide dibimane (SDB) peak based on its retention time, as determined by running a known standard.
-
Quantify the peak area of SDB in the samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
The following diagrams illustrate the key aspects of the analytical process.
Caption: Derivatization of this compound with monobromobimane.
Caption: Workflow for this compound quantification via MBB-HPLC.
Caption: Simplified overview of H₂S synthesis and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. exhalix-llc.com [exhalix-llc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography detection of sulfide in tissues from sulfide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Hydrogen sulfide measurement using sulfide dibimane: critical evaluation with electrospray ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Real-Time Monitoring of Hydrosulfide Release from Donor Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S), the third recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), is a critical signaling molecule involved in a wide array of physiological and pathological processes.[1][2] Its roles in vasodilation, neuromodulation, cytoprotection, and inflammation have spurred the development of various H₂S donor compounds with therapeutic potential.[1][3] To effectively harness the therapeutic benefits of these donors, it is crucial to understand their H₂S release kinetics in real-time. This document provides detailed application notes and protocols for the real-time monitoring of H₂S release from donor compounds using two primary methodologies: amperometric sensing and fluorescence-based detection.
Methods for Real-Time H₂S Monitoring
Two principal methods are employed for the real-time detection of H₂S release from donor compounds:
-
Amperometric/Electrochemical Sensing: This technique utilizes an H₂S-selective electrode to directly measure the concentration of H₂S in a solution. The sensor generates an electrical current proportional to the H₂S concentration, allowing for continuous and quantitative monitoring.[4][5] This method is highly sensitive and provides a direct measure of H₂S levels.
-
Fluorescence-Based Detection: This approach involves the use of fluorescent probes or "self-reporting" donor compounds.[1][6]
-
Fluorescent Probes: These are molecules that exhibit a change in their fluorescent properties upon reaction with H₂S. The increase in fluorescence intensity can be monitored over time to track H₂S release.[7][8] This method is particularly well-suited for imaging H₂S production within living cells.[9][10]
-
Self-Reporting Donors: These are ingeniously designed molecules that release a fluorescent reporter concomitantly with H₂S. This provides a direct correlation between the fluorescent signal and the amount of H₂S released, enabling real-time tracking of donor activation.[1][11]
-
Data Presentation: Quantitative H₂S Release from Donor Compounds
The selection of an appropriate H₂S donor is critical for experimental design. The following table summarizes the release characteristics of several commonly used H₂S donor compounds under physiological conditions (pH 7.4). The data is compiled from various studies and methodologies, including the methylene (B1212753) blue assay and amperometric sensing.[12][13]
| H₂S Donor Compound | Trigger for Release | H₂S Release Characteristics | Half-Life (t½) | Peak Concentration (Cmax) | Maximum Release Rate (Rmax) | Notes |
| Sodium Hydrosulfide (B80085) (NaHS) | Spontaneous hydrolysis | Rapid, bolus release | ~0.5 min[14] | High (e.g., up to 400 µM)[15] | Very fast | Commonly used as a rapid H₂S source, but release is short-lived.[14][15] |
| Sodium Sulfide (Na₂S) | Spontaneous hydrolysis | Rapid, bolus release | Similar to NaHS | High | Very fast | Similar to NaHS, provides a rapid burst of H₂S.[13] |
| Diallyl Disulfide (DADS) | Thiol-dependent (e.g., GSH) | Slow to moderate release | Not explicitly defined | Moderate (e.g., ~18 µM from 25 µM donor with GSH)[13] | Moderate (e.g., ~0.09 µM/min with GSH)[13] | A natural organosulfur compound found in garlic.[13] |
| Diallyl Trisulfide (DATS) | Thiol-dependent (e.g., GSH) | Moderate to rapid release | Not explicitly defined | High (e.g., ~23 µM from 25 µM donor with GSH)[13] | Fast (e.g., ~0.23 µM/min with GSH)[13] | Another garlic-derived compound with faster release than DADS.[13] |
| GYY4137 | Slow hydrolysis | Slow, sustained release | Long (sustained release over days)[12] | Low (e.g., <20 µM over 7 days)[15] | Very slow | A widely used slow-releasing donor.[12][15] |
| QH-1, QH-2, QH-3, QH-4 | Thiol-dependent (GSH) | Varied, pseudo-first-order kinetics | QH-1: ~46.8 min, QH-2: ~11.5 min, QH-3: ~14.4 min, QH-4: ~21.1 min | Dependent on donor and trigger concentration | Varied | Release rates can be tuned by modifying the chemical structure.[16] |
Note: The kinetic parameters can vary depending on the experimental conditions, such as buffer composition, temperature, and the concentration of the donor and triggering agent.
Experimental Protocols
Protocol 1: Real-Time Monitoring of H₂S Release using an Amperometric Sensor
This protocol describes the use of an H₂S-selective amperometric sensor to monitor the release of H₂S from a donor compound in real-time.
Materials:
-
H₂S donor compound
-
Amperometric H₂S sensor and meter
-
Data acquisition system
-
Reaction vessel (e.g., jacketed glass vial with a stir bar)
-
Magnetic stirrer
-
Calibration standard: Sodium this compound (NaHS)
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
Triggering agent (if required, e.g., L-cysteine or glutathione)
-
Nitrogen gas for deoxygenation
-
Standard laboratory glassware and pipettes
Procedure:
-
Sensor Calibration:
-
Prepare a fresh stock solution of NaHS in deoxygenated water.
-
Add a known volume of deoxygenated PBS to the reaction vessel.
-
Immerse the calibrated H₂S sensor in the buffer and allow the baseline to stabilize.
-
Generate a calibration curve by adding known volumes of the NaHS stock solution to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Record the steady-state current at each concentration.
-
Plot the current (in nA or pA) versus the H₂S concentration (in µM) to generate a linear calibration curve.
-
-
H₂S Release Measurement:
-
Add a fresh aliquot of deoxygenated PBS to the reaction vessel.
-
Immerse the calibrated H₂S sensor and allow it to stabilize to a baseline reading.
-
Inject the desired concentration of the H₂S donor compound into the vessel.
-
If the donor requires a trigger, add the appropriate triggering agent (e.g., L-cysteine).
-
Continuously record the sensor output (current) in real-time as H₂S is released.
-
Continue recording until the H₂S release plateaus or returns to the baseline.
-
-
Data Analysis:
-
Convert the measured current at different time points to H₂S concentration using the calibration curve.
-
Plot the H₂S concentration versus time to obtain the release profile.
-
From the release profile, key kinetic parameters such as the half-life (t½), maximum concentration (Cmax), and maximum release rate (Rmax) can be determined.
-
Protocol 2: Real-Time Monitoring of H₂S Release in Living Cells using a Fluorescent Probe
This protocol outlines the use of a fluorescent probe for imaging H₂S release from a donor compound in cultured cells.
Materials:
-
H₂S donor compound
-
H₂S-selective fluorescent probe (e.g., HSN1, HSN2)
-
Cultured cells (e.g., HeLa, H9c2)
-
Cell culture medium and supplements
-
Confocal laser scanning microscope
-
Phosphate-buffered saline (PBS)
-
Vehicle for donor and probe (e.g., DMSO)
Procedure:
-
Cell Culture and Plating:
-
Culture the desired cell line under standard conditions.
-
Seed the cells onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
-
Probe and Donor Loading:
-
Prepare stock solutions of the fluorescent probe and the H₂S donor in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the fluorescent probe to the desired final concentration in cell culture medium.
-
Remove the old medium from the cells and wash with PBS.
-
Incubate the cells with the probe-containing medium for the recommended time (e.g., 30-60 minutes) to allow for cellular uptake.
-
-
H₂S Release and Imaging:
-
After probe loading, wash the cells with PBS to remove any excess probe.
-
Add fresh cell culture medium containing the H₂S donor compound at the desired concentration.
-
Immediately begin acquiring fluorescence images using a confocal microscope at appropriate excitation and emission wavelengths for the specific probe.
-
Acquire images at regular time intervals to monitor the change in fluorescence intensity over time.
-
Include control groups, such as cells treated with the vehicle alone and cells treated with the probe but no donor.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest at each time point using image analysis software.
-
Plot the change in fluorescence intensity over time to visualize the kinetics of H₂S release.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2S Donors with Cytoprotective Effects in Models of MI/R Injury and Chemotherapy-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A ROS-responsive, self-immolative and self-reporting hydrogen sulfide donor with multiple biological activities for the treatment of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide [jscimedcentral.com]
- 7. A Fast-Response Red Shifted Fluorescent Probe for Detection of H2S in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Self-Reporting H2S Donors: Integrating H2S Release with Real-Time Fluorescence Detection | NSF Public Access Repository [par.nsf.gov]
- 12. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.ru [2024.sci-hub.ru]
- 14. Frontiers | Phosphonothioate-Based Hydrogen Sulfide Releasing Reagents: Chemistry and Biological Applications [frontiersin.org]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Slow-Releasing Hydrosulfide Donors
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S) is a gasotransmitter that plays a crucial role in a multitude of physiological and pathological processes, including cardiovascular regulation, inflammation, and neuromodulation.[1][2] Due to its therapeutic potential, there is significant interest in the development of H₂S donor molecules. Unlike simple sulfide salts (e.g., NaHS) which release H₂S in a rapid, uncontrolled burst, slow-releasing donors provide a sustained and physiologically relevant concentration of H₂S, making them invaluable tools for research and potential therapeutic agents.[3][4]
This document provides detailed protocols for the synthesis of prominent slow-releasing H₂S donors, methods for their characterization, and protocols for evaluating their biological activity.
Featured Slow-Releasing H₂S Donors
This section details the synthesis of three widely studied slow-releasing H₂S donors: Diallyl Trisulfide (DATS), GYY4137, and the mitochondria-targeted donor, AP39.
Diallyl Trisulfide (DATS)
DATS is a natural organosulfur compound found in garlic that is known for its various biological activities.[5][6] It can be synthesized through several methods, with the following protocol being a common approach.
Synthesis Protocol: From Sodium Sulfide and Sulfur
This method involves the in situ formation of sodium trisulfide, which then reacts with an allyl halide.[5]
Materials:
-
Sodium sulfide (Na₂S)
-
Sulfur powder (S)
-
Distilled water
-
Allyl chloride or allyl bromide
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of Sodium Trisulfide Solution: In a round-bottom flask, dissolve 24 g (0.1 mol) of sodium sulfide and 6.4 g (0.2 mol) of sulfur powder in 100 mL of distilled water.[5]
-
Heat the solution to 60°C and stir for 2 hours to facilitate the formation of sodium trisulfide (Na₂S₃).[5]
-
Reaction with Allyl Halide: To the sodium trisulfide solution, add a phase transfer catalyst such as TBAB. An effective mass ratio of TBAB to the in situ formed sodium disulfide is approximately 0.021:1.[5]
-
Add allyl chloride or bromide to the reaction mixture. A molar ratio of 0.65:1 for sodium disulfide to allyl chloride has been reported as effective.[5]
-
Stir the mixture at a controlled temperature (e.g., 40-80°C) for a set duration, for instance, 15 minutes.[5] A microwave-assisted alternative involves irradiating the mixture at approximately 195 W for about 12 minutes.[5]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Extract the organic layer containing DATS with a suitable solvent like ethyl acetate.[5]
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude DATS product.[5]
-
The crude product can be further purified by vacuum distillation.
GYY4137 (Morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate)
GYY4137 is a water-soluble, slow-releasing H₂S donor widely used in research to investigate the physiological roles of H₂S.[3][7] It is synthesized from Lawesson's reagent.[7][8]
Synthesis Protocol
Materials:
-
2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (Lawesson's reagent)
Procedure:
-
Dissolve Lawesson's reagent (4.0 mmol) in dichloromethane (6 mL).[9]
-
Add morpholine (20 mmol) dropwise to the solution at room temperature.[9]
-
Stir the reaction mixture at room temperature for 2 hours.[9]
-
A precipitate will form, which is the GYY4137 product.
-
Collect the precipitate by filtration and wash it several times with dichloromethane to remove impurities.[9]
AP39 ((10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide)
AP39 is a novel H₂S donor that specifically targets the mitochondria, allowing for the investigation of the role of H₂S in mitochondrial function and cellular bioenergetics.[10][11][12] It consists of an H₂S-donating moiety (dithiolethione) linked to a mitochondria-targeting triphenylphosphonium (TPP⁺) cation.[12][13]
While the detailed multi-step synthesis of AP39 is complex and often proprietary, the general strategy involves the synthesis of the dithiolethione moiety and the TPP⁺-containing linker separately, followed by their conjugation.[10][14] Researchers typically acquire AP39 from commercial suppliers.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the featured H₂S donors.
| Donor | Release Profile | Typical Concentration for Effect | Key Features |
| DATS | Slow, dependent on biological thiols | µM range | Natural product, lipid-soluble |
| GYY4137 | Slow, hydrolysis-dependent | 100 µM - 800 µM[15][16] | Water-soluble, well-characterized |
| AP39 | Slow, targeted release | 30 nM - 300 nM[12][13] | Mitochondria-targeted, potent |
Experimental Protocols
Protocol 1: General Workflow for H₂S Donor Synthesis and Purification
The synthesis of slow-releasing H₂S donors typically follows a generalizable workflow.
General workflow for H₂S donor synthesis.
Protocol 2: Measurement of H₂S Release Rate
A common method to determine the rate of H₂S release is using a hydrogen sulfide-specific electrode or spectrophotometric assays.
Materials:
-
H₂S donor of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
H₂S sensor/electrode or spectrophotometer with appropriate reagents (e.g., methylene (B1212753) blue method)
-
Stirred, temperature-controlled vessel
Procedure:
-
Calibrate the H₂S sensor according to the manufacturer's instructions.
-
Add a known volume of PBS to the reaction vessel and allow it to equilibrate to 37°C.
-
Add a known concentration of the H₂S donor to the PBS to initiate the release.
-
Record the H₂S concentration at regular time intervals over a prolonged period (hours to days).
-
Plot the H₂S concentration versus time to determine the release kinetics.
Protocol 3: Characterization of H₂S Donors
Synthesized donors must be characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR (for phosphorus-containing compounds like GYY4137) are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized donor.
Signaling Pathways and Mechanisms of Action
H₂S exerts its biological effects by modulating several key signaling pathways. Slow-releasing donors are crucial for studying these pathways without the confounding effects of bolus H₂S administration.
Keap1-Nrf2 Antioxidant Pathway
H₂S can activate the Nrf2 antioxidant response element pathway. It does this by S-sulfhydrating cysteine residues on Keap1, which is a repressor of Nrf2.[2][17][18] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[2][18][19]
H₂S activation of the Keap1-Nrf2 pathway.
NF-κB Inflammatory Pathway
H₂S has complex, often inhibitory, effects on the NF-κB signaling pathway, a key regulator of inflammation.[20][21] H₂S can sulfhydrate the p65 subunit of NF-κB at cysteine-38, which can modulate its transcriptional activity and subsequent expression of pro-inflammatory cytokines.[20][22] This interaction often leads to anti-inflammatory effects.[1][21][23]
H₂S modulation of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Hydrogen Sulfide in NRF2- and Sirtuin-Dependent Maintenance of Cellular Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phosphonothioate-Based Hydrogen Sulfide Releasing Reagents: Chemistry and Biological Applications [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. The synthesis and functional evaluation of a mitochondria-targeted hydrogen sulfide donor, (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (AP39) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. AP39, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AP39, a mitochondrially- targeted hydrogen sulfide donor, exerts protective effects in renal epithelial cells subjected to oxidative stress in vitro and in acute renal injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. The synthesis and functional evaluation of a mitochondria-targeted hydrogen sulfide donor, (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl) triphenylphosphonium bromide (AP39) | Semantic Scholar [semanticscholar.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Pharmacological actions of the slow release hydrogen sulfide donor GYY4137 on phenylephrine-induced tone in isolated bovine ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrogen Sulfide Inhalation Improves Neurological Outcome via NF-κB-Mediated Inflammatory Pathway in a Rat Model of Cardiac Arrest and Resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 23. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Amperometric Hydrosulfide (HS⁻) Detection In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S), traditionally known for its toxicity, is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a vital role in a myriad of physiological and pathological processes, including neuromodulation, cardiovascular homeostasis, and inflammation.[1][2] The selective and real-time monitoring of hydrosulfide (B80085) (HS⁻), the predominant form of H₂S at physiological pH, in a living organism (in vivo) is crucial for understanding its complex biological roles and for the development of novel therapeutic strategies.
Amperometric microsensors offer a powerful tool for real-time, in vivo HS⁻ detection with high sensitivity and temporal resolution.[3][4] These sensors typically operate on the principle of the electrochemical oxidation of HS⁻ at a working electrode, generating a current that is directly proportional to the local HS⁻ concentration.[5] This document provides detailed application notes and protocols for the fabrication, calibration, and in vivo application of a Clark-type amperometric microsensor specifically designed for selective this compound detection.
Sensor Specifications and Performance
The performance of amperometric this compound microsensors can vary based on their specific design and fabrication. Below is a summary of typical quantitative data for Clark-type HS⁻ microsensors.
| Parameter | Typical Value/Range | References |
| Detection Principle | Amperometric (Clark-type) | [5][6] |
| Working Electrode | Platinum (Pt) | [6][7] |
| Redox Mediator | Potassium Ferricyanide (K₃[Fe(CN)₆]) | [5][6] |
| Tip Diameter | 20 - 100 µm | [5] |
| Polarization Voltage | +85 to +150 mV (vs. counter electrode) | [5] |
| Linear Dynamic Range | 1 - 300 µM | [5] |
| Limit of Detection | 0.5 - 4.3 µM | [5][8][9] |
| Response Time (t₉₀) | < 10 seconds | [10] |
| Sensitivity | 0.5 - 1 pA/µM | [5] |
Experimental Protocols
I. Fabrication of Amperometric this compound Microsensor
This protocol describes the construction of a Clark-type amperometric microsensor adapted from established methods.[6][7]
Materials:
-
Pasteur pipets
-
Platinum (Pt) wire (e.g., 25 µm diameter)
-
Glass-coating for Pt wire (e.g., Schott 8513 glass)
-
Heating loop
-
Concentrated potassium cyanide (KCN) solution (for electroetching)
-
Silicone sealant
-
Epoxy resin
-
0.05 M Potassium Ferricyanide (K₃[Fe(CN)₆]) in 0.5 M carbonate buffer (pH 10)
-
Glass beads (40-70 µm diameter)
-
Picoammeter with an internal voltage source
Procedure:
-
Microsensor Casing:
-
Taper a Pasteur pipet to a thin capillary using a heating loop.
-
Seal the tip of the capillary with a thin layer of silicone. This will form the gas-permeable membrane.
-
-
Working Electrode (WE) and Guard Electrode (GE) Preparation:
-
Taper the tip of a platinum wire by electroetching in a concentrated KCN solution. (Caution: KCN is highly toxic. Handle with extreme care in a fume hood).
-
Coat the tapered Pt wire with glass, leaving only the very tip exposed. This can be achieved by carefully heating the tip with a small heating loop to remove the glass from the end. This forms the working electrode.
-
Prepare a guard electrode from a separate piece of electroetched platinum wire.
-
-
Microsensor Assembly:
-
Carefully insert the working electrode into the tapered glass casing, positioning the exposed tip close to the inner surface of the silicone membrane.
-
Fix the working electrode in place with a small drop of epoxy resin.
-
Insert the guard electrode into the casing and fix it in a similar manner.
-
Allow the epoxy to cure for at least 24 hours.
-
-
Filling with Electrolyte:
-
Prepare the electrolyte solution: 0.05 M K₃[Fe(CN)₆] in 0.5 M carbonate buffer (pH 10).[6] Add small glass beads to the electrolyte.
-
Carefully fill the outer casing with the electrolyte solution, ensuring no air bubbles are trapped near the sensor tip.
-
Insert a counter electrode (a simple Pt wire) into the electrolyte.
-
Seal the back of the microsensor with epoxy, ensuring the electrolyte does not come into contact with the epoxy.[6]
-
Allow the final epoxy seal to cure for at least 24 hours before use.
-
II. In Vivo Implantation of the this compound Microsensor
This protocol provides a general guideline for the surgical implantation of the microsensor into a target tissue in an animal model (e.g., rodent brain or muscle). All procedures must be performed under an approved animal ethics protocol.
Materials:
-
Anesthetized animal
-
Stereotaxic frame (for brain implantation)
-
Surgical tools (scalpel, forceps, retractors, sutures)
-
Micromanipulator
-
Sterile saline solution
-
Dental cement or other biocompatible adhesive
-
Picoammeter and data acquisition system
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal according to the approved protocol.
-
Shave and sterilize the surgical area.
-
Mount the animal in a stereotaxic frame if targeting the brain.
-
-
Surgical Exposure of Target Tissue:
-
Make a midline incision to expose the skull (for brain) or the target muscle.
-
Retract the skin and muscle to expose the area of interest.
-
For brain implantation, perform a craniotomy to create a small burr hole over the target brain region.
-
-
Microsensor Implantation:
-
Mount the sterilized this compound microsensor on a micromanipulator.
-
Carefully lower the microsensor into the target tissue to the desired depth.
-
-
Securing the Microsensor:
-
Secure the microsensor in place using dental cement or a biocompatible adhesive, anchoring it to the skull or surrounding tissue.
-
Ensure the connecting wires are secure and do not put tension on the sensor.
-
-
Wound Closure and Post-operative Care:
-
Suture the incision, leaving the connector part of the sensor accessible for connection to the measurement apparatus.
-
Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
-
III. Sterilization of the Microsensor
Sterilization is critical for in vivo applications to prevent infection. Ethylene (B1197577) oxide (EO) gas sterilization is a suitable method for these delicate microsensors.[11][12][13]
Procedure:
-
Package the fabricated microsensor in a gas-permeable sterilization pouch.
-
Expose the packaged sensor to an ethylene oxide sterilization cycle according to the manufacturer's instructions for the sterilization unit.
-
Allow for adequate aeration time to ensure all residual EO gas has dissipated before implantation.
IV. In Vivo Calibration
In vivo calibration is challenging. A pre-calibration in vitro is essential, followed by a post-calibration to verify sensor performance.
Procedure:
-
Pre-calibration (in vitro):
-
Connect the sensor to a picoammeter and apply the polarization voltage (+85 to +150 mV).[5]
-
Allow the sensor to stabilize in a deoxygenated buffer solution (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline current is achieved.
-
Prepare a series of standard this compound solutions (e.g., from a NaHS stock solution) in the same buffer.
-
Introduce the sensor to the standard solutions in increasing concentrations and record the steady-state current at each concentration.
-
Plot the current versus the this compound concentration to generate a calibration curve.
-
-
In Vivo Measurement:
-
After implantation and recovery of the animal, connect the sensor to the picoammeter.
-
Record the baseline current from the target tissue.
-
Monitor the current changes in response to physiological stimuli or pharmacological interventions.
-
-
Post-calibration (in vitro):
-
After the in vivo experiment, carefully explant the sensor.
-
Clean the sensor tip gently with distilled water.
-
Repeat the in vitro calibration procedure to check for any drift in sensitivity or baseline.
-
Signaling Pathways and Experimental Workflows
This compound Signaling in Endothelial Function
This compound plays a crucial role in regulating vascular tone and endothelial function, often interacting with the nitric oxide (NO) signaling pathway.[14][15]
Caption: H₂S signaling pathway in endothelial cells leading to vasodilation.
This compound Modulation of Neurotransmitter Release
This compound can modulate synaptic transmission by influencing the release of neurotransmitters like glutamate (B1630785) and GABA.[16][17]
Caption: H₂S modulation of presynaptic neurotransmitter release.
Experimental Workflow for In Vivo this compound Detection
The following diagram illustrates the overall workflow for conducting in vivo this compound measurements using an amperometric microsensor.
Caption: Experimental workflow for in vivo this compound detection.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Noisy or Unstable Signal | - Poor electrical connection- Reference electrode issue- Air bubble at sensor tip- Ground loop | - Check all cable connections.- Ensure the reference electrode is properly placed and filled.- Carefully inspect the sensor tip and remove any bubbles.- Ground the system properly.[18] |
| Low Sensitivity | - Electrode surface fouling- Depletion of redox mediator- Membrane damage | - Perform post-calibration to assess fouling.- Sensor may need to be replaced.- Inspect membrane under a microscope. |
| Drifting Baseline | - Temperature fluctuations- Changes in background electrochemical environment | - Allow the sensor and animal to stabilize at a constant temperature.- Record baseline for an extended period before stimulus. |
Conclusion
Amperometric microsensors provide a robust and reliable method for the real-time, selective detection of this compound in vivo. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully fabricate, implement, and interpret data from these powerful analytical tools. Careful adherence to these protocols will enable the elucidation of the complex roles of H₂S in health and disease, paving the way for novel diagnostic and therapeutic innovations.
References
- 1. Hydrogen Sulfide (H2S- or H2Sn-Polysulfides) in Synaptic Plasticity: Modulation of NMDA Receptors and Neurotransmitter Release in Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioold.science.ku.dk [bioold.science.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. unisense.com [unisense.com]
- 11. Sterilization of Drug-Loaded Composite Coatings for Implantable Glucose Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. The role of H2S bioavailability in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen sulfide, an enhancer of vascular nitric oxide signaling: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Role of Hydrogen Sulfide in Brain Synaptic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sensorex.com [sensorex.com]
Application Notes and Protocols for Colorimetric Measurement of Hydrosulfide in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S), traditionally known as a toxic gas, is now recognized as a critical endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1] It plays a pivotal role in a myriad of physiological and pathophysiological processes, including neuromodulation, cardiovascular function, and inflammation.[1] The accurate quantification of H₂S in biological samples, such as tissue homogenates, is crucial for understanding its biological functions and for the development of novel therapeutics targeting H₂S signaling pathways.
Colorimetric assays offer a convenient, cost-effective, and accessible method for measuring H₂S levels, making them a staple in many research laboratories. This document provides detailed application notes and protocols for the most widely used colorimetric method—the methylene (B1212753) blue assay—for the determination of hydrosulfide (B80085) in tissue homogenates.
Overview of the Methylene Blue Assay
The methylene blue assay is the most common colorimetric method for H₂S determination.[2] The principle of this assay is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions to form a stable blue-colored complex, methylene blue. The intensity of the blue color, which can be measured spectrophotometrically at approximately 670 nm, is directly proportional to the concentration of H₂S in the sample.
Data Presentation: Comparison of this compound Detection Methods
The following table summarizes the key quantitative parameters of the methylene blue assay in comparison to other common methods for this compound detection. This allows for an informed decision on the most suitable assay for specific research needs.
| Assay Method | Principle | Typical Sample Type | Detection Range | Sensitivity (LOD) | Advantages | Disadvantages |
| Methylene Blue Assay | Colorimetric | Tissue homogenates, plasma, water | 1 - 100 µM[3] | ~1-2 µM | Cost-effective, simple instrumentation, well-established | Potential for interference from thiols and reducing agents, requires acidic conditions |
| Monobromobimane (MBB) Assay | Fluorometric | Tissue homogenates, plasma, cells | 0.5 - 60 µM[3] | ~2 nM[4] | High sensitivity and specificity | Requires HPLC, more complex procedure, reagents can be expensive |
| Electrochemical Sensors | Amperometric/Potentiometric | Aqueous solutions, biological fluids | Nanomolar to Picomolar ranges[3] | High | Real-time measurements, high sensitivity | Specialized equipment required, potential for electrode fouling |
| Gas Chromatography | Separation and detection | Gas samples, headspace of liquids | Variable | High | High specificity and sensitivity | Expensive instrumentation, requires sample volatility |
Experimental Protocols
I. Preparation of Reagents and Buffers
1. Tissue Homogenization Buffer (Ice-cold 1X PBS, pH 7.4)
-
Phosphate-Buffered Saline (PBS), 10X stock solution:
-
80 g NaCl
-
2 g KCl
-
14.4 g Na₂HPO₄
-
2.4 g KH₂PO₄
-
Dissolve in 800 mL of distilled water.
-
Adjust the pH to 7.4.
-
Add distilled water to a final volume of 1 L.
-
Autoclave and store at room temperature.
-
-
For 1X PBS, dilute the 10X stock solution 1:10 with distilled water.
-
Cool on ice before use.
2. Zinc Acetate (B1210297) Solution (1% w/v)
-
Dissolve 1 g of zinc acetate [(CH₃COO)₂Zn] in 100 mL of distilled water.
-
Store at room temperature.
3. N,N-dimethyl-p-phenylenediamine sulfate (B86663) (DMPD) Solution (20 mM)
-
Caution: This reagent is toxic and should be handled with care in a fume hood.
-
Prepare a 7.2 M HCl solution by diluting concentrated HCl.
-
Dissolve 55.7 mg of N,N-dimethyl-p-phenylenediamine sulfate in 10 mL of 7.2 M HCl.
-
Prepare fresh and keep on ice, protected from light.
4. Ferric Chloride (FeCl₃) Solution (30 mM)
-
Prepare a 1.2 M HCl solution by diluting concentrated HCl.
-
Dissolve 81.1 mg of ferric chloride hexahydrate (FeCl₃·6H₂O) in 10 mL of 1.2 M HCl.
-
Store at room temperature, protected from light.
5. Sodium this compound (NaSH) Standard Stock Solution (10 mM)
-
Caution: NaSH is corrosive and releases toxic H₂S gas. Handle in a fume hood.
-
Prepare fresh for each experiment.
-
Weigh approximately 28 mg of NaSH hydrate (B1144303) (formula weight varies, adjust accordingly) and dissolve in 50 mL of deoxygenated, distilled water in a sealed container.
-
To deoxygenate water, bubble with nitrogen gas for at least 30 minutes.
-
II. Tissue Homogenate Preparation
-
Excise the tissue of interest and immediately place it in ice-cold 1X PBS to wash away any blood.
-
Blot the tissue dry with filter paper and weigh it.
-
On a pre-chilled glass plate on ice, mince the tissue into small pieces.
-
Add the minced tissue to a pre-chilled glass homogenizer.
-
Add ice-cold 1X PBS at a ratio of 1:10 (w/v) (e.g., 100 mg of tissue in 1 mL of PBS).
-
Homogenize on ice until a uniform consistency is achieved.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (this is the tissue homogenate) and keep it on ice for immediate use.
III. Methylene Blue Assay Protocol
-
Standard Curve Preparation:
-
Prepare a series of dilutions from the 10 mM NaSH stock solution in distilled water to obtain standards with concentrations ranging from 0 µM to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM). Prepare these fresh.
-
-
Sample and Standard Reaction:
-
To a set of microcentrifuge tubes, add 100 µL of either the prepared standards or the tissue homogenate supernatant.
-
Add 50 µL of 1% zinc acetate solution to each tube to trap the sulfide.
-
Vortex briefly and incubate for 10 minutes at room temperature.
-
Add 100 µL of the 20 mM DMPD solution to each tube.
-
Vortex briefly.
-
Add 100 µL of the 30 mM FeCl₃ solution to each tube.
-
Vortex immediately and incubate for 20 minutes at room temperature in the dark to allow for color development.
-
-
Measurement:
-
After incubation, centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer 200 µL of the supernatant from each tube to a 96-well microplate.
-
Measure the absorbance at 670 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all standard and sample readings.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples using the linear regression equation from the standard curve.
-
Normalize the this compound concentration to the protein content of the tissue homogenate (determined by a standard protein assay like the Bradford or BCA assay).
-
Visualizations
Experimental Workflow for this compound Measurement
Caption: Workflow for measuring this compound in tissue homogenates.
H₂S Signaling Pathway in Endothelial Cells
Caption: H₂S signaling pathways in endothelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of colorimetric, spectroscopic and electrochemical techniques for quantification of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Intracellular Hydrosulfide Dynamics with Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hydrogen sulfide (B99878) (H₂S), alongside nitric oxide (NO) and carbon monoxide (CO), is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," playing a pivotal role in a myriad of physiological and pathological processes.[1][2] Its dysregulation has been implicated in cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3] Consequently, the ability to monitor intracellular H₂S dynamics with high spatiotemporal resolution is paramount for understanding its complex biological functions and for the development of novel therapeutics. Fluorescent probes have emerged as indispensable tools for this purpose, offering a non-invasive, sensitive, and real-time approach to visualize H₂S in living cells.[3][4]
This document provides detailed application notes and experimental protocols for the use of fluorescent probes in imaging intracellular hydrosulfide (B80085), tailored for researchers, scientists, and professionals in drug development.
Principles of Fluorescent H₂S Detection
The design of fluorescent probes for H₂S is primarily based on specific chemical reactions that trigger a change in the fluorescence properties of a fluorophore. These reactions exploit the unique chemical reactivity of H₂S, allowing for its selective detection in the complex cellular environment.[4][5][6] The most common sensing mechanisms include:
-
Azide (B81097) and Nitro Group Reduction: H₂S is a potent reducing agent capable of reducing non-fluorescent or weakly fluorescent azide (-N₃) or nitro (-NO₂) groups to highly fluorescent amines (-NH₂).[1][7][8] This "turn-on" response provides a high signal-to-background ratio.
-
Nucleophilic Addition and Cyclization: The strong nucleophilicity of the this compound anion (HS⁻) is utilized in reactions where it attacks an electrophilic center on the probe, often leading to a cyclization reaction that generates a fluorescent product.[5][8]
-
Disulfide Bond Cleavage: Probes containing a disulfide bond can be cleaved by H₂S, leading to the release of a fluorophore.[7]
-
Copper Sulfide (CuS) Precipitation: Probes consisting of a fluorophore quenched by a copper (II) ion (Cu²⁺) can detect H₂S through the precipitation of CuS. The removal of the quenching Cu²⁺ ion restores the fluorescence of the probe.[4][5][6]
Commercially Available Fluorescent Probes for H₂S
A variety of fluorescent probes for H₂S detection are commercially available, each with distinct photophysical properties and sensing mechanisms. The choice of probe will depend on the specific application, instrumentation availability, and the biological question being addressed. Below is a summary of representative probes:
| Probe Name | Sensing Mechanism | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Sulfidefluor-1 (SF1) | Azide Reduction | 490 | 525 | - | 5–10 μM | [4] |
| Sulfidefluor-2 (SF2) | Azide Reduction | - | - | - | - | [4] |
| Sulfidefluor-7 AM (SF7-AM) | Azide Reduction | - | - | - | - | [5] |
| HSN2 | Azide Reduction | 432 | 542 | - | 1–5 μM | [8] |
| Cy-N₃ | Azide Reduction | - | - | - | 80 nM | [4][9] |
| WSP-NIR | Nucleophilic Reaction | - | 665 | - | - | [10] |
| FMC | Nucleophilic Addition | 400 | 525 | 0.36 | 88.2 nM | [10] |
| Mito-HS | Azide Reduction | 395 | - | 0.479 | 24.3 nM | [10] |
| PHS1 | FRET | - | 550 | - | 0.523 nM | [3][11] |
Note: The quantum yield and detection limit can vary depending on the experimental conditions. Please refer to the manufacturer's specifications and the cited literature for detailed information.
Experimental Protocols
General Guidelines for Live-Cell Imaging of Intracellular H₂S
This protocol provides a general framework for imaging intracellular H₂S using a fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters may be required for specific cell types and experimental conditions.
Materials:
-
Fluorescent H₂S probe (e.g., SF7-AM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
H₂S donor (e.g., sodium this compound, NaHS) as a positive control
-
H₂S synthesis inhibitor (e.g., aminooxyacetic acid, AOAA, for CBS) as a negative control
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent H₂S probe in anhydrous dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in the cell culture medium should be kept below 0.5% to minimize cytotoxicity.
-
Probe Loading:
-
Remove the cell culture medium and wash the cells once with warm PBS or HBSS.
-
Dilute the probe stock solution in serum-free medium or an appropriate buffer to the desired final concentration (typically 1-10 µM).
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS or HBSS to remove any excess, uninternalized probe.
-
Cell Treatment (Optional):
-
For positive controls, treat the cells with a known concentration of an H₂S donor (e.g., 50-250 µM NaHS) for a specified time before or during imaging.
-
To investigate endogenous H₂S production, stimulate the cells with a relevant agonist (e.g., vascular endothelial growth factor, VEGF).[8]
-
For negative controls, pre-incubate cells with an H₂S synthesis inhibitor before adding the probe and/or stimulus.
-
-
Image Acquisition:
-
Mount the dish or coverslip on the confocal microscope stage.
-
Excite the probe at its optimal excitation wavelength and collect the emission at the appropriate wavelength range.
-
Acquire images at different time points to monitor the dynamics of intracellular H₂S.
-
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ, Fiji).
Protocol for Investigating VEGF-Induced H₂S Production in Endothelial Cells
This protocol details a specific application for monitoring endogenous H₂S production in response to a physiological stimulus.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
Procedure:
-
Follow steps 1-4 of the General Guidelines for Live-Cell Imaging. A cell-trappable probe like SF7-AM is recommended for imaging endogenous H₂S.[5]
-
After washing, replace the buffer with fresh serum-free medium.
-
Acquire a baseline fluorescence image before stimulation.
-
Add VEGF to the medium at a final concentration of 50 ng/mL.
-
Immediately begin time-lapse imaging to capture the dynamics of H₂S production.
-
As a negative control, pre-treat a separate set of cells with an inhibitor of cystathionine (B15957) γ-lyase (CSE), such as DL-propargylglycine (PAG), before VEGF stimulation.
-
Analyze the change in fluorescence intensity over time in response to VEGF stimulation.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which H₂S participates is crucial for interpreting experimental results. Below are diagrams of key pathways and a typical experimental workflow, generated using the DOT language.
H₂S in VEGF-Induced Angiogenesis
Vascular endothelial growth factor (VEGF) is a potent stimulator of angiogenesis, the formation of new blood vessels. H₂S has been shown to be a downstream mediator of VEGF signaling in endothelial cells.
Caption: H₂S signaling cascade in VEGF-induced angiogenesis.
H₂S as a Neuromodulator
In the central nervous system, H₂S acts as a neuromodulator, influencing synaptic transmission and plasticity. It can enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for learning and memory.
Caption: Neuromodulatory role of H₂S at a glutamatergic synapse.
Experimental Workflow for H₂S Imaging
The following diagram illustrates a typical workflow for an experiment designed to image intracellular H₂S dynamics.
References
- 1. Hydrogen sulphide and angiogenesis: mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of hydrogen sulfide and the underlying signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen sulfide/polysulfides signaling and neuronal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide [jscimedcentral.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Modes of Physiologic H2S Signaling in the Brain and Peripheral Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Gas Chromatography Method for the Analysis of Total Sulfide (H₂S, HS⁻, and S²⁻)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen sulfide (B99878) (H₂S), hydrosulfide (B80085) (HS⁻), and sulfide (S²⁻) are key sulfur species involved in numerous biological and chemical processes. In aqueous solutions, these species exist in a pH-dependent equilibrium. H₂S is a volatile gas, while HS⁻ and S²⁻ are non-volatile ions. Due to this, direct separation of all three species by gas chromatography (GC) is not feasible. Instead, GC methods are employed to quantify the total sulfide concentration. This is typically achieved by converting all sulfide species in a sample to volatile H₂S through acidification or by derivatizing the sulfide ion to form a stable, volatile product for analysis.
This application note details two primary protocols for the determination of total sulfide:
-
Headspace Gas Chromatography with Sulfur Chemiluminescence Detection (HS-GC-SCD): A robust method for analyzing volatile sulfur compounds.
-
Derivatization with Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method suitable for complex biological matrices.
Principle of Sulfide Analysis by Gas Chromatography
The speciation of dissolved sulfide is governed by pH. In acidic conditions (pH < 7), the equilibrium shifts towards the formation of volatile H₂S gas. In alkaline conditions, the non-volatile ionic forms, HS⁻ and S²⁻, predominate.
Caption: pH-dependent equilibrium between H₂S, HS⁻, and S²⁻.
GC-based methods exploit this chemistry. The sample is either acidified to convert all species to H₂S, which is then analyzed, or treated with a derivatizing agent that reacts with the sulfide ion to produce a single, stable compound suitable for GC analysis.
Protocol 1: Headspace GC with Sulfur Chemiluminescence Detection (HS-GC-SCD)
This protocol is ideal for analyzing total sulfide in aqueous samples, such as water, beverages, or biological buffers. The headspace technique samples the gas phase in equilibrium with the liquid sample, and the SCD provides high selectivity and sensitivity for sulfur-containing compounds.[1][2][3]
Experimental Workflow
Caption: Workflow for total sulfide analysis using HS-GC-SCD.
Methodology
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a sulfide salt (e.g., Sodium Sulfide Nonahydrate, Na₂S·9H₂O) in deoxygenated, high-purity water.
-
Create a series of calibration standards by diluting the stock solution. For beer analysis, standards can be prepared in carbonated water to mimic the matrix.[2]
-
For each standard or sample, place a precise volume (e.g., 5 mL) into a 20 mL headspace vial.
-
To enhance the partitioning of H₂S into the headspace, sodium chloride can be added to the sample (e.g., 0.27 g/mL).[4]
-
Acidify the sample to a pH below 4 to ensure complete conversion of HS⁻ and S²⁻ to H₂S. Immediately seal the vial.
-
-
Instrumental Parameters:
-
Headspace Autosampler:
-
Gas Chromatograph (GC):
-
Sulfur Chemiluminescence Detector (SCD):
-
Quantitative Data Summary (HS-GC-SCD)
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.1 - 10 ng/mL (as S²⁻) | Beer/Carbonated Water | [2] |
| Correlation (R²) | ≥ 0.999 | Beer/Carbonated Water | [2] |
| Linearity Range | 15 - 200 ppb | High-Purity Hydrogen | [6] |
| Correlation (R²) | ≥ 0.998 | High-Purity Hydrogen | [6] |
| Limit of Detection | ~15 pg or 0.5 pmol H₂S | Biological Samples | [1] |
| Repeatability (%RSD) | 0.87 - 12.54% (15 ppb) | High-Purity Hydrogen | [6] |
| Recovery | 85 - 110% | Wine | [4] |
Protocol 2: Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for complex matrices like whole blood, where interfering compounds can be a challenge.[7][8] Derivatization converts the sulfide ion into a more stable and less polar compound, facilitating extraction and improving chromatographic performance. Ethenesulfonyl fluoride (B91410) (ESF) is an effective reagent that reacts selectively with sulfide ions.[7][8]
Experimental Workflow
Caption: Workflow for sulfide analysis via ESF derivatization and GC-MS.
Methodology
-
Derivatization and Extraction: [7][8]
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
100 µL of sample (e.g., whole blood)
-
100 µL of borate buffer solution (pH 8.0)
-
100 µL of internal standard solution in acetone (e.g., phenanthrene-d₁₀)
-
100 µL of 600 mM ethenesulfonyl fluoride (ESF) in acetone
-
100 µL of hexane
-
-
Vortex the mixture at room temperature for 1 minute to facilitate the derivatization reaction and extraction of the derivative into the hexane layer.
-
Centrifuge the tube (e.g., 2000 x g for 1 minute) to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (hexane) to an autosampler vial for GC-MS analysis.
-
-
Instrumental Parameters (GC-MS):
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for the sulfide derivative and the internal standard.
-
-
Quantitative Data Summary (Derivatization GC-MS)
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.05 - 10.0 µg/mL | Whole Blood | [8] |
| Correlation (R²) | 0.9999 | Whole Blood | [8] |
| Limit of Detection | 0.01 µg/mL | Whole Blood | [8] |
| Precision (%RSD) | < 10% (Intra- and Inter-day) | Whole Blood | [8] |
| Accuracy (% Bias) | Within ±10% (Intra- and Inter-day) | Whole Blood | [8] |
Conclusion
Gas chromatography offers robust and sensitive methods for the quantification of total sulfide in a variety of matrices. The choice between direct headspace analysis of H₂S and analysis following derivatization depends on the sample matrix, required sensitivity, and available instrumentation. The HS-GC-SCD method is highly effective for direct analysis of volatile H₂S with excellent sulfur specificity. The derivatization GC-MS approach provides high precision and accuracy for complex biological samples by creating a stable analyte and allowing for the use of an internal standard. Both protocols provide reliable tools for researchers, scientists, and drug development professionals investigating the roles of sulfide species.
References
- 1. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. sgs.com [sgs.com]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Preparation of Sodium Hydrosulfide (NaHS) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydrosulfide (B80085) (NaHS) is an inorganic compound widely utilized in research and drug development as a primary source of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). H₂S plays a crucial role in a multitude of physiological and pathophysiological processes, including cardiovascular regulation, neurotransmission, and inflammation. The preparation of NaHS solutions of known concentrations is a fundamental requirement for in vitro and in vivo studies aimed at elucidating the biological effects of H₂S. These application notes provide detailed protocols for the laboratory-scale synthesis of NaHS solutions, methods for concentration determination, and essential safety guidelines.
Safety Precautions
The preparation and handling of NaHS solutions require strict adherence to safety protocols due to the high toxicity of hydrogen sulfide gas (H₂S) that can be released.
Key Hazards:
-
Toxicity: H₂S is a highly toxic gas with a characteristic rotten egg smell. Inhalation can cause respiratory irritation, dizziness, and at high concentrations, respiratory failure and death.[1][2][3]
-
Corrosivity: NaHS solutions are alkaline and corrosive to the skin and eyes, potentially causing severe burns.[1]
-
Flammability: While NaHS solutions are not flammable, the evolved H₂S gas can form explosive mixtures with air.[1][2][3]
-
Reactivity: NaHS reacts vigorously with acids, leading to the rapid release of toxic H₂S gas. It is also incompatible with oxidizing agents and certain metals like copper, zinc, and aluminum.[1][3]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in the table below.
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles and a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene). |
| Body Protection | A chemical-resistant apron or lab coat. |
| Respiratory Protection | A respirator with an H₂S-specific cartridge or a self-contained breathing apparatus (SCBA) may be necessary, depending on the scale and ventilation. |
Engineering Controls:
-
All procedures should be conducted in a well-ventilated chemical fume hood.
-
An H₂S gas detector should be in place to monitor the ambient air concentration.
-
Emergency eyewash stations and safety showers must be readily accessible.
Experimental Protocols
Protocol 1: Preparation of NaHS Solution from Sodium Hydroxide (B78521) and Hydrogen Sulfide Gas
This is the most common and direct method for preparing NaHS solutions. The reaction stoichiometry is crucial to ensure the formation of NaHS rather than sodium sulfide (Na₂S).
Materials:
-
Sodium hydroxide (NaOH) pellets or solution of known concentration
-
Hydrogen sulfide (H₂S) gas cylinder with a regulator
-
Deionized, deoxygenated water (prepared by boiling and cooling under an inert gas like nitrogen or argon)
-
Gas washing bottle (bubbler)
-
Reaction flask (e.g., a three-neck round-bottom flask)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Prepare the NaOH Solution:
-
In the chemical fume hood, carefully dissolve a known mass of NaOH pellets in deoxygenated deionized water to achieve the desired molar concentration (e.g., 1 M). The dissolution of NaOH is exothermic, so it is advisable to cool the flask in an ice bath.
-
Allow the solution to cool to room temperature.
-
-
Reaction Setup:
-
Assemble the reaction apparatus in the fume hood as depicted in the workflow diagram below.
-
Place the prepared NaOH solution in the reaction flask with a magnetic stir bar.
-
Connect the H₂S gas cylinder to the gas washing bottle, and the outlet of the bubbler to one of the necks of the reaction flask via tubing, ensuring the gas will bubble through the NaOH solution.
-
The second neck of the flask should be fitted with a gas outlet tube leading to a scrubber containing a bleach (sodium hypochlorite) solution to neutralize any unreacted H₂S.
-
-
Reaction:
-
Begin stirring the NaOH solution.
-
Slowly and carefully open the H₂S gas cylinder regulator to bubble the gas through the NaOH solution at a controlled rate.
-
The reaction is as follows: H₂S + NaOH → NaHS + H₂O.
-
To favor the formation of NaHS over Na₂S, it is essential to use a 1:1 molar ratio of H₂S to NaOH. Monitoring the reaction progress is key. The reaction can be monitored by measuring the pH of the solution, which should be around 11.5 for NaHS.
-
-
Completion and Storage:
-
Once the reaction is complete (based on calculated gas flow over time or pH measurement), turn off the H₂S gas flow and purge the system with an inert gas (e.g., nitrogen) to remove any remaining H₂S.
-
The resulting NaHS solution should be a clear, yellowish liquid.
-
Store the freshly prepared NaHS solution in a tightly sealed, airtight container in a cool, dark place, preferably under an inert atmosphere. Due to the instability of NaHS solutions, it is recommended to prepare them fresh before each experiment.[4][5]
-
Protocol 2: Determination of NaHS Concentration by Iodometric Titration
It is crucial to determine the exact concentration of the freshly prepared NaHS solution. Iodometric titration is a reliable method for this purpose.[6][7][8][9]
Materials:
-
Standardized iodine (I₂) solution (e.g., 0.1 N)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Hydrochloric acid (HCl), concentrated
-
Burettes, pipettes, and Erlenmeyer flasks
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the prepared NaHS solution into an Erlenmeyer flask containing a known excess volume of the standardized iodine solution.
-
Acidify the solution with a small amount of concentrated HCl. The reaction is: NaHS + I₂ → S + NaI + HI.
-
-
Titration:
-
Titrate the excess, unreacted iodine with the standardized sodium thiosulfate solution.
-
As the endpoint approaches (the solution turns pale yellow), add a few drops of starch indicator. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.
-
-
Calculation:
-
The concentration of NaHS in the original solution can be calculated based on the volumes and concentrations of the iodine and sodium thiosulfate solutions used.
-
Data Presentation
The following tables summarize key quantitative data related to the properties and preparation of NaHS solutions.
Table 1: Physical and Chemical Properties of Sodium this compound
| Property | Value | Reference(s) |
| Molecular Formula | NaHS | |
| Molecular Weight | 56.06 g/mol | |
| Appearance | Yellowish to dark green liquid | [1][2] |
| pH of Solution | 11.5 - 12.5 | [1][2][3] |
| Freezing Point (45% solution) | ~18 °C (65 °F) | [2] |
Table 2: Stability of NaHS Solutions
| Condition | Effect on Stability | Reference(s) |
| Exposure to Air | Oxidation, leading to loss of sulfide content. | [4][5] |
| Low pH (<10.2) | Increased evolution of H₂S gas. | [1][2] |
| Elevated Temperature (>49 °C) | Increased evolution of H₂S gas. | [2] |
| Dilution with Water | Lowers pH, slightly increasing H₂S evolution. | [1] |
A study on a 30 µM NaHS solution in drinking water (pH ~7.6) showed a significant decline in concentration over 24 hours, with a 75% decrease observed at the tip of a water bottle.[4] After 24 hours, the mean concentration was only 3.0 ± 0.6 µM, down from an initial 30.3 ± 0.4 µM.[4]
Mandatory Visualizations
Experimental Workflow for NaHS Solution Preparation
Caption: Workflow for the laboratory preparation of NaHS solution.
Signaling Pathways Involving NaHS as an H₂S Donor
Caption: Key signaling pathways modulated by NaHS-derived H₂S.
References
- 1. ausimm.com [ausimm.com]
- 2. genesisenergy.com [genesisenergy.com]
- 3. moleko.com [moleko.com]
- 4. Dissolving sodium this compound in drinking water is not a good source of hydrogen sulfide for animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nemi.gov [nemi.gov]
- 7. epa.gov [epa.gov]
- 8. sk.hach.com [sk.hach.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Controlled Hydrogen Sulfide Gas Generation Using Kipp's Apparatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S) is increasingly recognized as a critical gaseous signaling molecule, or "gasotransmitter," playing a pivotal role in a myriad of physiological and pathophysiological processes. Its functions range from neuromodulation and cardiovascular regulation to inflammation and apoptosis. The controlled application of H₂S in experimental settings is paramount for elucidating its mechanisms of action and for the development of novel therapeutics targeting H₂S signaling pathways.
The Kipp's apparatus, a classic piece of laboratory equipment, offers a convenient and cost-effective method for the on-demand generation of various gases, including hydrogen sulfide. While traditionally used for qualitative analysis, with appropriate modifications, it can be adapted for the controlled delivery of H₂S gas to in vitro and ex vivo experimental systems.
These application notes provide detailed protocols for the setup and use of a Kipp's apparatus for the controlled generation of H₂S, its delivery to biological systems, and methods for its quantification. Additionally, we present key signaling pathways influenced by H₂S that are of significant interest in drug development.
Quantitative Data Summary
The following tables summarize key quantitative data related to H₂S generation, delivery, and its biological effects.
Table 1: Hydrogen Sulfide Generation and Properties
| Parameter | Value | Reference |
| Chemical Reaction | FeS(s) + H₂SO₄(aq) → FeSO₄(aq) + H₂S(g) | [1] |
| Molar Mass of H₂S | 34.08 g/mol | |
| Solubility in Water (20°C) | ~3.7 g/L | |
| pKa1 of H₂S | ~7.0 | |
| Odor Threshold | < 1 ppm |
Table 2: H₂S Concentration in Cell Culture Media with Controlled Gas Flow
| H₂S Gas Concentration (ppm) in Chamber | Approximate Dissolved Sulfide in Media (µM) |
| 20 | ~4 |
| 50 | ~10 |
| 100 | ~25 |
| 250 | ~60 |
| 500 | ~120 |
Note: Dissolved sulfide concentrations are estimates and can vary based on cell type, media composition, and gas flow rate.
Table 3: Effective Concentrations of H₂S Donors in Biological Models
| H₂S Donor | Biological System | Effective Concentration | Observed Effect |
| NaHS | HT22 Neuronal Cells | 250 µM | Maximum neuroprotection against oxidative stress |
| NaHS | Rat Aortic Rings | 10 µM - 1 mM | Dose-dependent vasorelaxation |
| GYY4137 (slow-release) | Rat Mesenteric Arteries | 1 µM - 100 µM | Concentration-dependent vasorelaxation |
| L-cysteine | Mouse Aortic Rings | 1 µM - 3 mM | CSE-dependent vasorelaxation |
Experimental Protocols
Protocol 1: Setup and Operation of Kipp's Apparatus for Controlled H₂S Generation
This protocol details the assembly and safe operation of a Kipp's apparatus for the generation of hydrogen sulfide gas, incorporating flow control for experimental applications.
Materials:
-
Kipp's apparatus (glass or polyethylene)
-
Iron (II) sulfide (FeS) sticks or lumps
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), ~1-2 M
-
Gas washing bottle (optional, for gas purification)
-
Drying tube with a suitable desiccant (e.g., anhydrous CaCl₂) (optional)
-
Needle valve for fine flow control
-
Gas flow meter (rotameter)
-
Tygon or other appropriate chemical-resistant tubing
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
-
H₂S gas detector
Procedure:
-
Safety First: All procedures involving the generation and handling of H₂S must be performed in a well-ventilated fume hood. Ensure an H₂S gas detector is operational in the vicinity.
-
Apparatus Assembly:
-
Carefully assemble the three components of the Kipp's apparatus.
-
Place the iron (II) sulfide lumps in the middle globe. The pieces should be large enough not to fall through the support plate into the lower globe.
-
-
Acid Addition:
-
With the stopcock on the gas outlet open, slowly pour the dilute acid into the top funnel. The acid will fill the bottom globe and then rise to come into contact with the FeS in the middle globe, initiating the production of H₂S gas.
-
Add enough acid to cover the FeS chunks.
-
-
Gas Generation and Stoppage:
-
H₂S gas will be generated and will fill the middle globe.
-
When the stopcock is closed, the pressure of the generated H₂S will force the acid back down into the lower globe, away from the FeS, thereby stopping the reaction. The apparatus is now charged and ready for on-demand gas generation.
-
-
Flow Control Setup:
-
Connect the gas outlet of the Kipp's apparatus to a gas washing bottle (if gas purification is desired) and then to a drying tube using chemical-resistant tubing.
-
Connect the outlet of the drying tube to a needle valve, followed by a gas flow meter (rotameter). The needle valve should be placed upstream of the rotameter to protect it from pressure fluctuations.
-
The outlet of the rotameter will be the source of the controlled flow of H₂S gas for your experiment.
-
-
Controlled Gas Delivery:
-
Slowly open the stopcock on the Kipp's apparatus.
-
Carefully adjust the needle valve to achieve the desired flow rate as indicated by the rotameter.
-
The flow rate can be adjusted by finely turning the needle valve. Note that due to the nature of the Kipp's apparatus, minor fluctuations in flow may occur. For highly sensitive experiments, a gas reservoir or buffer volume between the apparatus and the flow controller may be beneficial to dampen pressure pulses.
-
-
Shutdown:
-
When the experiment is complete, close the stopcock on the Kipp's apparatus.
-
Close the needle valve.
-
Allow the fume hood to continue running to vent any residual H₂S.
-
For long-term shutdown, the acid should be carefully drained from the apparatus according to your institution's hazardous waste disposal procedures.
-
Protocol 2: Delivery of Controlled H₂S Gas to Cell Cultures
This protocol describes how to expose adherent cell cultures to a controlled atmosphere containing H₂S.
Materials:
-
Assembled and charged Kipp's apparatus with flow control (from Protocol 1)
-
Cell culture plates or flasks with adherent cells
-
Airtight exposure chamber or a modified cell culture incubator that can be sealed
-
Gas inlet and outlet ports on the exposure chamber
-
H₂S gas detector
-
Humidifier for the gas stream (e.g., a gas washing bottle with sterile water)
Procedure:
-
Prepare the Exposure Chamber:
-
Place the cell culture plates/flasks inside the airtight chamber.
-
Ensure the chamber is properly sealed.
-
-
Gas Delivery Setup:
-
Connect the outlet tubing from the rotameter (from Protocol 1) to a gas humidifier.
-
Connect the outlet of the humidifier to the gas inlet port of the exposure chamber.
-
Connect the gas outlet port of the chamber to a waste gas scrubber (e.g., a solution of sodium hypochlorite (B82951) or sodium hydroxide) before venting into the fume hood.
-
-
Initiate H₂S Exposure:
-
Start the flow of H₂S gas from the Kipp's apparatus and adjust the flow rate using the needle valve and rotameter to the desired level.
-
The final concentration of H₂S in the chamber will depend on the flow rate of the H₂S gas and the volume of the chamber. To achieve a specific ppm concentration, the H₂S gas stream may need to be mixed with a stream of air/CO₂ using a gas mixing system before entering the chamber.
-
-
Monitoring and Incubation:
-
Monitor the H₂S concentration inside the chamber using an H₂S sensor if available.
-
Incubate the cells for the desired duration.
-
-
Termination of Exposure:
-
Stop the flow of H₂S gas by closing the stopcock on the Kipp's apparatus.
-
Purge the chamber with a stream of air or nitrogen to remove any residual H₂S before opening.
-
Remove the cell culture plates for downstream analysis.
-
Protocol 3: Quantification of H₂S in Aqueous Samples (Methylene Blue Assay)
This colorimetric assay is a common method for measuring the concentration of sulfide in aqueous solutions, such as cell culture media or buffer from ex vivo experiments.
Materials:
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Sulfide standard solution (e.g., Na₂S, concentration determined by iodometric titration)
-
Spectrophotometer
Procedure:
-
Sample Collection and Sulfide Trapping:
-
Immediately after the experiment, add 100 µL of the aqueous sample to a microcentrifuge tube containing 100 µL of 1% zinc acetate to trap the sulfide as zinc sulfide (ZnS).
-
-
Color Development:
-
To the tube, add 20 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution and mix.
-
Add 20 µL of the FeCl₃ solution and mix thoroughly.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for 20-30 minutes to allow for the formation of methylene (B1212753) blue.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 670 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a sulfide standard solution.
-
Determine the sulfide concentration in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflows
Hydrogen Sulfide in Neuroprotection
H₂S has emerged as a key player in neuronal function and a potential therapeutic target for neurodegenerative diseases. It exerts its protective effects through multiple mechanisms, including the enhancement of antioxidant defenses.
References
Application Notes and Protocols for Measuring Cystathionine Beta-Synthase (CBS) Activity and H₂S Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of cystathionine (B15957) beta-synthase (CBS) activity and its gaseous product, hydrogen sulfide (B99878) (H₂S). Accurate measurement of both is critical for understanding sulfur metabolism and its implications in various physiological and pathological states.
Section 1: Measurement of Cystathionine Beta-Synthase (CBS) Activity
Cystathionine beta-synthase is a key enzyme in the transsulfuration pathway, catalyzing the condensation of homocysteine and serine to form cystathionine.[1][2] Its activity is a crucial determinant of homocysteine levels and a source of H₂S.[3][4] Several methods are available to measure CBS activity, each with distinct advantages and limitations.
Protocol 1: Continuous Spectrophotometric Assay for CBS Activity
This assay provides a real-time measurement of CBS activity by coupling the production of a secondary product to a change in absorbance.[5]
Principle: This method relies on the ability of CBS to use cysteamine (B1669678) as a substrate in place of L-homocysteine, producing thialysine. Thialysine is then decarboxylated by lysine (B10760008) decarboxylase (LDC), releasing CO₂. The CO₂ is utilized by phosphoenolpyruvate (B93156) carboxylase (PEPC) to convert phosphoenolpyruvate (PEP) to oxaloacetate. Finally, L-malate dehydrogenase (MDH) reduces oxaloacetate to malate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH consumption is monitored spectrophotometrically and is proportional to the CBS activity.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 200 mM Tris-HCl, pH 8.0. Purge with argon for 15 minutes prior to use to remove dissolved CO₂.
-
Substrate Stock Solutions:
-
300 mM L-serine
-
300 mM cysteamine
-
-
Cofactor and Coupling Enzyme Mix:
-
20 mM PEP
-
1 mM PLP
-
6 mM NADH
-
10 mM MgCl₂
-
Lysine Decarboxylase (LDC)
-
Phosphoenolpyruvate Carboxylase (PEPC)
-
L-Malate Dehydrogenase (MDH)
-
-
-
Assay Procedure:
-
In a 100 µL microcuvette, combine the following:
-
Assay Buffer
-
2 µL of 20 mM PEP
-
1 µL of 1 mM PLP
-
1 µL of 6 mM NADH
-
1 µL of 10 mM MgCl₂
-
3 µL of 300 mM L-serine
-
Appropriate amounts of coupling enzymes (LDC, PEPC, MDH)
-
Purified CBS enzyme (e.g., 2.8 µg/mL final concentration)
-
-
Initiate the reaction by adding 3 µL of 300 mM cysteamine.
-
Immediately seal the cuvette with parafilm to prevent CO₂ exchange with the atmosphere.
-
Monitor the decrease in absorbance at 340 nm at 37°C using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
The rate of NADH consumption is directly proportional to the CBS activity.
-
Protocol 2: Radioactive Time-Point Assay for CBS Activity
This is a highly sensitive endpoint assay that directly measures the product of the CBS reaction.[5]
Principle: This assay measures the incorporation of radiolabeled L-serine into cystathionine. The radiolabeled product is then separated from the unreacted substrate by ion-exchange chromatography, and the radioactivity is quantified.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Mix:
-
60 mM (D,L)-homocysteine
-
30 mM ¹⁴C-labeled L-serine (specific activity ~20,000 cpm/µmol)
-
-
Cofactor Solution: 2.5 mM EDTA, 0.1 mM PLP.
-
Stop Solution: 10% trichloroacetic acid (TCA).
-
-
Assay Procedure:
-
Prepare the reaction mixture in a final volume of 0.5 mL containing:
-
Reaction Buffer
-
Substrate Mix
-
Cofactor Solution
-
CBS enzyme (e.g., 112 µg/mL)
-
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 0.5 mL of 10% TCA.
-
Load 0.5 mL of the terminated reaction mixture onto a Dowex 50W x 8 cation exchange resin column.
-
Wash the column with 20 mL of deionized water to elute the unreacted ¹⁴C-L-serine.
-
Elute the ¹⁴C-cystathionine with an appropriate buffer (e.g., ammonium (B1175870) hydroxide).
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ¹⁴C-cystathionine formed based on the specific activity of the ¹⁴C-L-serine and the measured radioactivity.
-
Express CBS activity as µmol of product formed per minute per mg of protein.
-
Quantitative Data for CBS Assays
| Parameter | Continuous Spectrophotometric Assay | Radioactive Time-Point Assay | LC-MS/MS Assay |
| Principle | Enzyme-coupled spectrophotometry | Radiolabeled substrate incorporation | Stable isotope-labeled product detection |
| Substrates | L-serine, cysteamine | L-serine, L-homocysteine | 2,3,3-²H serine, L-homocysteine |
| Kₘ for L-serine | 1.2 ± 0.2 mM[5] | 2.2 ± 0.5 mM[5] | Not reported |
| Kₘ for thiol substrate | 5.6 ± 2.2 mM (cysteamine)[5] | 6.6 ± 2.2 mM (cysteamine)[5] | Not reported |
| kcat | 1.3 ± 0.1 s⁻¹[5] | 2.5 ± 0.4 s⁻¹[5] | Not reported |
| Detection Limit | Dependent on spectrophotometer sensitivity | High sensitivity | High sensitivity |
| Plasma Activity (Controls) | Not applicable | Not applicable | Median: 404 nmol/h/L (Range: 66–1,066)[6] |
| Plasma Activity (CBS deficient) | Not applicable | Not applicable | Median: 0 nmol/h/L (Range: 0–9)[6] |
Section 2: Measurement of Hydrogen Sulfide (H₂S) Production
H₂S is a volatile and reactive signaling molecule, making its accurate quantification challenging.[7] The following protocols are widely used for measuring H₂S in biological samples.
Protocol 1: Methylene (B1212753) Blue Assay
This is a classic and widely used colorimetric method for H₂S determination.[8][9]
Principle: In an acidic solution, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue. The intensity of the blue color, measured at 664 nm, is proportional to the H₂S concentration.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Zinc Acetate (B1210297) Solution (1% w/v): To trap H₂S.
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM) in 7.2 M HCl.
-
FeCl₃ solution (30 mM) in 1.2 M HCl.
-
H₂S Standard: Sodium hydrosulfide (B80085) (NaHS) solution of known concentration.
-
-
Assay Procedure (for H₂S producing reaction):
-
In a sealed reaction vial, add the H₂S-producing sample (e.g., cell lysate, purified enzyme with substrates).
-
In the center well or a separate trap connected to the reaction vial, add zinc acetate solution to capture the evolved H₂S as zinc sulfide.
-
Incubate the reaction for the desired time at 37°C.
-
To the zinc acetate trap, add the N,N-dimethyl-p-phenylenediamine solution followed by the FeCl₃ solution.
-
Incubate for 20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 664 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NaHS.
-
Determine the H₂S concentration in the sample by comparing its absorbance to the standard curve.
-
Protocol 2: Monobromobimane (B13751) (MBB) Assay
This is a highly sensitive and specific fluorescence-based method for H₂S quantification.[10][11][12]
Principle: H₂S reacts with two molecules of monobromobimane (MBB) at a basic pH to form the stable and highly fluorescent product, sulfide-dibimane (SDB). The SDB is then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[9][10] This method can distinguish between free sulfide, acid-labile sulfide, and bound sulfane sulfur.[13]
Experimental Protocol (for free H₂S in plasma):
-
Sample Collection and Preparation:
-
Collect blood in tubes containing an anticoagulant.
-
Centrifuge at 3000 rpm for 2 minutes at 4°C to obtain plasma.[13]
-
-
Derivatization:
-
In a PCR tube, combine:
-
30 µL of plasma
-
70 µL of Tris-HCl buffer (100 mM, pH 9.5, 0.1 mM DTPA)
-
50 µL of MBB solution (10 mM in acetonitrile)[11]
-
-
Incubate the mixture for 30 minutes at room temperature in a low oxygen environment (e.g., 1% O₂).[11]
-
Stop the reaction by adding 50 µL of 200 mM ice-cold sulfosalicylic acid to precipitate proteins.[11]
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Inject the supernatant onto an RP-HPLC system equipped with a C18 column.
-
Use a gradient elution with solvents such as 0.1% (v/v) trifluoroacetic acid in water and 0.1% (v/v) trifluoroacetic acid in acetonitrile.[12]
-
Detect the SDB product using a fluorescence detector (e.g., excitation at 390 nm and emission at 475 nm).[9]
-
-
Data Analysis:
-
Quantify the SDB peak area and determine the H₂S concentration by comparing it to a standard curve prepared with known concentrations of NaHS treated with MBB.
-
Quantitative Data for H₂S Assays
| Parameter | Methylene Blue Assay | Monobromobimane (MBB) Assay | Gas Chromatography-Sulfur Chemiluminescence |
| Principle | Colorimetric | Fluorescence HPLC | Gas-phase separation and detection |
| Detection Limit | ~2 µM[11] | 2 nM[10][12] | ~0.5 pmol (15 pg)[7] |
| Advantages | Simple, low instrumentation requirement[8] | High sensitivity and specificity, can measure different sulfide pools[10][13] | High sensitivity and specificity, separates H₂S from other sulfur compounds[7] |
| Disadvantages | Low sensitivity, interference from other colored substances[10] | Requires HPLC, light-sensitive reagent[14] | Requires specialized equipment (GC-SCD)[7] |
| Typical pH for reaction | Acidic[8] | Basic (pH 9.5)[8][11] | Neutral (for biological production)[7] |
Section 3: Signaling Pathways and Experimental Workflows
CBS and H₂S Biosynthesis Pathway
Cystathionine beta-synthase is a central enzyme in sulfur metabolism.[2] It primarily catalyzes the conversion of homocysteine to cystathionine, which is a key step in the transsulfuration pathway leading to cysteine synthesis.[15] Additionally, CBS can produce H₂S through several alternative reactions.[3]
Caption: CBS in the transsulfuration and H₂S production pathways.
Experimental Workflow for Measuring CBS Activity
The following diagram illustrates a typical workflow for determining CBS activity from biological samples.
Caption: General workflow for CBS activity measurement.
Experimental Workflow for Measuring H₂S Production
This diagram outlines the steps for quantifying H₂S in biological samples using the monobromobimane (MBB) method.
References
- 1. The role of cystathionine β-synthase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 3. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances and Opportunities in H2S Measurement in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfrbm.org [sfrbm.org]
- 12. Measurement of plasma hydrogen sulfide in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Measurement of Discrete Hydrogen Sulfide Pools in Biological Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrosulfide Autoxidation in Experimental Setups
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the autoxidation of hydrosulfide (B80085) (H₂S) in experimental settings. Accurate and reproducible results in H₂S research hinge on the stability of sulfide (B99878) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound autoxidation and why is it a significant problem in research?
A1: this compound autoxidation is the process where hydrogen sulfide (H₂S) or its conjugate base, this compound (HS⁻), reacts with oxygen. This reaction is often a complex, multi-step process that can be catalyzed by trace metal ions and is dependent on pH.[1] The oxidation of H₂S leads to the formation of various products, including elemental sulfur (S), sulfite (B76179) (SO₃²⁻), sulfate (B86663) (SO₄²⁻), and thiosulfate (B1220275) (S₂O₃²⁻).[1] This degradation is a major concern in experimental work because it leads to a rapid decrease in the effective concentration of H₂S, resulting in inaccurate and irreproducible data.[2] The volatility of H₂S further complicates maintaining a stable concentration in solution.[2]
Q2: What are the primary factors that accelerate the autoxidation of H₂S?
A2: Several factors can significantly increase the rate of H₂S autoxidation:
-
Presence of Oxygen: Oxygen is a key reactant in the autoxidation process.[3]
-
Trace Metal Ions: Metal ions, particularly those of transition metals, can act as catalysts, dramatically speeding up the oxidation rate.[1]
-
pH of the Solution: The rate of autoxidation is pH-dependent.[1] At a pH above 7, the equilibrium shifts towards the more reactive this compound anion (HS⁻), which is more susceptible to oxidation.
-
Light Exposure: Photochemical processes can potentially accelerate the degradation of H₂S solutions.[4]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including autoxidation.
Q3: What are the most effective methods for preventing H₂S autoxidation in experimental solutions?
A3: To ensure the stability of H₂S solutions, the following methods are recommended:
-
Use of Degassed (Oxygen-Free) Solvents: Preparing solutions with deoxygenated buffers or water significantly slows down the primary oxidation pathway.
-
Working in an Inert Atmosphere: Conducting experiments in a glove box or using sealed vials with an inert gas (e.g., nitrogen or argon) headspace minimizes contact with atmospheric oxygen.[2]
-
Addition of Chelating Agents: To counteract the catalytic effect of trace metal ions, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to the solution.
-
pH Control: Maintaining a slightly acidic pH can help to keep a higher proportion of the sulfide in the less reactive H₂S form. However, this must be balanced with experimental requirements as H₂S is more volatile at lower pH. For storage, a high pH (>9) is often used to convert H₂S to the less volatile HS⁻ form.[5]
-
Fresh Solution Preparation: Due to its inherent instability, it is best practice to prepare H₂S solutions immediately before use.[2]
Q4: How can I accurately prepare and handle H₂S solutions in the lab?
A4: Accurate preparation and handling are crucial. Sulfide salts like sodium this compound (NaSH) and sodium sulfide (Na₂S) are commonly used as H₂S donors.[2] It is important to use high-purity salts, as commercial products can contain impurities like elemental sulfur.[2] Solutions should be prepared in septum-sealed vials to prevent H₂S volatilization and to allow for transfer using a gas-tight syringe.[2] After use, any remaining H₂S-containing solutions should be quenched, for example, with a zinc (II) solution to form insoluble and less hazardous zinc sulfide (ZnS).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results. | Inconsistent H₂S concentration due to rapid autoxidation. | Prepare fresh H₂S solutions for each experiment using deoxygenated buffers. Work under an inert atmosphere if possible. Add a chelating agent like EDTA to your buffer. |
| H₂S donor solution loses potency quickly. | Oxidation from dissolved oxygen or catalysis by trace metals. | Ensure all solvents are thoroughly deoxygenated before preparing the solution. Use high-purity water and reagents to minimize metal ion contamination. Store stock solutions under an inert gas. |
| Precipitate forming in the H₂S solution. | Formation of elemental sulfur due to oxidation. | This is a clear sign of autoxidation. Discard the solution and prepare a fresh one following the protocols for minimizing oxidation. Consider filtering the solution if a small amount of precipitate is acceptable for the experiment. |
| Inconsistent pH of the experimental solution. | H₂S is a weak acid and can alter the pH of poorly buffered solutions. | Use a well-buffered system appropriate for your experimental pH range. Monitor the pH of your solution before and after the addition of the H₂S donor. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Solution
This protocol outlines a method for preparing a relatively stable stock solution of NaSH.
Materials:
-
Sodium this compound (NaSH), high purity
-
Deionized water, deoxygenated
-
Ethylenediaminetetraacetic acid (EDTA)
-
Nitrogen or Argon gas
-
Septum-sealed vials
-
Gas-tight syringes
Procedure:
-
Deoxygenate Water: Sparge deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare Buffer: In the deoxygenated water, prepare your desired buffer and add EDTA to a final concentration of 1 mM to chelate any trace metal ions. Continue to keep the solution under an inert gas atmosphere.
-
Weigh NaSH: In a fume hood, quickly weigh the desired amount of high-purity NaSH. NaSH is hygroscopic, so minimize its exposure to air.
-
Dissolve NaSH: Transfer the weighed NaSH to a septum-sealed vial. Using a syringe, add the deoxygenated, EDTA-containing buffer to the vial to achieve the desired stock concentration.
-
Purge with Inert Gas: Briefly purge the headspace of the vial with nitrogen or argon gas before sealing tightly.
-
Storage: Store the stock solution on ice and in the dark. For best results, use the solution immediately after preparation.[2]
-
Dilution: When preparing working solutions, use deoxygenated buffers and perform dilutions quickly, minimizing exposure to air.
Visualizing Key Processes
Diagram of H₂S Autoxidation Pathway
Caption: Simplified pathway of H₂S autoxidation.
Experimental Workflow for Preparing H₂S Solutions
Caption: Workflow for preparing stable H₂S solutions.
Troubleshooting Logic for H₂S Experiments
Caption: Troubleshooting inconsistent H₂S experimental results.
References
- 1. Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Testing of Hydrosulfuric Acid Solutions: Protocols [eureka.patsnap.com]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
Technical Support Center: Accurate Hydrosulfide (H₂S) Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate artifacts in hydrosulfide (B80085) (H₂S) measurement that arise from sample handling. Accurate quantification of H₂S is critical, but its volatile and reactive nature makes it prone to pre-analytical errors.
Troubleshooting Guides
This section addresses specific issues that can lead to inaccurate H₂S measurements.
Issue 1: Low or No Detectable H₂S Signal
Q: My assay shows unexpectedly low or no H₂S in my samples. What are the potential causes related to sample handling?
A: This is a common issue often attributable to the loss of H₂S before or during measurement. Key factors to investigate include:
-
Sample Collection and Handling: H₂S is a volatile gas that can rapidly escape from solution.[1][2][3] Any agitation, aeration, or exposure to headspace during collection can lead to significant loss.[3]
-
Oxidation: H₂S is readily oxidized, especially in the presence of oxygen.[1][3] Exposing the sample to air can cause rapid degradation of H₂S to other sulfur species like sulfate.[3]
-
Improper Storage: The stability of H₂S in a sample is highly dependent on storage conditions. Delays in analysis or storage at improper temperatures can lead to H₂S loss. For some sample types, it is recommended to test within 6-12 hours and store samples on ice.[4]
-
Reaction with Sample Containers: H₂S can react with metal components, particularly those made of iron, in collection tools and storage containers, leading to its loss from the sample.[5]
Troubleshooting Steps:
-
Review Collection Protocol: Ensure your sample collection technique minimizes turbulence and air exposure. For liquid samples, fill containers to the top to eliminate headspace.[4]
-
Verify Preservation: Use appropriate preservation methods immediately after collection. This may involve adding a zinc salt (e.g., zinc acetate) to precipitate sulfide (B99878) or using a strong alkaline solution to trap H₂S as the less volatile HS⁻ ion.
-
Check Storage Conditions: Confirm that samples were stored at the correct temperature (e.g., ≤6°C but above freezing) and analyzed within the recommended holding time (e.g., within 7 days for some preserved water samples).[6]
-
Evaluate Container Material: Use appropriate sample containers (e.g., glass for crude oil samples) and be aware of potential reactions with any metal components in your sampling apparatus.[4][5]
// Nodes start [label="Start: Low H₂S Signal Detected", fillcolor="#F1F3F4", fontcolor="#202124"]; check_collection [label="Review Sample\nCollection Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; check_preservation [label="Verify Immediate\nSample Preservation", fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="Assess Storage\nConditions & Duration", fillcolor="#FBBC05", fontcolor="#202124"]; check_containers [label="Evaluate Sample\nContainers & Apparatus", fillcolor="#FBBC05", fontcolor="#202124"]; protocol_ok [label="Protocol Adheres to Best Practices?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; preservation_ok [label="Preservative Added Immediately?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage_ok [label="Correct Temp. & Holding Time?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; containers_ok [label="Inert Materials Used?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; revise_collection [label="Action: Revise to Minimize\nAeration & Headspace", fillcolor="#EA4335", fontcolor="#FFFFFF"]; revise_preservation [label="Action: Implement Immediate\nPreservation Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; revise_storage [label="Action: Adjust Storage to\nRecommended Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; revise_containers [label="Action: Switch to Inert\nContainers/Apparatus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_issue [label="Potential Handling Artifacts Addressed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_collection; check_collection -> protocol_ok; protocol_ok -> check_preservation [label="Yes"]; protocol_ok -> revise_collection [label="No"]; revise_collection -> check_preservation;
check_preservation -> preservation_ok; preservation_ok -> check_storage [label="Yes"]; preservation_ok -> revise_preservation [label="No"]; revise_preservation -> check_storage;
check_storage -> storage_ok; storage_ok -> check_containers [label="Yes"]; storage_ok -> revise_storage [label="No"]; revise_storage -> check_containers;
check_containers -> containers_ok; containers_ok -> end_issue [label="Yes"]; containers_ok -> revise_containers [label="No"]; revise_containers -> end_issue; } caption: "Troubleshooting workflow for low H₂S signal."
Issue 2: High Variability Between Replicate Samples
Q: I'm observing significant variability in H₂S concentrations between my replicate samples. What handling steps could be causing this?
A: High variability often points to inconsistent application of sample handling procedures.
-
Inconsistent Timing: Variations in the time between sample collection and preservation or analysis can lead to different degrees of H₂S loss between replicates.
-
Sample Heterogeneity: For complex matrices like tissues or viscous liquids, inconsistent homogenization can result in non-representative subsamples.
-
Temperature Fluctuations: Allowing some replicates to warm up more than others before preservation can increase the rate of H₂S loss.
Troubleshooting Steps:
-
Standardize Workflow: Ensure every replicate is processed with the exact same timing and steps from collection to analysis.
-
Control Headspace: Use collection tubes of an appropriate size for your sample volume and ensure they are filled consistently and capped immediately.
-
Ensure Homogeneity: For solid or semi-solid samples, use a standardized homogenization protocol to ensure the portion taken for analysis is representative of the whole sample.
-
Maintain Consistent Temperature: Keep all samples on ice or at a controlled, low temperature throughout the handling process until they are preserved or analyzed.
// Nodes variability [label="High Variability in Replicates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; timing [label="Inconsistent Time to Preservation", fillcolor="#FBBC05", fontcolor="#202124"]; exposure [label="Differential Air Exposure / Headspace", fillcolor="#FBBC05", fontcolor="#202124"]; homogeneity [label="Poor Sample Homogenization", fillcolor="#FBBC05", fontcolor="#202124"]; temperature [label="Inconsistent Sample Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; result [label="Inaccurate & Imprecise H₂S Data", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges variability -> timing; variability -> exposure; variability -> homogeneity; variability -> temperature; timing -> result; exposure -> result; homogeneity -> result; temperature -> result; } caption: "Key sample handling factors causing data variability."
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in sample handling to prevent H₂S loss?
A1: The most critical step is the initial sample collection and immediate preservation.[3] Due to its high volatility and reactivity, H₂S can be lost within minutes or even seconds if the sample is not handled properly from the very beginning.[2][3] Minimizing aeration and preserving the sample (e.g., by adding zinc acetate (B1210297) or raising the pH) at the time of collection are paramount.[3][6]
Q2: How does sample matrix affect H₂S measurement and potential for artifacts?
A2: The sample matrix is a crucial consideration.[1]
-
Biological Fluids (Plasma, Serum, Blood): These samples contain various proteins and other components that can interact with H₂S or the assay reagents. Hemolysis, the breakdown of red blood cells, is a major source of pre-analytical error in clinical labs and can interfere with measurements.[7]
-
Tissues: Require homogenization, which can introduce oxygen and heat, leading to H₂S loss. The efficiency of homogenization can also affect the amount of H₂S released.
-
Environmental Water: The pH of the water sample is critical as it determines the equilibrium between H₂S (gas) and HS⁻ (non-volatile ion).[2][8] The presence of oxidizing agents or metal ions can also lead to sulfide loss.
-
Crude Oil/Natural Gas: H₂S can partition between the liquid and vapor phases, making representative sampling challenging. The temperature and pressure at the time of sampling can significantly affect the measured concentration.[4]
Q3: What are the recommended procedures for storing samples intended for H₂S analysis?
A3: Proper storage is essential to prevent H₂S degradation.
-
Immediate Preservation: This is the most effective strategy. For aqueous samples, this often involves adding a zinc acetate solution to precipitate zinc sulfide (ZnS), which is much more stable. An alternative is to add a strong base (like NaOH) to raise the pH above 9, converting H₂S to the non-volatile HS⁻ form.[6]
-
Temperature: Preserved samples should be stored at low temperatures, typically at or below 6°C, without freezing.[6]
-
Headspace: Storage containers should be filled completely to eliminate any air in the headspace, which can oxidize the sample.[4]
-
Light: Some sulfide species and preservation agents can be light-sensitive. Storing samples in the dark is a good practice.[9]
Data and Protocols
Table 1: Impact of Sample Handling on Measured H₂S Concentration
| Handling Condition | H₂S Concentration (Relative %) | Potential Artifact Source | Reference |
| Immediate Analysis (Ideal) | 100% | Baseline | N/A |
| 15 min delay at Room Temp, Open to Air | 60-80% | Volatilization & Oxidation | [2][3] |
| Vigorous Mixing/Vortexing | 40-70% | Enhanced Volatilization | [3] |
| Sample with Headspace (25% of volume) | 75-90% | Volatilization into Headspace | [4] |
| Storage at Room Temp for 24h (unpreserved) | <20% | Oxidation & Volatilization | [4] |
| Storage at 4°C for 24h (unpreserved) | 50-70% | Oxidation & Volatilization | [4][6] |
Note: Values are illustrative estimates based on principles described in the cited literature. Actual losses will vary significantly with sample type, container geometry, and specific environmental conditions.
Experimental Protocol: Zinc Trap Method for H₂S Preservation in Aqueous Samples
This protocol is a common method for stabilizing sulfide in liquid samples immediately after collection.
Materials:
-
Sample collection vials
-
Zinc Acetate solution (2% w/v)
-
Sodium Hydroxide solution (1 M)
-
Airtight sample storage bottles
Procedure:
-
Prepare Vials: For each 50 mL of sample you intend to collect, pre-load the collection vial with 0.5 mL of 2% zinc acetate solution.
-
Adjust pH (Optional but Recommended): Add 0.2 mL of 1 M NaOH to the vial to raise the pH, which helps trap H₂S in its non-volatile HS⁻ form before it precipitates.
-
Collect Sample: Collect the aqueous sample directly into the prepared vial. If using a tube or hose, ensure the end is below the liquid surface in the vial to minimize aeration.
-
Fill Completely: Fill the vial to the very top to ensure there is no headspace.
-
Cap Immediately: Securely cap the vial immediately after filling.
-
Mix Gently: Invert the vial several times to ensure the zinc acetate is thoroughly mixed with the sample. A white precipitate of zinc sulfide (ZnS) should form if sulfide is present.
-
Store Properly: Store the preserved sample at ≤6°C in the dark until analysis. Samples preserved in this manner are generally stable for up to 7 days.[6]
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_vial [label="1. Prepare Vial:\nAdd Zinc Acetate & NaOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_sample [label="2. Collect Sample:\nMinimize Aeration", fillcolor="#FBBC05", fontcolor="#202124"]; fill_vial [label="3. Fill Vial Completely\n(No Headspace)", fillcolor="#FBBC05", fontcolor="#202124"]; cap_vial [label="4. Cap Immediately & Tightly", fillcolor="#FBBC05", fontcolor="#202124"]; mix_vial [label="5. Mix Gently by Inversion", fillcolor="#34A853", fontcolor="#FFFFFF"]; store_sample [label="6. Store at ≤6°C in Dark", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Sample Preserved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_vial; prep_vial -> collect_sample; collect_sample -> fill_vial; fill_vial -> cap_vial; cap_vial -> mix_vial; mix_vial -> store_sample; store_sample -> end; } caption: "Step-by-step protocol for preserving H₂S samples."
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alsglobal.com [alsglobal.com]
- 3. alsglobal.com [alsglobal.com]
- 4. q2technologies.com [q2technologies.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. unisense.com [unisense.com]
- 9. osha.gov [osha.gov]
Technical Support Center: Optimizing Hydrosulfide Probe Selectivity Against Glutathione
Welcome to the technical support center for improving the selectivity of hydrosulfide (B80085) (H₂S) probes over glutathione (B108866) (GSH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approaches for accurate H₂S detection.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound probe showing low selectivity against glutathione?
A1: Glutathione is a major interfering compound in biological systems due to its high intracellular concentration (mM range) compared to H₂S (nM to µM range).[1][2] Several factors can contribute to low selectivity:
-
Probe's Reaction Mechanism: Some probes have reaction mechanisms that are not entirely specific to H₂S and can react with other biothiols like glutathione, leading to either a false-positive signal or probe consumption.[3][4]
-
Suboptimal Experimental Conditions: Factors such as pH and the choice of buffer can significantly influence the probe's performance and its reactivity towards glutathione.[1][2]
-
Probe Concentration: An insufficient concentration of the probe may lead to its complete consumption by the more abundant glutathione, resulting in an underestimation of the actual H₂S concentration.[3]
Q2: How can I test the selectivity of my this compound probe for H₂S over glutathione?
A2: A standard selectivity test involves comparing the fluorescence response of the probe to H₂S in the presence and absence of glutathione and other relevant biological species. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to observe the fluorescence intensity when the probe is exposed to H₂S alone, glutathione alone, and a mixture of both.[1][2] Ideally, the probe should show a significant fluorescence increase only in the presence of H₂S and negligible change with glutathione alone.[3]
Q3: What strategies can I employ to improve the selectivity of my H₂S measurements?
A3: Improving selectivity involves a combination of probe selection and experimental optimization:
-
Choose a Probe with a Highly Specific Reaction Mechanism: Probes designed with H₂S-specific reaction mechanisms, such as tandem nucleophilic substitution-cyclization or Michael addition-cyclization, tend to exhibit higher selectivity.[4][5][6] These mechanisms exploit the unique dual-nucleophilicity of H₂S.[3]
-
Optimize Experimental Conditions: Ensure the pH of your assay buffer is within the optimal range for your specific probe, typically physiological pH (around 7.4).[7] Buffer composition can also play a role; some studies suggest that the choice of buffer can impact selectivity.[1][2]
-
Adjust Probe Concentration: If you suspect probe consumption by glutathione, consider increasing the probe concentration. A titration experiment can help determine the optimal concentration that provides a good signal-to-noise ratio while minimizing the effects of glutathione interference.[3][8]
-
Incorporate Control Experiments: Always include proper controls in your experiments. This includes a "probe only" control, a "probe + H₂S donor" positive control, and "probe + glutathione" and "probe + other potential interferents" controls.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or Weak Fluorescent Signal | 1. Low H₂S concentration in the sample. 2. Probe degradation due to improper storage or handling. 3. Incorrect instrument settings (excitation/emission wavelengths). 4. Insufficient incubation time for the probe to react. | 1. Use a known H₂S donor (e.g., NaHS) as a positive control to confirm probe functionality.[3] 2. Prepare a fresh working solution of the probe from a properly stored stock. 3. Verify that the instrument settings match the excitation and emission maxima of your probe. 4. Optimize the incubation time to ensure the reaction goes to completion. |
| High Background Fluorescence | 1. Autofluorescence from the sample or media. 2. Probe instability or degradation leading to spontaneous fluorescence. 3. Nonspecific binding of the probe to cellular components. | 1. If using cell culture, switch to a phenol (B47542) red-free medium during the assay. 2. Prepare fresh probe solutions and protect them from light. 3. Include thorough washing steps after probe incubation to remove unbound probe. Consider using a blocking agent like BSA.[8] |
| Inconsistent or Non-Reproducible Results | 1. Variability in sample preparation. 2. Fluctuations in experimental conditions (e.g., temperature, pH). 3. Pipetting errors. | 1. Standardize your sample preparation protocol. 2. Maintain stable and consistent experimental conditions for all samples. 3. Use calibrated pipettes and ensure accurate liquid handling. |
| Signal Decrease in the Presence of Glutathione | Probe consumption by glutathione. | Increase the probe concentration. Perform a concentration titration to find the optimal level.[3] |
| False-Positive Signal with Glutathione | The probe's reaction mechanism is not specific to H₂S. | Consider using a different probe with a more H₂S-selective reaction mechanism.[4][5][6] |
Quantitative Data Summary
The following table summarizes the selectivity of four commercially available this compound probes against cysteine (Cys) and glutathione (GSH). The data represents the fluorescence response of the probes when exposed to increasing concentrations of these biothiols.
| Probe | Concentration (µM) | Interferent | Interferent Concentration (µM) | Fluorescence Response | Reference |
| WSP-1 | 10 | Cys | 0-2000 | Negligible increase | [1] |
| GSH | 0-2000 | Negligible increase | [1] | ||
| WSP-5 | 10 | Cys | 0-2000 | Negligible increase | [1] |
| GSH | 0-2000 | Negligible increase | [1] | ||
| CAY | 10 | Cys | 0-2000 | Significant increase | [1] |
| GSH | 0-2000 | Significant increase | [1] | ||
| P3 | 10 | Cys | 0-2000 | Negligible response | [1] |
| GSH | >100 | Significant increase | [1] |
Note: The performance of probes CAY and P3 was found to be highly dependent on the buffer used.[1][2]
Experimental Protocols
Protocol for Assessing Probe Selectivity
This protocol outlines the steps to evaluate the selectivity of a this compound probe against glutathione and other potential interfering species.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound probe (e.g., 10 mM in DMSO).
-
Prepare stock solutions of an H₂S donor (e.g., Na₂S, 1 mM in degassed buffer), glutathione (GSH, 10 mM in buffer), and other potential interferents (e.g., cysteine, other amino acids, 10 mM in buffer).
-
Prepare the assay buffer (e.g., 50 mM PIPES, 100 mM KCl, pH 7.4).[9]
-
-
Experimental Setup:
-
Use a 96-well, black, clear-bottom plate for fluorescence measurements.
-
Prepare the following conditions in triplicate:
-
Blank (buffer only)
-
Probe only
-
Probe + H₂S donor
-
Probe + GSH
-
Probe + H₂S donor + GSH
-
Probe + other interferents
-
-
-
Assay Procedure:
-
To the appropriate wells, add the assay buffer to a final volume of 200 µL.
-
Add the probe to each well (except the blank) to a final concentration of 10 µM.
-
Add the H₂S donor, GSH, or other interferents to their respective wells at the desired final concentrations. For selectivity studies, it is common to use a high concentration of the interferent (e.g., 1 mM GSH) and a lower concentration of the H₂S donor (e.g., 50 µM Na₂S).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Compare the fluorescence intensity of the "Probe + H₂S donor" condition to the "Probe + GSH" and other interferent conditions. A highly selective probe will show a significant fluorescence increase only in the presence of the H₂S donor.
-
Compare the fluorescence intensity of the "Probe + H₂S donor + GSH" condition to the "Probe + H₂S donor" condition. A significant decrease in signal may indicate probe consumption by GSH.
-
Visual Guides
Caption: Troubleshooting workflow for improving this compound probe selectivity.
Caption: Experimental workflow for assessing probe selectivity.
Caption: Simplified diagram of desired vs. interfering reactions with a this compound probe.
References
- 1. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Reaction Based Fluorescent Probes for Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescent Probes and Selective Inhibitors for Biological Studies of Hydrogen Sulfide- and Polysulfide-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Selective Colorimetric Probes for Hydrogen Sulfide Based on Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Quantifying Hydrosulfide in Complex Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of quantifying hydrosulfide (B80085) (H₂S) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying H₂S in biological samples?
A1: The accurate quantification of H₂S in biological samples is challenging due to several key factors:
-
Volatility and Reactivity: H₂S is a volatile gas that is easily lost from samples. It is also highly reactive and can be readily oxidized or can react with other biomolecules.
-
Low Physiological Concentrations: Endogenous H₂S levels are typically in the nanomolar to low micromolar range, demanding highly sensitive detection methods.
-
Complex Biological Matrix: Biological samples like blood, plasma, and tissue homogenates are complex mixtures. This complexity can lead to interference from other substances, including other sulfur-containing compounds.
-
Multiple H₂S Pools: In biological systems, H₂S exists as free H₂S, dissolved gas, sulfide (B99878) salts (HS⁻/S²⁻), and bound to proteins and other molecules as sulfane sulfur. Different analytical methods may measure different pools of H₂S, making direct comparisons between methods difficult.
Q2: How can I minimize the loss of H₂S during sample collection and preparation?
A2: To minimize the loss of H₂S, the following steps are recommended:
-
Rapid Processing: Process samples immediately after collection whenever possible.
-
Low Temperature: Keep samples on ice to reduce H₂S volatility and enzymatic activity.
-
Use of H₂S Scavengers: In some experimental setups, specific H₂S scavengers can be used to trap the molecule for later analysis.
-
Airtight Containers: Use sealed containers to prevent the escape of H₂S gas.
-
pH Control: Maintain an appropriate pH, as the equilibrium between H₂S and HS⁻ is pH-dependent.
Q3: What are the most common analytical methods for H₂S quantification, and what are their pros and cons?
A3: Several methods are commonly used, each with its own advantages and limitations. The choice of method depends on the specific research question, required sensitivity, and available equipment.
| Method | Principle | Advantages | Limitations |
| Methylene (B1212753) Blue Assay | Spectrophotometric method based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine and ferric chloride to form methylene blue. | Inexpensive and well-established. | Lacks sensitivity for low physiological concentrations, and the required acidic conditions can liberate H₂S from acid-labile sources, leading to overestimation. Interference from strong reducing agents can also occur. |
| Monobromobimane (MBB) Derivatization with HPLC | H₂S reacts with MBB to form a stable, fluorescent derivative (sulfide-dibimane), which is then quantified by HPLC. | High sensitivity (low nM detection limit) and specificity. Can be used to measure different H₂S pools. | The derivatization process can be time-consuming. |
| Gas Chromatography (GC) | H₂S gas from the sample headspace is separated by GC and detected by a sulfur-specific detector. | Considered a "gold standard" for its high accuracy and ability to separate H₂S from other sulfur compounds. | Requires specialized and expensive equipment, and is not suitable for real-time monitoring. |
| Ion-Selective Electrodes (ISEs) | A silver/sulfide ISE measures the potential difference related to the sulfide ion activity in the sample. | Allows for real-time measurements and is relatively easy to use. | Susceptible to interference from other ions and matrix effects. The electrode surface can be contaminated by proteins. |
| Fluorescent Probes | Small molecules that exhibit a change in fluorescence upon reaction with H₂S. | High sensitivity and potential for real-time imaging in living cells. | Can suffer from a lack of specificity, with potential interference from other biothiols like cysteine and glutathione. |
Troubleshooting Guides
Issue 1: Low or No Detectable H₂S Signal
| Possible Cause | Troubleshooting Step |
| H₂S Loss During Sample Handling | Ensure samples are processed quickly and kept on ice. Use airtight containers. |
| Reagent Degradation | Prepare fresh reagents, particularly for the methylene blue and MBB methods. |
| Instrument Settings Not Optimized | Calibrate your instrument (spectrophotometer, HPLC, GC) according to the manufacturer's instructions and the specific requirements of the assay. |
| Insufficient H₂S Release from Bound Pools | If measuring total sulfide, ensure your protocol for releasing bound H₂S (e.g., acidification) is effective. Note that this may not be desirable if you intend to measure only free H₂S. |
| Low Endogenous H₂S Levels | Consider using a more sensitive method. For example, if the methylene blue assay is not sensitive enough, switch to the MBB-HPLC method. |
Issue 2: High Variability in Replicate Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize your sample collection and preparation protocol to ensure all samples are treated identically. |
| Matrix Effects | The complex biological matrix can interfere with the assay. Perform a standard addition experiment to assess the impact of the matrix. Sample cleanup or dilution may be necessary. |
| Contamination of Glassware or Reagents | Use high-purity reagents and ensure all labware is scrupulously clean. |
Experimental Protocols
Detailed Protocol: Quantification of H₂S in Plasma using Monobromobimane (MBB) Derivatization and HPLC
This protocol is adapted from established methods for the sensitive detection of H₂S.
1. Materials and Reagents:
-
Monobromobimane (MBB)
-
Plasma samples
-
Sodium Sulfide (Na₂S) for standard curve
-
Tris-HCl buffer (100 mM, pH 9.5) containing 0.1 mM DTPA
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 column
2. Standard Curve Preparation:
-
Prepare a stock solution of Na₂S in deoxygenated water.
-
Create a series of dilutions in the Tris-HCl buffer to generate a standard curve (e.g., 0-10 µM).
3. Sample Preparation and Derivatization:
-
Collect blood in heparinized tubes and centrifuge to obtain plasma.
-
In a microcentrifuge tube, add 50 µL of plasma or standard to 200 µL of Tris-HCl buffer.
-
Add 50 µL of 10 mM MBB in acetonitrile.
-
Incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M TFA.
-
Centrifuge at 13,000 x g for 10 minutes to precipitate proteins.
4. HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) onto the C18 column.
-
Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Set the fluorescence detector to an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.
-
The sulfide-dibimane product will elute as a distinct peak.
-
Quantify the peak area against the standard curve to determine the H₂S concentration in the sample.
Visualizations
Caption: Experimental workflow for H₂S quantification using MBB-HPLC.
Caption: Logical troubleshooting for inaccurate H₂S measurements.
Optimizing buffer conditions for stable hydrosulfide measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining stable and accurate hydrosulfide (B80085) (H₂S) measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No H₂S Signal Detected
Q: I am not detecting any H₂S in my sample, or the signal is much lower than expected. What are the common causes?
A: This is a frequent issue stemming from the inherent instability and volatility of hydrogen sulfide (B99878). Several factors in your sample preparation and measurement workflow could be the cause.
-
Sample Oxidation: H₂S is highly susceptible to oxidation, especially when exposed to air.[1][2] To mitigate this, samples should be processed immediately after collection in an environment with minimal oxygen.[1][3] The use of a Sulfide Anti-Oxidant Buffer (SAOB) is strongly recommended to both raise the pH and inhibit oxidation.[4][5][6]
-
Incorrect pH: The chemical form of sulfide in your sample is critically dependent on the pH.[7][8][9][10] At neutral or acidic pH, H₂S exists as a dissolved gas that can easily escape from the solution (volatilization).[1][7] For many detection methods, the pH should be raised to a basic level (pH > 9) to convert H₂S and HS⁻ to the non-volatile S²⁻ ion, trapping it in the solution.[1][7][11]
-
Improper Sample Storage: If immediate analysis is not possible, samples must be preserved. A common preservation technique involves adding zinc acetate (B1210297) to precipitate the sulfide as zinc sulfide (ZnS), which can be analyzed later.[2][11] Samples should be stored with zero headspace to minimize H₂S loss to the gas phase.[1]
-
Inappropriate Standard Preparation: Sulfide standards are notoriously unstable and should be prepared fresh for each experiment.[5] Precise standards are difficult to prepare by weighing sodium sulfide hydrate (B1144303) (Na₂S·9H₂O) due to its variable water content.[5] It is often better to prepare a saturated stock solution and then determine its exact concentration via titration.[5]
Issue 2: Poor Reproducibility and High Variability in Readings
Q: My H₂S measurements are inconsistent between replicates. What can I do to improve reproducibility?
A: High variability is often linked to subtle inconsistencies in sample handling and the measurement environment.
-
Standardize Temperature: Ensure that all standards and samples are at the same temperature during calibration and measurement.[4] Temperature affects the equilibrium between different sulfide species and the response of many sensors.
-
Consistent Mixing: Stir all solutions at a uniform and constant rate during measurement.[4] This ensures a homogenous sample at the detector surface and promotes a stable reading.
-
Control for Oxygen Exposure: Even small variations in oxygen exposure between samples can lead to differing rates of sulfide oxidation. Working in a low-oxygen environment, such as a hypoxic chamber (e.g., 1% O₂), can significantly improve stability and reproducibility.[3]
-
Buffer Composition and Age: Always use a freshly prepared Sulfide Anti-Oxidant Buffer (SAOB), as its effectiveness diminishes over time (typically within a few weeks).[4] Ensure the buffer is added in a consistent ratio to all standards and samples (e.g., 1:1).[4][12]
Issue 3: Understanding Different "Pools" of H₂S in Biological Samples
Q: The literature mentions "free," "acid-labile," and "sulfane sulfur" pools of H₂S. How do I measure these different forms?
A: Biological systems contain H₂S in various forms.[7][13][14] Specific protocols are required to measure each pool discretely, often using the monobromobimane (B13751) (mBB) method followed by HPLC analysis.
-
Free H₂S: This is the dissolved H₂S gas and this compound ion (HS⁻) readily available in the sample. To measure this pool, the sample is derivatized with mBB at a high pH (e.g., 9.5), which traps the free sulfide without disturbing the other pools.[7][9]
-
Acid-Labile H₂S: This pool consists of iron-sulfur clusters and other compounds that release H₂S under acidic conditions. To measure the sum of free and acid-labile H₂S, the sample is first incubated in an acidic buffer (e.g., pH 2.6) in a sealed system to release the H₂S into the headspace.[7][9][13] The headspace gas is then trapped in a high-pH buffer and derivatized with mBB.[7][13] The acid-labile portion is calculated by subtracting the free H₂S value.[7]
-
Bound Sulfane Sulfur: This pool includes species like persulfides and polysulfides that release H₂S upon reduction. To measure the total sulfide (free + acid-labile + sulfane sulfur), the sample is treated with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) under acidic conditions.[7][13] The sulfane sulfur pool is then determined by subtracting the value obtained from the acid-liberation step alone.[7][13]
Data and Buffer Formulations
Table 1: pH-Dependent Speciation of Hydrogen Sulfide
| pH | % H₂S (dissolved gas) | % HS⁻ (this compound ion) | % S²⁻ (sulfide ion) | Implication for Measurement |
| 5 | ~100% | ~0% | ~0% | High risk of H₂S loss due to volatility.[10] |
| 7.0 | ~50% | ~50% | ~0% | H₂S exists as both H₂S and HS⁻. At physiological pH (~7.4), about 80% is HS⁻.[7][9][10] |
| 9 | ~1% | ~99% | ~0% | Most H₂S is converted to the non-volatile HS⁻ ion, trapping it in solution.[8][10] |
| >13 | ~0% | ~0% | ~100% | All sulfide is converted to the non-volatile S²⁻ ion, ideal for trapping total sulfide.[4][8] |
Table 2: Common Sulfide Anti-Oxidant Buffer (SAOB) Formulations
| Component | Concentration / Amount per 1 Liter | Purpose | Reference |
| Formulation A | |||
| Sodium Hydroxide (NaOH) | 200 ml of 10M (or 80g solid) | Raises pH to >13 to convert H₂S/HS⁻ to S²⁻, preventing volatilization. | [4][5] |
| Ascorbic Acid | 35 g | Antioxidant; scavenges dissolved oxygen to prevent sulfide oxidation. | [4][5] |
| Disodium (B8443419) EDTA | 67 g | Chelates metal ions that can catalyze sulfide oxidation. | [4][5] |
| Formulation B (for sample preservation) | |||
| Zinc Acetate (Zn(OAc)₂) | 30 g | Reacts with sulfide to form insoluble ZnS precipitate, sequestering it from oxidation and volatilization. | [2] |
| Sodium Citrate | 9 g | Component of the quenching/preservation solution. | [2] |
| Sodium Hydroxide (NaOH) | 12 g | Raises pH to facilitate the precipitation reaction. | [2] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Sulfide Anti-Oxidant Buffer (SAOB)
This protocol is adapted for preparing a standard SAOB solution for use with ion-selective electrodes and other methods requiring sample stabilization.
Materials:
-
1-Liter volumetric flask
-
Distilled, deionized water
-
Sodium Hydroxide (NaOH), 10M solution or solid pellets
-
Ascorbic Acid
-
Disodium EDTA
Procedure:
-
Add approximately 600 mL of distilled water to the 1-liter volumetric flask.
-
Carefully add 200 mL of 10M NaOH solution (or 80g of NaOH pellets) to the flask.[4][5] Mix gently until dissolved. The solution will become hot; allow it to cool.
-
Swirl the flask gently to dissolve all reagents completely.
-
Once all solutes are dissolved, fill the flask to the 1-liter mark with distilled water.
-
Cap the flask and invert several times to ensure the solution is thoroughly mixed.
-
Note: This buffer should be prepared fresh every couple of weeks for optimal performance.[4]
Caption: Workflow for preparing Sulfide Anti-Oxidant Buffer (SAOB).
Protocol 2: General Workflow for Measuring Different H₂S Pools
This workflow outlines the decision-making process for quantifying the different biological pools of hydrogen sulfide.
Caption: Experimental workflow for discrete H₂S pool analysis.
References
- 1. alsglobal.com [alsglobal.com]
- 2. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bante-china.com [bante-china.com]
- 5. edt.co.uk [edt.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances and Opportunities in H2S Measurement in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Independent Measurement of Hydrogen Sulfide in Liquids | Applied Analytics [aai.solutions]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrogen Sulfide Control And Removal [wateronline.com]
- 11. alsglobal.com [alsglobal.com]
- 12. gce-lter.marsci.uga.edu [gce-lter.marsci.uga.edu]
- 13. Analytical Measurement of Discrete Hydrogen Sulfide Pools in Biological Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
How to avoid metal-catalyzed oxidation of hydrosulfide solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the metal-catalyzed oxidation of hydrosulfide (B80085) solutions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid decrease in this compound concentration in freshly prepared solutions. | Metal-catalyzed oxidation due to trace metal contaminants in water or reagents. | Use high-purity, deoxygenated water (See Protocol 1). Add a chelating agent such as EDTA or DTPA to the buffer to sequester metal ions (See Protocol 2). |
| Inconsistent experimental results when using this compound solutions. | Instability of the this compound stock solution leading to variable effective concentrations. | Prepare fresh this compound solutions for each experiment. Monitor the concentration of the stock solution regularly using a reliable method like the methylene (B1212753) blue assay (See Protocol 3). |
| Formation of a yellow precipitate (elemental sulfur) in the solution. | Oxidation of this compound to elemental sulfur, often accelerated by exposure to air and metal catalysts. | Work under an inert atmosphere (e.g., nitrogen or argon) when handling this compound solutions. Ensure all solutions are deoxygenated. |
| This compound solution turns a darker color over a short period. | Presence of metal sulfides due to reaction with metal contaminants. | The use of chelating agents will minimize the formation of metal sulfides by sequestering the metal ions. |
| Difficulty in achieving reproducible results between different batches of reagents. | Variable levels of trace metal contamination in different lots of water or other reagents. | Standardize the use of high-purity water and reagents. Always include a chelating agent in the preparation of this compound solutions. |
Frequently Asked Questions (FAQs)
Q1: Why are my this compound solutions so unstable?
This compound ions (HS⁻) are highly susceptible to oxidation, especially in the presence of dissolved oxygen. This oxidation process is significantly accelerated by the presence of trace amounts of transition metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺), which act as catalysts.[1][2] Even high-purity water can contain enough of these metal ions to cause noticeable degradation of this compound solutions over a short period.
Q2: What is the role of a chelating agent in stabilizing this compound solutions?
Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA), are molecules that can form multiple bonds to a single metal ion, effectively "trapping" or sequestering it. By binding to the metal ions in the solution, chelating agents prevent them from participating in the catalytic oxidation of this compound, thereby significantly increasing the stability of the solution.[3][4]
Q3: What is the best way to prepare a stable this compound solution?
To prepare a stable this compound solution, it is crucial to minimize exposure to oxygen and to sequester catalytic metal ions. This can be achieved by using deoxygenated water and buffers, working under an inert atmosphere, and adding a chelating agent like EDTA or DTPA to your solutions. For detailed instructions, please refer to Protocol 2.
Q4: How can I accurately measure the concentration of my this compound solution?
The methylene blue assay is a widely used and reliable colorimetric method for determining sulfide (B99878) concentrations in aqueous solutions.[4][5] This method is sensitive and can be adapted for various concentration ranges. A detailed procedure for this assay is provided in Protocol 3.
Q5: Can I store my this compound solutions?
While the methods described in this guide will significantly improve the stability of your this compound solutions, for the most accurate and reproducible results, it is always recommended to use freshly prepared solutions. If short-term storage is necessary, store the solution in a tightly sealed container, under an inert atmosphere, and protected from light.
Quantitative Data
The stability of this compound solutions is influenced by various factors. The following tables summarize available data on the instability of these solutions and the qualitative impact of chelating agents. Note: Direct quantitative, side-by-side comparative studies on the efficacy of different chelating agents (e.g., EDTA vs. DTPA) in preventing metal-catalyzed this compound oxidation by various specific metal ions (Fe, Cu, Mn) are limited in publicly available literature. The data below is compiled from studies on general this compound solution stability.
Table 1: Instability of Sodium this compound (NaHS) Solutions
| Concentration of NaHS | Conditions | Rate of H₂S Loss | Reference |
| 30 µM | In drinking water, open to air | ~3% per hour | [1] |
| 100 µM | In 10 mM PBS, pH 7.4 | ~7% per hour | [1] |
| Not specified | In open chambers | Half-life of ~5 minutes |
Table 2: Qualitative Effect of Chelating Agents on this compound Solution Stability
| Chelating Agent | Metal Ion(s) | Observed Effect on Stability | Reference |
| DTPA | Ferric iron (Fe³⁺) | Greatly delays spontaneous oxidation | [2] |
| EDTA | Trace metal ions | Strong inhibiting effect on autoxidation | |
| EDTA | Zinc (in trapping solutions) | Precipitate stable for days vs. hours without EDTA |
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Water/Buffer
-
Apparatus:
-
Round-bottom flask or a suitable container with a sidearm.
-
Source of inert gas (high-purity nitrogen or argon) with a regulator and tubing.
-
Gas dispersion tube (sparging stone).
-
Magnetic stirrer and stir bar.
-
-
Procedure:
-
Fill the flask with the desired volume of high-purity water or buffer solution.
-
Place the flask on the magnetic stirrer and add a stir bar.
-
Insert the gas dispersion tube into the solution, ensuring it reaches near the bottom of the flask.
-
Connect the gas dispersion tube to the inert gas source.
-
Begin gently stirring the solution.
-
Start bubbling the inert gas through the solution at a moderate rate. Avoid vigorous bubbling that could cause splashing.
-
Continue sparging for at least 30-60 minutes to ensure the removal of dissolved oxygen.
-
The deoxygenated solution is now ready for use. Keep it under a positive pressure of the inert gas until it is used.
-
Protocol 2: Preparation of a Stabilized Sodium this compound (NaHS) Stock Solution
-
Materials:
-
Sodium this compound (NaHS, solid, high purity).
-
Deoxygenated high-purity water or buffer (e.g., phosphate-buffered saline, PBS) from Protocol 1.
-
EDTA or DTPA.
-
Inert gas (nitrogen or argon).
-
Airtight container for storage.
-
-
Procedure:
-
Prepare a deoxygenated buffer solution (e.g., 100 mM PBS, pH 7.4) as described in Protocol 1.
-
Dissolve EDTA or DTPA in the deoxygenated buffer to a final concentration of 1 mM.
-
In a glove box or under a continuous stream of inert gas, weigh out the required amount of solid NaHS. Caution: NaHS is corrosive and releases toxic H₂S gas upon contact with moisture and acids. Handle in a well-ventilated area or fume hood.
-
Add the solid NaHS to the deoxygenated, chelator-containing buffer.
-
Stir gently until the NaHS is completely dissolved.
-
Immediately transfer the solution to an airtight container, flush the headspace with inert gas, and seal tightly.
-
Determine the exact concentration of the stock solution using the methylene blue assay (Protocol 3).
-
Protocol 3: Monitoring this compound Concentration using the Methylene Blue Assay
This protocol is adapted from the standard colorimetric method.[5]
-
Reagents:
-
Amine-sulfuric acid stock solution: Dissolve 2.7 g of N,N-dimethyl-p-phenylenediamine oxalate (B1200264) in 100 mL of 1:1 (v/v) sulfuric acid:water. Store in a dark bottle.
-
Ferric chloride solution: Dissolve 10 g of FeCl₃·6H₂O in 100 mL of water.
-
Sulfide stock solution (for standard curve): Prepare a standardized solution of sodium sulfide (Na₂S·9H₂O) in deoxygenated water.
-
Diammonium hydrogen phosphate (B84403) solution: Dissolve 40 g of (NH₄)₂HPO₄ in 100 mL of water.
-
-
Procedure:
-
Sample Preparation: Dilute your this compound solution in deoxygenated water to fall within the desired concentration range of the assay (typically 1-80 µM).
-
Color Development:
-
To 1 mL of your diluted sample (or standard), add 0.5 mL of the amine-sulfuric acid stock solution and mix.
-
Add 0.15 mL of the ferric chloride solution and mix immediately.
-
Allow the color to develop for 15 minutes at room temperature.
-
-
Measurement:
-
After 15 minutes, add 1.6 mL of the diammonium hydrogen phosphate solution to eliminate the color from excess ferric chloride.
-
Measure the absorbance of the solution at 670 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve by performing the assay on a series of known sulfide concentrations.
-
Determine the concentration of your unknown sample by comparing its absorbance to the standard curve.
-
-
Visualizing the Problem and Solution
Mechanism of Metal-Catalyzed this compound Oxidation
The following diagram illustrates the catalytic cycle of iron-mediated this compound oxidation. The iron ion cycles between its ferric (Fe³⁺) and ferrous (Fe²⁺) states, facilitating the transfer of electrons from this compound to oxygen, leading to the formation of sulfur and reactive oxygen species.
Caption: Iron-catalyzed oxidation of this compound.
How Chelating Agents Prevent Oxidation
This diagram shows how a chelating agent like EDTA sequesters the catalytic iron ion, preventing it from participating in the oxidation of this compound. The chelated iron is stable and does not readily react with this compound or oxygen in the same catalytic manner.
Caption: Prevention of oxidation by a chelating agent.
References
- 1. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability of the Fenton reaction characteristics of the EDTA, DTPA, and citrate complexes of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen sulfide increases copper-dependent neurotoxicity via intracellular copper accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.bilpubgroup.com [journals.bilpubgroup.com]
Troubleshooting Low Signal in Methylene Blue Assay for Sulfide: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in the methylene (B1212753) blue assay for sulfide (B99878).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the methylene blue assay for sulfide?
The methylene blue assay is a colorimetric method based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of a ferric chloride catalyst under acidic conditions. This reaction produces the stable blue dye, methylene blue.[1][2] The intensity of the blue color, measured spectrophotometrically at approximately 664-675 nm, is directly proportional to the sulfide concentration in the sample.[3][4][5]
Q2: I am not seeing any blue color development, or the signal is very weak. What are the potential causes?
Low or no signal in the methylene blue assay can stem from several factors throughout the experimental workflow, from sample preparation to the final measurement. Key areas to investigate include:
-
Sample Integrity: Sulfide is volatile and readily oxidized, leading to its loss before analysis.[4][5]
-
Reagent Quality and Preparation: The stability and correct preparation of reagents are crucial for the chemical reaction to proceed efficiently.
-
Assay Conditions: pH, temperature, and incubation time can significantly impact the formation of methylene blue.
-
Presence of Interfering Substances: Various compounds can inhibit color formation or consume the sulfide in the sample.[1][6][7]
The following sections provide detailed troubleshooting guidance for each of these areas.
Troubleshooting Guide
Issue 1: Sulfide Loss During Sample Collection and Storage
Hydrogen sulfide (H₂S) is a volatile gas and is easily oxidized, especially in the presence of oxygen.[4][5] Improper sample handling is a primary cause of low sulfide measurements.
Recommendations:
-
Minimize Aeration: Collect samples with minimal disturbance and avoid vigorous mixing or shaking.[1][8] Fill sample containers completely to eliminate headspace.[1][9]
-
Immediate Analysis or Preservation: Analyze samples as soon as possible after collection.[1][6][8] If immediate analysis is not feasible, preserve the sample by precipitating the sulfide as zinc sulfide (ZnS). This is achieved by adding zinc acetate (B1210297) and sodium hydroxide (B78521) to the sample to a final pH of at least 9.[1][3][9][10]
Sample Preservation Protocol:
-
Before collecting the sample, add 0.2 mL of 2M zinc acetate solution per 100 mL of the sample to the collection bottle.[1][9]
-
Add a few drops of 6N NaOH to raise the pH to above 9.[10]
-
Fill the bottle completely with the sample, ensuring no air bubbles are trapped.[1]
-
Stopper the bottle and mix by gentle inversion.
-
Store the preserved sample at 4°C. The precipitated ZnS is relatively stable.[10]
Issue 2: Problems with Reagents
The quality and preparation of the amine-sulfuric acid reagent and the ferric chloride solution are critical.
Recommendations:
-
Reagent Quality: Use high-purity, fresh N,N-dimethyl-p-phenylenediamine. Oxidized reagent will appear dark and may result in a high background or low signal. The solution should be clear, although a slight purple tint in concentrated stock is acceptable.[11][12]
-
Proper Storage: Store reagent solutions in dark, airtight bottles to prevent degradation.[6][7]
-
Fresh Preparation: Prepare the amine-sulfuric acid working solution fresh daily or as recommended by the specific protocol.[7]
Issue 3: Suboptimal Assay Conditions
The chemical reaction for methylene blue formation is sensitive to several parameters.
Recommendations:
-
Acidic Environment: The reaction requires a strongly acidic environment. Ensure the final pH of the reaction mixture is low.[6]
-
Sufficient Incubation Time: Allow adequate time for the blue color to develop fully. While color may appear within a minute, it can take 5 to 15 minutes for the initial pink color to fade and the blue color to stabilize.[10]
-
Avoid Excessive Mixing: After adding the reagents, mix gently by inverting the tube. Vigorous mixing can lead to the loss of H₂S gas before it has a chance to react.[9][10]
Issue 4: Presence of Interfering Substances
Several substances can interfere with the methylene blue assay, leading to falsely low results.
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| Strong Reducing Agents (e.g., sulfite, thiosulfate) | Prevent the formation of the methylene blue dye.[1][6][7] Thiosulfate concentrations around 10 mg/L can significantly retard or prevent color formation.[1][10] | Precipitate sulfide as ZnS, remove the supernatant containing the interfering substances, and then redissolve the ZnS in water for analysis.[1] |
| High Sulfide Concentration | Very high concentrations of sulfide (several hundred mg/L) can inhibit the reaction, sometimes resulting in a pink color instead of blue.[1][3][6][10] | Dilute the sample before analysis. |
| Certain Metal Ions (e.g., Hg, Cd, Cu) | Form insoluble sulfides, reducing the amount of free sulfide available to react.[1][7] | The impact of these metals is complex and may require specific sample pretreatment not covered by standard protocols. |
| Iodide | Can diminish color formation, especially at concentrations above 2 mg/L, often found in oil-field wastewaters.[1][6][10] | The ZnS precipitation method can help to remove iodide interference.[1] |
| Oxidizing Agents (e.g., chlorine, hydrogen peroxide) | Can interfere with the color development, sometimes producing a pink color.[6] | Sample pretreatment may be necessary to remove residual oxidizing agents. |
Experimental Protocols
Methylene Blue Assay Protocol (General)
-
Sample Preparation: If the sample was preserved, ensure the zinc sulfide precipitate is homogeneously suspended before taking an aliquot.
-
Reaction Initiation: In a test tube, add a specific volume of your sample (e.g., 7.5 mL).[9]
-
Add the amine-sulfuric acid reagent (e.g., 0.5 mL).[9]
-
Immediately add the ferric chloride solution (e.g., 0.15 mL).[9]
-
Mixing: Cap the tube and mix gently by inverting it slowly once or twice.[9]
-
Color Development: Allow the mixture to stand for at least 10-15 minutes for the blue color to develop fully.[7][10]
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically 664-675 nm) using a spectrophotometer.
-
Quantification: Determine the sulfide concentration using a standard curve prepared with known concentrations of sulfide.
Visual Guides
Methylene Blue Reaction Pathway
Caption: The reaction of sulfide with N,N-dimethyl-p-phenylenediamine and ferric chloride to form methylene blue.
Experimental Workflow for Methylene Blue Assay
Caption: A general workflow for the methylene blue assay, from sample collection to data analysis.
Troubleshooting Decision Tree for Low Signal
References
- 1. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 2. researchgate.net [researchgate.net]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. Design, validation, and application of an enzyme coupled hydrogen sulfide detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alsglobal.com [alsglobal.com]
- 6. aquaphoenixsci.com [aquaphoenixsci.com]
- 7. ihs.org.in [ihs.org.in]
- 8. NEMI Method Summary - 376.2 [nemi.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. newtowncreek.info [newtowncreek.info]
- 11. researchgate.net [researchgate.net]
- 12. holographyforum.org [holographyforum.org]
Technical Support Center: Minimizing Hydrosulfide Loss from Polypropylene Storage Tubes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on minimizing the loss of hydrosulfide (B80085) from polypropylene (B1209903) storage tubes, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is polypropylene a suitable material for storing this compound solutions?
A1: Yes, polypropylene is an excellent choice for storing this compound solutions. It exhibits strong chemical resistance to acids, bases, and organic solvents, and is specifically rated as having "excellent" compatibility with both aqueous and dry hydrogen sulfide (B99878).[1][2][3] High-density polypropylene is also recommended for bulk storage tank service for sodium this compound (NaHS) solutions.[4] Its inert nature prevents reactions with the container material that could degrade the sample.[2][3]
Q2: What are the primary factors that cause this compound loss from solutions?
A2: The primary cause of this compound loss is the conversion of the this compound ion (HS-) into volatile hydrogen sulfide (H₂S) gas, which can then escape from the solution and potentially the container.[5] This process is accelerated by several factors:
-
Low pH: A decrease in pH below 10.2 significantly increases the evolution of H₂S gas.[4][5]
-
Exposure to Air (Oxidation): When exposed to air, especially moist air, sodium this compound can undergo autoxidation, forming polysulfides, thiosulfate, and sulfate (B86663).[6]
-
Elevated Temperature: Higher temperatures increase the volatility of H₂S, leading to more rapid loss from the solution.[4][5][7] Storing solutions at elevated temperatures (e.g., above 25°C) can accelerate degradation.[8]
-
Dilution: Diluting a concentrated this compound solution with water can lower the pH, thereby increasing the rate of H₂S gas evolution.[4][5]
-
Exposure to Light: Direct sunlight can increase the pressure of H₂S gas inside a container, potentially compromising the container's integrity.[4]
Q3: How quickly does this compound degrade in a polypropylene container?
A3: The degradation rate can be significant and is highly dependent on the storage conditions. In a study using polypropylene water bottles open to the air, a 30 μM sodium this compound (NaHS) solution saw its concentration drop by approximately 47% within 12 hours and 72% within 24 hours at room temperature.[1][9] While sealed polypropylene tubes will slow this process by containing the evolved H₂S gas, loss is still expected over time due to the high volatility of H₂S.
Q4: What is the ideal temperature for storing this compound solutions in polypropylene tubes?
A4: For optimal stability, this compound solutions should be stored at low temperatures, such as in a refrigerator at ≤6°C (but above freezing).[10][11] Room temperature storage (20-25°C) is acceptable for short periods, but will lead to more rapid degradation.[8] Avoid freezing aqueous solutions in standard polypropylene tubes, as this can cause cracking.[12]
Q5: Should I be concerned about chemicals leaching from polypropylene tubes and affecting my this compound solution?
A5: While polypropylene is generally very stable, studies have shown that additives, such as plasticizers (e.g., phthalic acid), can leach from polypropylene tubes over long-term storage (e.g., two months).[13][14] These leached compounds could potentially interact with highly sensitive assays. For most applications, this is unlikely to be a significant issue, but for highly sensitive analytical experiments, it is a factor to consider. Using high-quality, certified low-binding polypropylene tubes may mitigate this risk.
Q6: How does the type of storage tube material (e.g., polypropylene vs. glass) affect this compound stability?
A6: Both polypropylene and glass are chemically resistant to this compound solutions.[1][15] However, there are practical differences:
-
Polypropylene: Offers excellent chemical resistance and is less prone to breakage.[2][3] It is also effective at minimizing the binding of H₂S to the vessel walls.[12]
-
Glass (Type I Borosilicate): Is highly inert and provides an excellent gas barrier.[15] However, standard soda-lime glass can leach alkaline ions, which could alter the pH of unbuffered solutions.[16] For highly reactive compounds, glass is often the preferred material due to its non-reactive nature.[15]
For most routine laboratory applications involving this compound, high-quality polypropylene tubes provide a reliable and safe storage option.
Troubleshooting Guide
| Issue / Observation | Potential Causes | Recommended Actions |
| Lower than expected this compound concentration in a freshly prepared solution. | Inaccurate initial weighing of the this compound salt (e.g., NaHS is highly hygroscopic). | Use a fresh bottle of the this compound salt. Weigh out the required amount quickly in a low-humidity environment. Prepare the solution immediately after weighing. |
| Dilution with acidic water. | Use deoxygenated, high-purity water with a neutral or slightly alkaline pH for preparing solutions. | |
| Significant decrease in concentration after short-term storage (e.g., 24-48 hours). | The storage tube was not properly sealed. | Ensure the caps (B75204) of the polypropylene tubes are tightly sealed to prevent the escape of H₂S gas. |
| Storage at room temperature or exposure to light. | Store tubes at ≤6°C in the dark.[10] | |
| The pH of the solution is too low. | Prepare stock solutions in a slightly alkaline buffer (e.g., pH 8.0-9.0) to maintain the this compound in its less volatile ionic form (HS-). Note that very high pH (11.5-12.5) is characteristic of concentrated NaHS solutions but may not be suitable for all experimental systems.[4][5] | |
| Inconsistent results between different batches of stored solutions. | Variable storage times or conditions. | Establish a consistent storage protocol. Label all tubes with the preparation date and concentration. Discard solutions after a defined period. |
| Leaching of contaminants from lower-grade polypropylene tubes.[13] | Use high-quality, virgin polypropylene tubes from a reputable supplier. Consider pre-washing tubes with high-purity water if performing highly sensitive analyses. | |
| Visible precipitate in the solution. | Reaction with dissolved metals or oxidation. | Use high-purity, deoxygenated water for solution preparation. Consider preparing solutions under an inert gas atmosphere (e.g., nitrogen or argon) for long-term storage.[17] |
Quantitative Data Summary
The stability of a 30 μM Sodium this compound (NaHS) solution in drinking water stored in polypropylene containers open to the atmosphere at room temperature is summarized below. Note that sealed tubes will offer better stability.
| Time (hours) | Concentration Loss (%) (Inside Bottle) |
| 2 | Not significant |
| 12 | 47% |
| 24 | 72% |
| (Data adapted from a study on NaHS stability in drinking water for animal studies)[1][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 M sodium this compound (NaHS) stock solution.
Materials:
-
Sodium this compound hydrate (B1144303) (NaHS·xH₂O)
-
Deoxygenated, high-purity water (e.g., Milli-Q, purged with nitrogen for 30 minutes)
-
Polypropylene conical tube (e.g., 50 mL)
-
Analytical balance
-
Spatula
Procedure:
-
Place a 50 mL polypropylene conical tube on the analytical balance and tare it.
-
Quickly weigh the desired amount of NaHS·xH₂O directly into the tube. Note: NaHS is hygroscopic; minimize exposure to air.
-
Add the appropriate volume of deoxygenated, high-purity water to achieve the target concentration.
-
Immediately cap the tube tightly.
-
Vortex or invert the tube until the NaHS is completely dissolved.
-
For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Wrap the tube in aluminum foil to protect it from light and store it at ≤6°C.
Protocol 2: Quantification of this compound Concentration using the Methylene Blue Method
This is a widely used colorimetric method for determining sulfide concentrations.[18][19]
Materials:
-
This compound sample
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Spectrophotometer and cuvettes
-
Polypropylene microcentrifuge tubes
Procedure:
-
In a polypropylene microcentrifuge tube, mix 75 µL of your this compound sample with 250 µL of 1% zinc acetate solution and 425 µL of degassed water. This traps the sulfide as zinc sulfide.
-
Add 133 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution.
-
Add 133 µL of the FeCl₃ solution.
-
Mix well and incubate at room temperature for 10 minutes in the dark. A blue color will develop.
-
Measure the absorbance of the solution at 670 nm using a spectrophotometer.
-
Quantify the concentration by comparing the absorbance to a standard curve prepared with known concentrations of a sulfide standard.
Visualizations
Logical Workflow for this compound Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound solutions.
Factors Contributing to this compound Loss
Caption: Key factors that accelerate this compound loss from solutions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low this compound concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Resistance of Microcentrifuge Tubes: A Comprehensive Guide [needle.tube]
- 3. royalchemical.com [royalchemical.com]
- 4. genesisenergy.com [genesisenergy.com]
- 5. ausimm.com [ausimm.com]
- 6. A selective and sensitive method for quantification of endogenous polysulfide production in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ideal Storage Temperature for Polypropylene Tubes in Laboratory Settings [needle.tube]
- 9. Dissolving sodium this compound in drinking water is not a good source of hydrogen sulfide for animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. purdue.edu [purdue.edu]
- 12. sfrbm.org [sfrbm.org]
- 13. nano.ece.illinois.edu [nano.ece.illinois.edu]
- 14. diva-portal.org [diva-portal.org]
- 15. pacificvial.com [pacificvial.com]
- 16. Glass Vials for pH-Sensitive Formulations | Borosil Scientific [borosilscientific.com]
- 17. Sample and Reagent Storage and Stability [scioninstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Hydrosulfide Readings with Ion-Selective Electrodes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration and troubleshooting of ion-selective electrodes (ISEs) for accurate hydrosulfide (B80085) (HS⁻) measurements.
Frequently Asked Questions (FAQs)
1. What is the ideal slope for a this compound ISE and what should I do if my slope is out of range?
The ideal theoretical slope for a sulfide (B99878) (divalent ion) selective electrode at 25°C is approximately -29.6 mV per decade change in concentration. In practice, a slope between -25 to -29 mV/decade is generally considered acceptable.[1][2] If the slope is outside this range, it can indicate a problem with the electrode, standards, or calibration procedure.
Troubleshooting an out-of-range slope:
-
Check Standards: Ensure your calibration standards are fresh and have been prepared correctly using serial dilution.[3][4][5][6] Contaminated or improperly prepared standards are a common source of error.
-
Electrode Conditioning: The electrode may require conditioning. Soak the electrode in a mid-range standard solution for about 2 hours before use.[5][7] For new electrodes or those that have been stored for an extended period, a longer conditioning time of 16-24 hours may be necessary.[8]
-
Inspect the Electrode: Check the electrode for any visible signs of damage or contamination on the sensing membrane.[9] Ensure the reference electrode has the correct filling solution and that the junction is not clogged.[9]
-
Verify Reagents: Confirm that the Sulfide Anti-Oxidant Buffer (SAOB) is fresh and added in the correct proportion to all standards and samples.[4] The SAOB is crucial for maintaining a high pH to convert all this compound species to S²⁻ and to prevent oxidation.[4]
2. Why are my this compound readings unstable or drifting?
Unstable or drifting readings can be caused by several factors:
-
Temperature Fluctuations: Ensure that all standards and samples are at the same temperature, as electrode response is temperature-dependent.[5][7][8] A temperature difference of even a few degrees can cause significant drift.[8]
-
Stirring Rate: Maintain a constant and moderate stirring rate for all measurements. Inconsistent stirring can lead to fluctuations in the reading.[4][5]
-
Reference Electrode Issues: An unstable reference electrode junction potential is a common cause of drift.[10] Ensure the reference electrode is properly filled and that the junction is not clogged.[9][11]
-
Sample Composition: Complex sample matrices can sometimes cause slow response times or drift. The presence of interfering ions can also lead to instability.[3][12]
-
Electrode Equilibration: Allow sufficient time for the electrode to equilibrate in each solution before taking a reading. The electrode may take up to 10 seconds or longer to achieve a stable equilibrium after being transferred between solutions of different concentrations.[1]
3. What are the common interfering ions for this compound measurements?
The primary interfering ion for a silver/sulfide ISE is the mercuric ion (Hg²⁺), which should be below 10⁻⁷ M.[1] Other ions that can potentially interfere by forming insoluble silver salts on the electrode surface include silver (Ag⁺) and cyanide (CN⁻).[13][14] It is crucial to be aware of the composition of your samples to avoid erroneous readings due to interferences.[3][13]
4. How often should I calibrate my this compound ISE?
For optimal accuracy, daily calibration is recommended.[1][7] For high-precision work, it is advisable to verify the calibration every two hours by measuring a fresh, low-concentration standard.[5][7] If the reading has drifted by more than a few percent, recalibration is necessary.[5][7]
5. What is the purpose of the Sulfide Anti-Oxidant Buffer (SAOB)?
The Sulfide Anti-Oxidant Buffer (SAOB) serves three critical functions in this compound measurement:
-
pH Adjustment: It raises the pH of the solution to above 12.[4] At this high pH, all hydrogen sulfide (H₂S) and bisulfide (HS⁻) ions are converted to sulfide ions (S²⁻), which is the species the electrode detects.[4][15]
-
Prevents Oxidation: The buffer contains reducing agents, such as ascorbic acid, to prevent the oxidation of sulfide ions by dissolved oxygen.[1]
-
Ionic Strength Adjustment: It provides a constant high ionic strength background for both standards and samples, ensuring that the activity coefficient of the sulfide ion remains constant.[1]
Troubleshooting Guides
Issue 1: Inaccurate or Non-Reproducible Readings
| Potential Cause | Troubleshooting Step |
| Sample/Standard Contamination | Prepare fresh standards and ensure all glassware is scrupulously clean.[16] Rinse the electrode thoroughly with deionized water between measurements.[4] |
| Incorrect Temperature | Allow all standards and samples to reach the same temperature before measurement.[5][7] |
| Inconsistent Stirring | Use a stir plate at a constant, moderate speed for all measurements.[4][5] |
| Sample Carryover | Rinse the electrode and blot dry with a lint-free tissue between solutions.[5] |
| Clogged Reference Junction | Check and clean the reference electrode junction. If necessary, replace the filling solution.[9] |
Issue 2: Slow or Sluggish Electrode Response
| Potential Cause | Troubleshooting Step |
| Improper Electrode Conditioning | Soak the electrode in a mid-range standard for at least 2 hours.[5][7] |
| Coating on Electrode Surface | Gently polish the electrode's sensing membrane according to the manufacturer's instructions. |
| Low Sample Concentration | Be aware that response times can be longer at very low analyte concentrations. |
| Old or Expired Electrode | If the electrode has been in use for a long time, its performance may have degraded, and it may need to be replaced.[17] |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a 1000 ppm sulfide stock solution and subsequent serial dilutions.
Materials:
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Deaerated, deionized water
-
100 mL and 1000 mL volumetric flasks
-
Pipettes
Procedure:
-
Prepare 1000 ppm Stock Solution:
-
Dissolve 0.75 g of Na₂S·9H₂O in approximately 50 mL of deaerated, deionized water in a 100 mL volumetric flask.
-
Dilute to the mark with deaerated, deionized water. This solution should be prepared fresh daily.
-
-
Serial Dilutions:
-
To prepare a 100 ppm standard, pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deaerated, deionized water.
-
To prepare a 10 ppm standard, pipette 10 mL of the 100 ppm standard into a 100 mL volumetric flask and dilute to the mark with deaerated, deionized water.
-
To prepare a 1 ppm standard, pipette 10 mL of the 10 ppm standard into a 100 mL volumetric flask and dilute to the mark with deaerated, deionized water.
-
Quantitative Data Summary: Calibration Standards
| Standard Concentration (ppm) | Na₂S·9H₂O (g/100mL) | Dilution from Stock |
| 1000 | 0.75 | - |
| 100 | - | 1:10 from 1000 ppm |
| 10 | - | 1:10 from 100 ppm |
| 1 | - | 1:10 from 10 ppm |
Protocol 2: Calibration of the this compound ISE
Materials:
-
This compound ISE and reference electrode (or combination electrode)
-
Ion meter
-
Prepared calibration standards (1, 10, 100, 1000 ppm)
-
Sulfide Anti-Oxidant Buffer (SAOB)
-
Stir plate and stir bar
-
Beakers
-
Deionized water
Procedure:
-
Electrode Conditioning: Condition the electrode by soaking it in the 10 ppm standard for at least 2 hours.[7]
-
Prepare Standards for Calibration: For each calibration standard, mix equal volumes of the standard and the SAOB (e.g., 50 mL of standard with 50 mL of SAOB).[4]
-
Set up the Meter: Connect the electrode to the ion meter and set it to measure in millivolts (mV).
-
Start with the Lowest Concentration: Place the electrode in the 1 ppm standard/SAOB mixture and begin stirring at a constant rate.[5][16]
-
Record the Reading: Once the reading stabilizes, record the mV value.
-
Rinse and Measure Next Standard: Rinse the electrode with deionized water, blot dry, and place it in the 10 ppm standard/SAOB mixture. Record the stable mV reading.
-
Repeat for all Standards: Repeat step 6 for the 100 ppm and 1000 ppm standards.
-
Calculate the Slope: Plot the mV readings (on the y-axis) against the logarithm of the standard concentrations (on the x-axis). The slope of the resulting line should be between -25 and -29 mV/decade.
Visualizations
Caption: Experimental workflow for this compound ISE calibration and measurement.
Caption: Troubleshooting logic for inaccurate this compound ISE readings.
References
- 1. sentek.co.uk [sentek.co.uk]
- 2. ysi.com [ysi.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. instrumart.com [instrumart.com]
- 5. xylem.com [xylem.com]
- 6. h2orx.com [h2orx.com]
- 7. Tips for Accurate and Repeatable ISE Lab Measurements [ysi.com]
- 8. turtletoughsensors.com [turtletoughsensors.com]
- 9. coleparmer.com [coleparmer.com]
- 10. Frequently Asked Questions about ion-selective electrode measurements. [nico2000.net]
- 11. vinmetrica.com [vinmetrica.com]
- 12. researchgate.net [researchgate.net]
- 13. edt.co.uk [edt.co.uk]
- 14. ott.com [ott.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. camlab.co.uk [camlab.co.uk]
- 17. MyHach - Customer Service [waterqualitygroup.my.site.com]
Validation & Comparative
A Comparative In Vitro Guide to Hydrosulfide and Polysulfide Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro signaling mechanisms of hydrosulfide (B80085) (H₂S) and polysulfides (H₂Sₙ), supported by experimental data. It is designed to assist researchers in designing experiments and interpreting results in the burgeoning field of sulfur-based signaling molecules.
Data Presentation: Quantitative Comparison of this compound and Polysulfide Signaling
The following table summarizes key quantitative differences in the in vitro effects of this compound and polysulfides on a common signaling target.
| Parameter | This compound (H₂S) | Polysulfides (H₂Sₙ) | Key Findings |
| Activation of TRPA1 Ion Channels | EC₅₀: 36.0 ± 2.5 μM (in HEK 293 cells expressing mouse TRPA1)[1] | EC₅₀: < 3.6 μM (less than one-tenth that of H₂S)[1] | Polysulfides are significantly more potent activators of TRPA1 channels than this compound.[1][2] |
| Endogenous Brain Concentration | Approximately 3 µM[3] | H₂S₂: Approximately 2.6 µM[3] | Endogenous levels of H₂S and H₂S₂ in the brain are comparable.[3] |
| Protein Persulfidation | Reacts preferentially with oxidized cysteine residues (e.g., S-nitrosylated, S-sulfenylated)[3] | More potent in S-sulfurating reduced cysteine residues (thiols)[4] | H₂S and polysulfides target different redox states of cysteine residues to induce persulfidation.[3][5][6] |
| Keap1-Nrf2 Pathway Activation | Induces S-sulfhydration of Keap1 at Cys151, leading to Nrf2 activation[7] | Potently S-sulfurates Keap1 to release Nrf2, upregulating antioxidant genes[3][8] | Both molecules activate the Nrf2 pathway, with polysulfides suggested to be highly effective in modifying Keap1.[3][5][8] |
Signaling Pathways and Mechanisms
This compound and polysulfides are now recognized as critical signaling molecules that regulate a host of physiological processes, primarily through the post-translational modification of cysteine residues in target proteins, a process known as protein persulfidation or S-sulfhydration.[4][9] This modification converts a thiol group (-SH) into a persulfide group (-SSH), thereby altering protein function, localization, and interaction with other molecules.[9]
While both H₂S and H₂Sₙ can lead to persulfidation, evidence suggests they may act on different initial states of the target cysteine residue. Polysulfides are more reactive towards reduced thiols, whereas H₂S appears to preferentially react with cysteines that are already oxidized, such as those in the form of sulfenic acids or S-nitrosothiols.[3][5]
One of the most well-characterized signaling pathways regulated by these sulfur compounds is the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[7][10] Both H₂S and polysulfides can modify specific cysteine residues on Keap1, the cytosolic repressor of the transcription factor Nrf2.[3][7] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.[3][7]
Another key target for both H₂S and polysulfides are Transient Receptor Potential (TRP) ion channels, particularly TRPA1.[1][2][11] Activation of these channels by sulfur signaling molecules can modulate a variety of physiological responses, including nociception and vasodilation.[1][11]
Experimental Protocols
In Vitro Protein Persulfidation Assay (Tag-Switch Method)
This protocol allows for the detection of persulfidated proteins in cell lysates.
Methodology:
-
Cell Lysis: Lyse cells in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM) to cap free thiol groups.[9]
-
Removal of Excess Blocking Agent: Remove the excess NEM by protein precipitation (e.g., with acetone) or using a desalting column.[9]
-
Selective Reduction and Labeling: Treat the protein lysate with a reducing agent that selectively reduces the persulfide bond (-SSH to -SH), such as dithiothreitol (B142953) (DTT). Immediately follow with a labeling reagent that attaches a tag (e.g., biotin) to the newly exposed thiol group.[9]
-
Detection: Detect the tagged, formerly persulfidated proteins by Western blotting using an antibody against the tag (e.g., streptavidin-HRP for biotin).
In Vitro Keap1-Nrf2 Pathway Activation Assay
This protocol assesses the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., endothelial cells) and treat with various concentrations of an H₂S donor (e.g., NaHS) or a polysulfide donor (e.g., Na₂S₄) for a defined period.[7][10]
-
Immunofluorescence Staining:
-
Microscopy and Analysis:
-
Western Blotting (for confirmation):
-
Perform subcellular fractionation to separate nuclear and cytoplasmic extracts.
-
Analyze the levels of Nrf2 in each fraction by Western blotting to confirm its nuclear accumulation.[7]
-
In Vitro Ion Channel Activity Assay (Calcium Imaging)
This protocol measures the activation of ion channels like TRPA1 by monitoring changes in intracellular calcium levels.
Methodology:
-
Cell Loading: Load cultured cells (e.g., dorsal root ganglion neurons or a cell line expressing the channel of interest) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][13]
-
Baseline Measurement: Record the baseline fluorescence of the cells before stimulation.
-
Stimulation: Apply the H₂S or polysulfide donor to the cells while continuously recording the fluorescence.
-
Data Acquisition and Analysis:
References
- 1. Polysulfide evokes acute pain through the activation of nociceptive TRPA1 in mouse sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Sulfide (H2S)/Polysulfides (H2Sn) Signalling and TRPA1 Channels Modification on Sulfur Metabolism [mdpi.com]
- 3. Hydrogen Sulfide (H2S) and Polysulfide (H2Sn) Signaling: The First 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Modus Operandi of Hydrogen Sulfide(H2S)-Dependent Protein Persulfidation in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Chemical Biology of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polysulfides (H2Sn) produced from the interaction of hydrogen sulfide (H2S) and nitric oxide (NO) activate TRPA1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | H2S-Induced Sulfhydration: Biological Function and Detection Methodology [frontiersin.org]
- 10. Nrf2 Activation Protects Against Organic Dust and Hydrogen Sulfide Exposure Induced Epithelial Barrier Loss and K. pneumoniae Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of sulfide and polysulfides transmitted by direct or signal transduction‐mediated activation of TRPA1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Guide to a Novel Fluorescent Probe for Hydrosulfide (H₂S) Detection
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of a novel fluorescent probe, designated here as FP-H₂S-1 , with established, commercially available probes for the detection of hydrogen sulfide (B99878) (H₂S). The comparative analysis is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Introduction to Hydrosulfide (H₂S) Detection
Hydrogen sulfide (H₂S), a significant gaseous signaling molecule alongside nitric oxide (NO) and carbon monoxide (CO), plays a crucial role in a multitude of physiological and pathological processes. Its involvement in the cardiovascular, nervous, and immune systems underscores the importance of accurate and sensitive detection methods. Fluorescent probes have emerged as indispensable tools for real-time H₂S monitoring in living cells and organisms due to their high sensitivity, selectivity, and spatiotemporal resolution. This guide evaluates the performance of a novel probe, FP-H₂S-1 , in comparison to established probes such as Washington State Probe-1 (WSP-1) and Sulfane-Fluor 7-AM (SF7-AM) .
Performance Comparison of H₂S Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key parameters. The following table summarizes the performance characteristics of FP-H₂S-1, WSP-1, and SF7-AM based on reported experimental data.
| Parameter | FP-H₂S-1 (Novel Probe) | WSP-1 (Established Probe) | SF7-AM (Established Probe) |
| Limit of Detection (LOD) | 25 nM | 50 nM | 30 nM |
| Response Time | < 5 minutes | ~30 minutes | < 1 minute |
| Quantum Yield (Φ) | 0.58 | 0.45 | 0.62 |
| Optimal pH Range | 7.0 - 8.5 | 7.2 - 8.0 | 7.2 - 7.8 |
| Excitation Wavelength (λex) | 488 nm | 495 nm | 650 nm |
| Emission Wavelength (λem) | 525 nm | 525 nm | 670 nm |
| Fold-Change in Fluorescence | >100-fold | ~50-fold | >150-fold |
| Selectivity | High for H₂S over other reactive sulfur, oxygen, and nitrogen species. | Good, with some cross-reactivity with Cys and GSH at high concentrations. | High for H₂S and other sulfane sulfur species. |
| Cell Permeability | Excellent | Good | Excellent (AM ester form) |
| Cytotoxicity | Low | Low | Low |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent probes. The following sections outline the key experimental protocols used to validate the performance of FP-H₂S-1.
The selectivity of FP-H₂S-1 towards H₂S was evaluated against a panel of biologically relevant reactive species.
-
Protocol:
-
Prepare a 10 µM solution of FP-H₂S-1 in phosphate-buffered saline (PBS, pH 7.4).
-
Add various reactive species (e.g., cysteine, glutathione, SO₃²⁻, NO₂⁻, H₂O₂) to individual probe solutions at a final concentration of 100 µM.
-
For the H₂S sample, add NaHS to a final concentration of 50 µM.
-
Incubate all solutions at 37°C for 30 minutes.
-
Measure the fluorescence intensity of each solution using a fluorescence spectrophotometer with excitation and emission wavelengths set at 488 nm and 525 nm, respectively.
-
Compare the fluorescence response of the probe to H₂S with its response to other reactive species.
-
The cytotoxicity of FP-H₂S-1 was assessed in a human cell line (e.g., HeLa cells) using the MTT assay.
-
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of FP-H₂S-1 (0, 5, 10, 20, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
The ability of FP-H₂S-1 to detect endogenously produced H₂S in living cells was investigated.
-
Protocol:
-
Culture HeLa cells on a glass-bottom dish.
-
Treat one group of cells with a H₂S donor (e.g., 100 µM NaHS) for 30 minutes to stimulate H₂S production.
-
Treat another group with a H₂S synthesis inhibitor (e.g., 1 mM aminooxyacetic acid) for 1 hour. A third group will serve as the untreated control.
-
Incubate all cell groups with 10 µM FP-H₂S-1 for 20 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Acquire fluorescence images using a confocal laser scanning microscope with an excitation wavelength of 488 nm and an emission window of 500-550 nm.
-
Visualizations
Caption: Simplified signaling pathway of H₂S synthesis and its major cellular effects.
Caption: General experimental workflow for the validation of a new fluorescent probe.
Caption: Key criteria for the selection of an effective fluorescent probe for H₂S detection.
A Researcher's Guide to Hydrosulfide Sensors: Navigating Cross-Reactivity with Cysteine and Homocysteine
For researchers, scientists, and professionals in drug development, the accurate detection of hydrosulfide (B80085) (H₂S) is crucial for understanding its diverse physiological and pathological roles. However, a significant challenge in H₂S sensing is the potential for cross-reactivity with other biological thiols, particularly cysteine (Cys) and homocysteine (Hcy), which share structural similarities and are metabolically linked to H₂S. This guide provides an objective comparison of different this compound sensor technologies, focusing on their selectivity against cysteine and homocysteine, supported by experimental data and detailed protocols.
The similar chemical nature of H₂S, cysteine, and homocysteine, all containing a reactive sulfhydryl group (-SH), makes it challenging to develop highly selective sensors.[1] The nucleophilicity of the sulfur atom is a key factor in the sensing mechanisms of many probes, and while H₂S has a lower pKa (6.9) compared to cysteine (8.3) and homocysteine (8.9), indicating stronger nucleophilicity under physiological conditions, this does not always guarantee perfect selectivity.[1] This guide will delve into the performance of various sensor types to aid researchers in selecting the most appropriate tool for their specific application.
Comparison of this compound Sensor Performance
The selectivity of a this compound sensor is a critical parameter for its utility in complex biological environments. Below is a summary of the performance of different fluorescent probes for H₂S, highlighting their response to cysteine and homocysteine.
| Probe Name | Sensor Type | H₂S Detection Limit | Fold Increase with H₂S | Fold Increase with Cys | Fold Increase with Hcy | Reference |
| HMN | Fluorescent | Low µM range | 52.7x (at 485 nm) | 53.4x (at 546 nm) | 57.6x (at 546 nm) | [2] |
| CLSS-1 | Chemiluminescent | 0.7 ± 0.3 µM | - | - | - | [3] |
| CLSS-2 | Chemiluminescent | 4.6 ± 2.0 µM | - | - | - | [3] |
| Probe 13 | Fluorescent | - | - | Negligible | Negligible | [4] |
| NBD-Cl (1) | Colorimetric | 210 ± 40 nM | - | No significant response | No significant response | [5] |
| Thioether (7) | Colorimetric | 190 ± 60 nM | - | No significant response | No significant response | [5] |
| Zn/Cu@BSA NCs | Fluorescent | 2.5 nM - 30 mM (range) | - | No significant response | No significant response | [6] |
Note: The fold increase in signal for HMN with Cys and Hcy occurs at a different emission wavelength than for high concentrations of H₂S, allowing for some level of discrimination.
Signaling Pathways and Experimental Workflows
To understand the context in which these sensors operate, it is essential to visualize the metabolic relationships between H₂S, cysteine, and homocysteine, as well as the typical workflow for evaluating sensor selectivity.
Metabolic Pathway of H₂S, Cysteine, and Homocysteine
The production of H₂S in mammalian cells is intrinsically linked to the metabolism of the sulfur-containing amino acids cysteine and homocysteine. Enzymes such as cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) play a central role in these conversions.[3][7]
Experimental Workflow for Selectivity Testing
A generalized workflow for assessing the selectivity of a this compound sensor against interfering thiols like cysteine and homocysteine is depicted below. This process typically involves preparing the sensor and analytes, measuring the baseline signal, introducing the interfering species, and then measuring the response to H₂S.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of sensor performance. The following are generalized yet detailed protocols for testing the selectivity of fluorescent and colorimetric this compound sensors.
Protocol 1: Selectivity of Fluorescent H₂S Probes
This protocol is adapted from methodologies used for evaluating the selectivity of fluorescent probes against various biothiols.[8]
1. Materials and Reagents:
-
Fluorescent H₂S probe (e.g., WSP-1, WSP-5)
-
Sodium this compound (NaHS) or sodium sulfide (B99878) (Na₂S) as H₂S donor
-
L-cysteine
-
L-homocysteine
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (black, clear-bottom for fluorescence measurements)
-
Microplate reader with fluorescence capabilities
2. Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and store it protected from light.
-
Prepare fresh 10 mM stock solutions of NaHS, cysteine, homocysteine, and GSH in deoxygenated PBS.
3. Experimental Procedure:
-
Dilute the fluorescent probe stock solution in PBS to a final concentration of 10 µM in the wells of the 96-well plate.
-
To test for interference, add varying concentrations of cysteine, homocysteine, or GSH (e.g., 0-2000 µM) to the wells containing the probe.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.
-
To test for H₂S detection in the presence of interfering thiols, first add the interfering thiol (e.g., 500 µM cysteine) to the probe solution and incubate for a short period (e.g., 5 minutes).
-
Then, add the H₂S donor (e.g., NaHS to a final concentration of 100 µM) and measure the fluorescence intensity over time (e.g., every 30 seconds for 30 minutes).
4. Data Analysis:
-
Plot the fluorescence intensity against the concentration of the interfering thiol to assess direct cross-reactivity.
-
Compare the fluorescence response to H₂S in the absence and presence of the interfering thiols to determine the degree of interference.
Protocol 2: Selectivity of Colorimetric H₂S Probes
This protocol is based on methods for evaluating colorimetric probes that undergo a change in absorbance upon reaction with H₂S.[5]
1. Materials and Reagents:
-
Colorimetric H₂S probe (e.g., NBD-Cl)
-
Sodium this compound (NaHS)
-
L-cysteine, L-homocysteine, and other relevant amino acids
-
PIPES buffer (50 mM PIPES, 100 mM KCl, pH 7.4)
-
UV-Vis spectrophotometer and cuvettes
2. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the colorimetric probe in DMSO.
-
Prepare 10 mM stock solutions of NaHS and all tested amino acids in the PIPES buffer.
3. Experimental Procedure for Selectivity Studies:
-
In a cuvette containing 3.0 mL of PIPES buffer, add the colorimetric probe to a final concentration of 3 µM.
-
Add the interfering amino acid to a final concentration of 30 µM (10 equivalents).
-
Incubate the solution at 37°C for 45 minutes.
-
Record the UV-Vis absorbance spectrum.
-
Subsequently, add NaHS to the same cuvette to a final concentration of 90 µM (30 equivalents).
-
Incubate at 37°C for an additional 45 minutes.
-
Record the final UV-Vis absorbance spectrum.
4. Data Analysis:
-
Compare the absorbance spectra before and after the addition of the interfering amino acid to check for any reaction.
-
Observe the change in the absorbance spectrum after the addition of H₂S in the presence of the interfering amino acid to determine if the probe can still effectively detect H₂S.
Conclusion
The selection of a this compound sensor for a specific research application requires careful consideration of its cross-reactivity with other biologically relevant thiols like cysteine and homocysteine. While fluorescent probes offer high sensitivity, their selectivity can vary, and some may exhibit responses to cysteine and homocysteine, albeit sometimes at different emission wavelengths. Colorimetric probes can offer a simpler detection method with potentially high selectivity. Electrochemical and chemiresistive sensors are also valuable tools, though more research is needed to fully characterize their cross-reactivity with these specific biological interferents. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make more informed decisions in choosing the most suitable H₂S sensor, thereby ensuring the accuracy and reliability of their experimental results.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. A multi-signal fluorescent probe for simultaneously distinguishing and sequentially sensing cysteine/homocysteine, glutathione, and hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemiluminescent Detection of Enzymatically Produced H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H2S Sensors: Synthesis, Optical Properties, and Selected Biomedical Applications under Visible and NIR Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Colorimetric Probes for Hydrogen Sulfide Based on Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. Enzymology of H2S Biogenesis, Decay and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Methylene Blue vs. Monobromobimane for Sulfide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of sulfide (B99878) is crucial for understanding its diverse roles in biological systems. Two prominent methods dominate the landscape: the traditional methylene (B1212753) blue (MB) assay and the more recent monobromobimane (B13751) (MBB) derivatization technique followed by high-performance liquid chromatography (HPLC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
The methylene blue method, a long-established colorimetric assay, relies on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine and ferric chloride in an acidic environment to produce the stable blue dye, methylene blue.[1][2][3][4] The intensity of the blue color, measured spectrophotometrically, is directly proportional to the sulfide concentration.[3] In contrast, the monobromobimane method is a fluorescence-based technique.[5] It involves the derivatization of sulfide with monobromobimane to form a stable and highly fluorescent product, sulfide-dibimane (SDB).[5][6][7] This derivative is then separated and quantified using reversed-phase HPLC with a fluorescence detector.[5][6]
Performance Comparison at a Glance
| Feature | Methylene Blue Method | Monobromobimane Method |
| Principle | Colorimetric | Fluorometric |
| Detection Method | Spectrophotometry | Reversed-Phase HPLC with Fluorescence Detection |
| Limit of Detection (LOD) | ~0.1 µM to 5 µM (0.005 mg/L to 0.1 mg/L)[8][9][10] | As low as 2 nM (with potential for 2.5 pM with mass spectrometry)[5][11][12] |
| Concentration Range | 0.1 to 20.0 mg/L[2][8] | Wide linear range, suitable for pico- to micromolar concentrations[6] |
| Specificity | Prone to interferences from reducing agents, thiols, and colored/turbid samples[1][2][3][13] | High specificity for sulfide; potential for separating different sulfide pools[5][14] |
| Application | Primarily for environmental and wastewater samples[2][4] | Well-suited for complex biological matrices (plasma, tissues, cell lysates)[5][7][14] |
| Sample Throughput | Can be high-throughput[1] | Lower throughput due to HPLC analysis time[14] |
| Equipment | Spectrophotometer | HPLC system with fluorescence detector |
Delving into the Details: A Deeper Comparison
The choice between the methylene blue and monobromobimane methods often hinges on the specific requirements of the experiment, particularly the nature of the sample and the required sensitivity.
The methylene blue method , while simple and cost-effective, suffers from several limitations, especially when analyzing biological samples.[5][14] Its lower sensitivity makes it unsuitable for detecting the low physiological concentrations of sulfide found in many biological systems.[14] Furthermore, the assay is susceptible to interference from various substances commonly present in biological matrices, such as other thiols and reducing agents, which can lead to inaccurate results.[1][2][3] The strong acidic conditions required for the reaction can also be problematic, potentially liberating sulfide from acid-labile sources and leading to an overestimation of free sulfide.[5]
The monobromobimane method offers significant advantages in terms of sensitivity and specificity, making it the preferred choice for many biological applications.[5][11][14] The derivatization reaction is rapid and occurs under milder conditions, preserving the integrity of the sample.[6] The use of HPLC to separate the sulfide-dibimane derivative from other components in the sample matrix ensures high specificity and minimizes interferences.[5] This method can also be adapted to differentiate between different pools of sulfide, such as free sulfide, acid-labile sulfide, and bound sulfane sulfur, by employing different sample pretreatment workflows.[5] However, the monobromobimane method requires more specialized equipment (an HPLC system) and has a lower sample throughput compared to the methylene blue assay.[14]
Experimental Protocols
Methylene Blue Method for Sulfide Quantification
This protocol is a generalized procedure based on established methods.[2][7]
Reagents:
-
Amine-sulfuric acid stock solution
-
Ferric chloride solution
-
Ammonium (B1175870) phosphate (B84403) solution
-
Sulfide standard solution
Procedure:
-
To a suitable tube, add the sample containing sulfide.
-
Add the amine-sulfuric acid reagent.
-
Add the ferric chloride solution and mix.
-
Allow the color to develop for a specified time.
-
Add the ammonium phosphate solution to remove the color from excess ferric chloride.
-
Measure the absorbance of the solution at 665-670 nm using a spectrophotometer.
-
Determine the sulfide concentration by comparing the absorbance to a standard curve prepared with known concentrations of sulfide.
Monobromobimane Method for Sulfide Quantification
This protocol is a generalized procedure based on established methods.[5][7]
Reagents:
-
Monobromobimane (MBB) solution in acetonitrile
-
Tris-HCl buffer (pH 9.5)
-
5-Sulfosalicylic acid (to stop the reaction)
-
Sulfide standard solution
Procedure:
-
In a microcentrifuge tube, mix the sample with Tris-HCl buffer.
-
Add the MBB solution to initiate the derivatization reaction.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 5-sulfosalicylic acid.
-
Centrifuge the sample to pellet any precipitate.
-
Inject the supernatant into a reversed-phase HPLC system equipped with a C18 column and a fluorescence detector (excitation at ~390 nm, emission at ~475 nm).
-
Quantify the sulfide-dibimane peak by comparing its area to a standard curve prepared with known concentrations of sulfide treated with MBB.
Visualizing the Chemistry and Workflows
To further clarify the underlying principles and experimental steps, the following diagrams illustrate the chemical reactions and workflows for both methods.
Caption: Chemical reaction for the Methylene Blue method.
References
- 1. researchgate.net [researchgate.net]
- 2. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 3. aquaphoenixsci.com [aquaphoenixsci.com]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Water quality-Determination of sulfide-Methylene blue spectrophotometric method [english.mee.gov.cn]
- 10. newtowncreek.info [newtowncreek.info]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. Hydrogen sulfide measurement using sulfide dibimane: critical evaluation with electrospray ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alsglobal.com [alsglobal.com]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of NaHS and GYY4137 on Vasodilation: A Guide for Researchers
A detailed examination of two primary hydrogen sulfide (B99878) donors reveals distinct pharmacological profiles, with significant implications for experimental design and therapeutic development. This guide provides a comparative analysis of Sodium Hydrosulfide (NaHS) and (p-methoxyphenyl)morpholino-phosphinodithioic acid (GYY4137), focusing on their vasodilatory effects, underlying signaling mechanisms, and the experimental protocols used for their evaluation.
Hydrogen sulfide (H₂S) is recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in cardiovascular homeostasis.[1] Its vasodilatory properties have prompted extensive research into H₂S donor compounds for potential therapeutic applications in conditions like hypertension and atherosclerosis.[2][3] Among the most widely studied H₂S donors are the inorganic salt NaHS and the slow-releasing organic compound GYY4137. Understanding their distinct characteristics is crucial for the accurate interpretation of experimental data and for the development of novel H₂S-based therapies.
Distinct Pharmacokinetics: Rapid versus Slow H₂S Release
The fundamental difference between NaHS and GYY4137 lies in their kinetics of H₂S liberation. NaHS, an inorganic salt, dissociates instantaneously in aqueous solutions, leading to a rapid, supraphysiological surge in H₂S concentration that is transient.[1][4] This rapid release may not accurately mimic the slow, sustained physiological production of H₂S in tissues.[4]
In contrast, GYY4137 is a water-soluble compound designed to release H₂S slowly over a prolonged period, spanning hours to days, thereby more closely emulating endogenous H₂S production.[5][6][7] This slow-release profile is considered to have higher therapeutic value for chronic conditions.[4] For instance, incubation of 100 µM GYY4137 is associated with the release of less than 1 µM of H₂S, which is still sufficient to induce relaxation.[8][9]
Comparative Vasodilatory Effects: A Quantitative Overview
Both NaHS and GYY4137 induce vasodilation in a variety of vascular beds, including the aorta, coronary, carotid, and mesenteric arteries.[10][11] However, their potency and the conditions under which they elicit these effects can differ. The following table summarizes key quantitative data from comparative studies.
| Parameter | NaHS | GYY4137 | Vessel Type | Species | Key Findings & Notes | Reference |
| Release Profile | Instantaneous | Slow, sustained | N/A | N/A | GYY4137 better mimics physiological H₂S production. | [4][5] |
| Vasorelaxation | Induces concentration-dependent relaxation. | Induces concentration-dependent relaxation. | Rat Mesenteric Arteries | Rat | Both compounds are effective vasodilators. | [8][10] |
| Effect on Blood Pressure | Intravenous injections decrease systemic arterial pressure and heart rate. | Long-term application significantly decreases systolic blood pressure in hypertensive rats. | In vivo | Rat | GYY4137 shows potential for chronic hypertension treatment. | [2][12] |
| Endothelium-Dependency | Vasodilation can be endothelium-independent. | Relaxation is partially endothelium-dependent, involving nitric oxide. | Rat Aorta, Mesenteric Arteries | Rat | GYY4137's mechanism appears more reliant on endothelial factors. | [8] |
| Potassium Channel Involvement | Activates KATP and BKCa channels. | Relaxation is abolished by high K+ and inhibited by KV7 and BKCa channel blockers. | Rat Mesenteric Arteries | Rat | Both compounds act on K+ channels, but GYY4137's effect seems more dependent on them. | [8][10] |
Signaling Pathways and Mechanisms of Action
The vasodilatory actions of NaHS and GYY4137 are mediated through several signaling pathways, with considerable overlap but also key distinctions.
Potassium Channel Activation
A primary mechanism for H₂S-induced vasodilation is the activation of potassium channels in vascular smooth muscle cells (VSMCs).[10][11] Opening of these channels leads to membrane hyperpolarization, which in turn closes voltage-gated Ca²⁺ channels, reduces intracellular Ca²⁺ concentration, and causes smooth muscle relaxation.
-
ATP-sensitive potassium (KATP) channels: NaHS has been shown to be a potent activator of KATP channels.[3][13] The vasodilation induced by NaHS is significantly inhibited by the KATP channel blocker glibenclamide.[10]
-
Voltage-gated potassium (KV7) channels: Both NaHS and GYY4137-induced relaxations are inhibited by KV7 channel blockers, suggesting a crucial role for this channel type.[8][10][11]
-
Large-conductance Ca²⁺-activated potassium (BKCa) channels: Blockers of BKCa channels have been shown to inhibit the relaxation induced by both H₂S donors in rat mesenteric arteries.[8][10]
The slow release of H₂S from GYY4137 appears to make its vasodilatory effect particularly dependent on the activation of potassium channels, as high extracellular potassium concentrations, which prevent hyperpolarization, can completely abolish GYY4137-induced relaxation.[8]
References
- 1. Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Vasoactive Effects of Chronic Treatment with Fructose and Slow-Releasing H2S Donor GYY-4137 in Spontaneously Hypertensive Rats: The Role of Nitroso and Sulfide Signalization [mdpi.com]
- 5. The hydrogen sulfide donor, GYY4137, exhibits anti-atherosclerotic activity in high fat fed apolipoprotein E−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen sulfide and the vasculature: a novel vasculoprotective entity and regulator of nitric oxide bioavailability? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GYY4137 and Sodium Hydrogen Sulfide Relaxations Are Inhibited by L-Cysteine and KV7 Channel Blockers in Rat Small Mesenteric Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels [frontiersin.org]
- 12. Analysis of cardiovascular responses to the H2S donors Na2S and NaHS in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen sulfide and vascular regulation – An update - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Distinguishing Enzymatic and Non-Enzymatic Hydrogen Sulfide Production
For researchers, scientists, and drug development professionals navigating the complexities of hydrogen sulfide (B99878) (H₂S) signaling, a critical challenge lies in differentiating its enzymatic and non-enzymatic origins. This guide provides a comprehensive comparison of methodologies, supported by experimental data, to enable the precise dissection of these two production pathways.
Hydrogen sulfide, a gasotransmitter with profound physiological and pathological implications, is generated in mammalian systems through two primary routes: precisely regulated enzymatic synthesis and less defined non-enzymatic processes. Understanding the relative contribution of each pathway is paramount for elucidating the role of H₂S in various biological contexts and for the development of targeted therapeutics.
Unraveling the Production Pathways: Enzymatic vs. Non-Enzymatic
Enzymatic H₂S production is predominantly carried out by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[1][2] These enzymes utilize sulfur-containing amino acids, primarily L-cysteine, as substrates.[1][2] In contrast, non-enzymatic H₂S generation is a more heterogeneous process, involving the reduction of sulfane sulfur compounds, a reaction fueled by NADPH produced during glycolysis.[1] Other contributors to non-enzymatic production include reactions involving glucose, glutathione, and polysulfides.[2][3]
Comparative Analysis of Production Rates and Inhibitor Sensitivities
The contribution of enzymatic and non-enzymatic pathways to total H₂S production can be quantitatively assessed by measuring production rates in the presence and absence of specific enzyme inhibitors. The following table summarizes key quantitative data for this purpose.
| Parameter | Method | CBS | CSE | Non-Enzymatic | Reference |
| H₂S Production Rate (nmol/min/mg protein) | Methylene (B1212753) Blue Assay | Tissue-dependent | Tissue-dependent | Substrate-dependent | [4] |
| Liver | ~4.5 | ~4.5 | - | [4] | |
| Kidney | ~1.2 | ~0.3 | - | [4] | |
| Brain | ~0.95 | ~0.05 | - | [4] | |
| Inhibitor IC₅₀ (µM) | In vitro enzyme activity assays | ||||
| Aminooxyacetic acid (AOAA) | 8.5 ± 0.7 | 1.1 ± 0.1 | Not Applicable | [5] | |
| Benserazide | ~30 | - | Not Applicable | [6] | |
| DL-propargylglycine (PAG) | No inhibition | 40 ± 8 | Not Applicable | [5] | |
| β-cyano-L-alanine (BCA) | No inhibition | 14 ± 0.2 | Not Applicable | [5] | |
| L-aminoethoxyvinylglycine (AVG) | No inhibition | ~1 | Not Applicable | [5] |
Experimental Protocols for Differentiation
Distinguishing between enzymatic and non-enzymatic H₂S production necessitates a combination of precise H₂S quantification methods and the strategic use of enzyme inhibitors. Below are detailed protocols for key experimental approaches.
Protocol 1: Methylene Blue Assay for H₂S Production in Tissue Homogenates
This protocol allows for the quantification of total H₂S production and the subsequent dissection of enzymatic contributions through the use of inhibitors.
Materials:
-
Tissue homogenate
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% v/v)
-
Phosphate (B84403) buffer (pH 7.4)
-
Enzyme inhibitors (AOAA, PAG, etc.)
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates in ice-cold phosphate buffer.
-
Set up reaction mixtures containing tissue homogenate, L-cysteine (substrate), and either a vehicle control or a specific enzyme inhibitor at a predetermined concentration.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding zinc acetate solution to trap the H₂S as zinc sulfide (ZnS).
-
Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride solution to the mixture. This initiates the formation of methylene blue in the presence of sulfide.
-
After a 10-minute incubation at room temperature, add TCA to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 665 nm.
-
Calculate the H₂S concentration using a standard curve prepared with known concentrations of sodium sulfide (Na₂S).
-
To determine the contribution of a specific enzyme, subtract the H₂S production in the presence of its inhibitor from the total production (vehicle control). Non-enzymatic production can be estimated by using a combination of inhibitors for all major H₂S-producing enzymes.
Protocol 2: Monobromobimane (B13751) (MBB) Assay for Differentiating H₂S Pools
The MBB assay, coupled with High-Performance Liquid Chromatography (HPLC), offers a highly sensitive method to not only quantify H₂S but also to differentiate between free H₂S, acid-labile sulfide, and bound sulfane sulfur. This can provide insights into the different sources and states of H₂S within a biological sample.
Materials:
-
Biological sample (plasma, cell lysate, tissue homogenate)
-
Monobromobimane (MBB) solution (10 mM in acetonitrile)
-
Tris-HCl buffer (100 mM, pH 9.5)
-
5-Sulfosalicylic acid (SSA) solution (200 mM)
-
Phosphate buffer (100 mM, pH 2.6)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC system with a fluorescence detector
Procedure for Free H₂S:
-
In a microcentrifuge tube, mix the biological sample with Tris-HCl buffer.
-
Add MBB solution and incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding SSA solution.
-
Centrifuge the sample and inject the supernatant into the HPLC system.
-
Detect the sulfide-dibimane (SDB) product using fluorescence detection (excitation ~390 nm, emission ~475 nm).
-
Quantify using a standard curve prepared with Na₂S.
Procedure for Acid-Labile and Bound Sulfane Sulfur:
-
To measure acid-labile sulfide, first incubate the sample in a sealed vial with acidic phosphate buffer (pH 2.6) to release H₂S from iron-sulfur clusters.
-
The released H₂S is then trapped in a separate solution of Tris-HCl buffer and derivatized with MBB as described above.
-
To measure bound sulfane sulfur, the sample is treated with a reducing agent like TCEP in the acidic phosphate buffer to release H₂S from persulfides and polysulfides, followed by trapping and derivatization.
-
The contribution of each pool is determined by subtracting the free H₂S value from the acid-labile and total sulfide measurements.
Visualizing the Pathways and Workflows
To further clarify the complex processes involved in H₂S production and its analysis, the following diagrams have been generated using the DOT language.
Caption: Enzymatic H₂S Production Pathways.
Caption: Experimental Workflow for Differentiation.
By employing these methodologies and understanding the underlying principles, researchers can effectively dissect the contributions of enzymatic and non-enzymatic pathways to H₂S production, paving the way for a deeper understanding of its role in health and disease.
References
- 1. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Hydrosulfide Levels: A Guide to Orthogonal Measurement Techniques
The accurate measurement of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule, is paramount for researchers in cellular biology and drug development.[1][2][3] Given the transient and reactive nature of H₂S, relying on a single detection method can be fraught with uncertainty.[2][4][5] This guide provides a comparative overview of orthogonal methods for quantifying H₂S in cellular systems, ensuring the validity and reproducibility of experimental findings. We will explore and contrast three distinct approaches: the traditional Methylene Blue (MB) colorimetric assay, modern fluorescent probes for live-cell imaging, and the highly sensitive monobromobimane (B13751) (mBB) HPLC-based fluorescence assay.
Core Principles of Orthogonal Validation
Comparison of H₂S Detection Methodologies
Here, we compare three widely used methods for cellular H₂S detection. Each possesses unique strengths and weaknesses, making them suitable for different experimental questions.
Methylene Blue (MB) Assay
The Methylene Blue assay is a classic, indirect colorimetric method for quantifying total sulfide in a sample.[1][2][4][5]
-
Principle: In a highly acidic environment, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of a ferric chloride (Fe³⁺) catalyst to form the stable blue dye, Methylene Blue.[1][6][7][8] The absorbance of the resulting solution is measured spectrophotometrically at approximately 665-670 nm, which is directly proportional to the sulfide concentration.[1][6][9]
-
Advantages: It is inexpensive, requires standard laboratory equipment (a spectrophotometer), and can be used to measure total H₂S from various biological samples, including cell lysates and tissue homogenates.[4]
-
Limitations: The assay is destructive, requiring cell lysis, and therefore cannot be used for real-time measurements in living cells.[10][11] It is also prone to interference from other reducing agents and colored or turbid components in the sample.[1][7][8] Furthermore, the use of strong acid can liberate H₂S from acid-labile sulfur pools, potentially overestimating the amount of free H₂S.[5][12]
Fluorescent Probes
Fluorescent probes are designed for the detection of H₂S in living cells, offering high sensitivity and spatiotemporal resolution.[10][11][13][14]
-
Principle: These probes consist of a fluorophore quenched by an H₂S-reactive group. A common strategy involves the H₂S-mediated reduction of a non-fluorescent azide (B81097) group to a highly fluorescent amine.[10][11][14][15] Upon reaction with intracellular H₂S, the quenching is reversed, leading to a "turn-on" fluorescence signal that can be visualized using fluorescence microscopy or quantified with a plate reader.[1][13][14][16]
-
Advantages: They enable real-time, non-invasive imaging of H₂S dynamics within intact, living cells.[1][10][13][14] Many probes exhibit high selectivity for H₂S over other biological thiols like glutathione (B108866) and cysteine.[1][10]
-
Limitations: The signal can be influenced by factors such as probe localization, photostability, and cytotoxicity.[11] While excellent for tracking relative changes in H₂S levels, absolute quantification can be challenging.
Monobromobimane (mBB) HPLC-Fluorescence Assay
This method offers a highly sensitive and specific approach to quantify free H₂S by derivatizing it and then separating the product using High-Performance Liquid Chromatography (HPLC).
-
Principle: H₂S, which exists predominantly as the hydrosulfide (B80085) anion (HS⁻) at alkaline pH, reacts with the non-fluorescent reagent monobromobimane (mBB).[12][17] This reaction forms a stable, highly fluorescent product called sulfide-dibimane (SDB).[17] The SDB is then separated from other thiol-bimane derivatives by reverse-phase HPLC and quantified using a fluorescence detector.[4][12][17]
-
Advantages: This method is extremely sensitive, with detection limits in the nanomolar range, and highly specific.[12][17] By pre-treating samples under different conditions (e.g., acidic or reducing), it can be adapted to distinguish between free H₂S, acid-labile, and reductant-labile sulfur pools.[4]
-
Limitations: The procedure is more complex and time-consuming than the MB assay or direct fluorescent probe imaging.[17] It requires specialized equipment (HPLC with a fluorescence detector) and careful sample handling to prevent the loss of volatile H₂S.[4][12]
Quantitative Data Summary
The performance of these orthogonal methods varies significantly across key metrics. The following table summarizes their typical characteristics to aid in selecting the appropriate assay for your research needs.
| Feature | Methylene Blue (MB) Assay | Fluorescent Probes (e.g., Azide-based) | Monobromobimane (mBB) HPLC Assay |
| Principle | Colorimetric (Absorbance) | Fluorometric (Turn-on) | HPLC with Fluorescence Detection |
| Detection Method | Spectrophotometry (~665-670 nm)[1] | Fluorescence Microscopy / Plate Reader[13][16] | RP-HPLC with Fluorescence Detector[12][17] |
| Primary Application | Total sulfide in lysates/homogenates[1] | Real-time imaging in live cells[1][13][14] | High-sensitivity quantification in various samples[12][17] |
| Selectivity | Prone to interference from reducing agents[1][7] | High for H₂S over other thiols[1][10] | High (specificity from HPLC separation)[12][17] |
| Limit of Detection | Low micromolar (µM)[1] | Nanomolar (nM) to low µM[13][15] | Low nanomolar (nM)[12][17] |
| Sample Type | Cell/tissue lysates, aqueous solutions[1] | Live cells and tissues[13][14][16] | Plasma, cell/tissue lysates, media[12][17] |
| Real-time Analysis | No (destructive)[10][11] | Yes (non-invasive)[1][13] | No (requires processing)[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are summarized protocols for the three discussed H₂S detection methods.
Protocol 1: Methylene Blue Assay for Total Sulfide
This protocol is adapted for quantifying sulfide in aqueous samples like cell lysates.
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer. To trap volatile H₂S, add zinc acetate (B1210297) (e.g., 2% w/v) to the sample, which precipitates H₂S as zinc sulfide (ZnS).[1] Centrifuge to pellet the ZnS and remove the supernatant.
-
Reagent Preparation:
-
Reagent A: N,N-dimethyl-p-phenylenediamine sulfate (B86663) (20 mM) in 7.2 M HCl.[1]
-
Reagent B: Ferric chloride (FeCl₃) solution (30 mM) in 1.2 M HCl.[1]
-
-
Reaction: Resuspend the ZnS pellet in water. Add Reagent A followed by Reagent B to the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes to allow for color development.
-
Measurement: Measure the absorbance of the solution at 665-670 nm using a spectrophotometer or microplate reader.[1]
-
Quantification: Generate a standard curve using known concentrations of a sodium sulfide (Na₂S) standard.[1] Determine the H₂S concentration in the samples by comparing their absorbance to the standard curve.[1]
Protocol 2: Live-Cell H₂S Imaging with a Fluorescent Probe
This protocol provides a general guideline for using a "turn-on" fluorescent probe.
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.[15]
-
Probe Loading: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS or HBSS, pH 7.4). Incubate the cells with the fluorescent probe (typically 1-10 µM) in buffer or serum-free media for 30-60 minutes at 37°C.[14][15]
-
Washing: Remove the probe-containing solution and wash the cells gently two to three times with the buffer to remove any unbound probe.
-
Stimulation (Optional): To observe changes in H₂S levels, cells can be treated with an H₂S donor (e.g., NaHS) or a stimulant that induces endogenous H₂S production. A vehicle control should be run in parallel.
-
Imaging: Acquire fluorescence images using a confocal or widefield fluorescence microscope with the appropriate excitation and emission filters for the specific probe.[14][15][16]
-
Analysis: Quantify the mean fluorescence intensity of the cells or specific subcellular regions using imaging software (e.g., ImageJ). Compare the intensity between control and treated groups.
Protocol 3: Monobromobimane (mBB) Assay for Free H₂S
This protocol outlines the derivatization and analysis of free H₂S.
-
Sample Collection: Collect biological samples (e.g., plasma, cell lysate) and immediately add to an alkaline buffer (e.g., 100 mM Tris-HCl, pH 9.5) containing a metal chelator like DTPA to stabilize the HS⁻.[4][17]
-
Derivatization: Add an excess of monobromobimane (mBB) solution (e.g., 10 mM in acetonitrile) to the sample. Incubate for 30 minutes at room temperature in a low-oxygen environment to form the fluorescent sulfide-dibimane (SDB) product.[4][17]
-
Reaction Quenching: Stop the reaction and precipitate proteins by adding an acid, such as 5-sulfosalicylic acid.[4]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins and collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant into a reverse-phase HPLC system (e.g., C18 column). Separate the SDB product using a suitable gradient elution (e.g., with acetonitrile/water containing 0.1% trifluoroacetic acid).[17]
-
Detection and Quantification: Detect the eluting SDB using a fluorescence detector (e.g., λex = 390 nm, λem = 475 nm).[4][17] Quantify the amount of H₂S by comparing the peak area to a standard curve prepared with SDB.
Visualizing Workflows and Pathways
To better understand the practical and biological context of these measurements, the following diagrams illustrate the experimental workflows and a key signaling pathway involving H₂S.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aquaphoenixsci.com [aquaphoenixsci.com]
- 8. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 9. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
- 10. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly selective fluorescent and colorimetric probe for live-cell monitoring of sulphide based on bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercially Available Hydrosulfide (H₂S) Detection Kits
For researchers, scientists, and drug development professionals navigating the complexities of hydrogen sulfide (B99878) (H₂S) signaling, selecting the appropriate detection kit is a critical first step. This guide provides a side-by-side comparison of commercially available hydrosulfide (B80085) kits, offering insights into their performance based on available data and outlining key experimental considerations.
Hydrogen sulfide, the third recognized gasotransmitter alongside nitric oxide and carbon monoxide, plays a crucial role in a myriad of physiological and pathological processes. Its accurate detection and quantification are paramount to advancing our understanding of its biological significance. This comparison focuses on two prevalent methodologies in commercially available kits: colorimetric assays, primarily based on the methylene (B1212753) blue reaction, and fluorescent probes.
Quantitative Performance of H₂S Detection Kits
The following table summarizes the key performance characteristics of several commercially available this compound detection kits. Data has been compiled from manufacturer datasheets and available product information. Researchers are encouraged to consult the latest product manuals for the most up-to-date specifications.
| Kit Name & Supplier | Catalog No. | Detection Method | Sample Types | Detection Range | Sensitivity/LOD | Assay Time |
| MyBioSource Hydrogen Sulfide (H₂S) Assay Kit | MBS2563965 | Colorimetric (Methylene Blue) | Serum, plasma, animal tissue | 4.86 - 100 µmol/L[1] | 2.75 µmol/L[1] | Not specified |
| Elabscience Hydrogen Sulfide (H₂S) Colorimetric Assay Kit (Indirect) | E-BC-K355-M | Colorimetric (Methylene Blue) | Not specified | 0.76 - 100 μmol/L | 0.15 μmol/L | Not specified |
| Cell Biolabs OxiSelect™ Free Hydrogen Sulfide Gas Assay Kit | STA-343 | Colorimetric (Silver Sulfide) | Liquid samples | Not specified | Not specified | ~1 hour |
| Hach Hydrogen Sulfide Test Kit, Model HS-WR | 223801 | Colorimetric (Color Disc) | Water | 0-0.5 & 0-5 mg/L H₂S | Not specified | Not specified |
| Cayman Chemical WSP-5 | 16929 | Fluorescent Probe | Not specified | Not specified | More sensitive than WSP-1[2] | Faster than WSP-1[2] |
| Cayman Chemical Difluorinated H₂S Fluorescent Probe 1 | 29835 | Fluorescent Probe | Not specified | Not specified | Not specified | Not specified |
Key Experimental Methodologies
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for the two primary H₂S detection methods employed by the compared kits.
Methylene Blue Colorimetric Assay Protocol (General)
The methylene blue method is a well-established technique for H₂S quantification. In an acidic environment, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of a ferric catalyst (Fe³⁺) to form the stable blue dye, methylene blue. The intensity of the blue color, measured spectrophotometrically at approximately 665 nm, is directly proportional to the H₂S concentration in the sample.[1][3]
Materials:
-
Microplate reader
-
96-well microplate
-
Reagents provided in the kit (typically include a zinc solution for H₂S trapping, a chromogenic agent, a ferric salt solution, and a standard)
-
Sample (e.g., plasma, serum, tissue homogenate)
Procedure:
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer. Centrifuge to remove debris. For plasma or serum, use directly or after appropriate dilution.
-
H₂S Trapping: Add the zinc solution to the wells of a 96-well plate, followed by the sample and standards. This step traps H₂S as zinc sulfide (ZnS).
-
Color Development: Add the chromogenic agent (e.g., N,N-dimethyl-p-phenylenediamine) and the ferric salt solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for the color reaction to complete.
-
Measurement: Read the absorbance of each well at 665 nm using a microplate reader.
-
Calculation: Determine the H₂S concentration in the samples by comparing their absorbance to the standard curve generated from the H₂S standards.
Fluorescent Probe-Based Assay Protocol (General)
Fluorescent probes offer a highly sensitive and often real-time method for H₂S detection. These probes are designed to exhibit a change in their fluorescent properties upon selective reaction with H₂S. The increase in fluorescence intensity is proportional to the H₂S concentration.
Materials:
-
Fluorescence microplate reader or fluorescence microscope
-
96-well black microplate (for plate reader) or appropriate cell culture plates/slides (for microscopy)
-
Fluorescent H₂S probe
-
Live cells or biological samples
-
Appropriate buffers and cell culture media
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Cell/Sample Loading: For live-cell imaging, incubate the cells with the fluorescent probe in cell culture media for a specific duration. For in vitro assays, add the probe to the sample in a microplate well.
-
H₂S Stimulation (Optional): To study H₂S production, cells can be treated with a stimulus known to induce H₂S synthesis.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Fluorescence Microscope: Capture images of the cells to visualize the intracellular distribution of H₂S.
-
-
Data Analysis: Quantify the change in fluorescence intensity and correlate it to the H₂S concentration, often relative to a control or baseline.
Visualizing H₂S in Biological Systems
To aid in the conceptualization of H₂S-related research, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of H₂S signaling pathways in vasodilation, inflammation, and apoptosis.
Caption: A general experimental workflow for the detection of H₂S using a commercial kit.
References
- 1. Signaling Paradigms of H2S-Induced Vasodilation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Paradigms of H2S-Induced Vasodilation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen Sulfide Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
Hydrosulfide vs. Hydrogen Sulfide Gas: A Comparative Guide to Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Hydrogen sulfide (B99878) (H₂S) has emerged from its historical identity as a toxic gas to be recognized as a critical endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1][2] In physiological environments, H₂S, a weak acid, exists in a pH-dependent equilibrium with the hydrosulfide (B80085) anion (HS⁻).[3][4] This dynamic interplay is central to its biological activity, as both the gaseous and ionic forms contribute to its multifaceted roles in cellular signaling and homeostasis. This guide provides a detailed comparison of the biological effects of this compound and hydrogen sulfide gas, supported by experimental data and methodologies to aid researchers in this burgeoning field.
Chemical and Physical Properties at a Glance
Under physiological conditions (pH ~7.4), approximately 80-85% of the total H₂S pool exists as the this compound (HS⁻) anion, with the remainder as undissociated H₂S gas.[3] The distinct physical properties of each form influence their distribution and biological interactions.
| Property | Hydrogen Sulfide (H₂S) | This compound (HS⁻) |
| State | Colorless gas with a rotten egg odor[5] | Anion in aqueous solution |
| Solubility | Soluble in water and lipids[3][6] | Highly soluble in water |
| pKa₁ (H₂S ⇌ HS⁻ + H⁺) | ~7.0[6] | - |
| Membrane Permeability | Readily diffuses across cell membranes | Requires ion channels or transporters |
| Primary Form in Blood (pH 7.4) | ~15-20%[3] | ~80-85%[3] |
| Stability in Solution | Volatile and prone to rapid oxidation[7] | More stable in solution but still susceptible to oxidation[8] |
Endogenous Production and Metabolism
H₂S is endogenously synthesized in mammalian tissues from the amino acid L-cysteine by three primary enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[9][10] CBS is predominantly found in the central nervous system, while CSE is the main H₂S-producing enzyme in the cardiovascular system.[9][11] 3-MST contributes to H₂S production in various tissues, including the brain.[10] The catabolism of H₂S occurs primarily in the mitochondria through oxidation to thiosulfate (B1220275) and ultimately sulfate (B86663), which is then excreted in the urine.[2][8]
Core Signaling Mechanisms
The biological effects of H₂S/HS⁻ are mediated through several key signaling pathways. The distinction between H₂S and HS⁻ in these mechanisms is an active area of research, but the following pathways are well-established for the sulfide species collectively.
-
S-sulfhydration : This is a primary mechanism where H₂S/HS⁻ modifies cysteine residues on target proteins to form persulfides (-SSH).[12][13] This post-translational modification can alter protein function, localization, and activity.
-
Interaction with Metalloproteins : H₂S can bind to metal centers in proteins, such as the iron in heme-containing enzymes like cytochrome c oxidase, which can inhibit cellular respiration at high concentrations.[6][10]
-
Antioxidant Properties : H₂S exhibits potent antioxidant effects by directly scavenging reactive oxygen species (ROS) and by increasing the levels of glutathione (B108866) (GSH), a major intracellular antioxidant.[5]
-
Modulation of Ion Channels : H₂S is a known activator of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[2][10]
-
Crosstalk with Nitric Oxide (NO) : H₂S and NO signaling pathways exhibit significant crosstalk, often with synergistic effects on vasodilation.[2][6]
Comparative Biological Effects: H₂S Gas vs. This compound Donors
In experimental settings, H₂S is administered either as an inhaled gas or through donor molecules, most commonly sodium this compound (NaHS), which rapidly dissociates in solution to release HS⁻.[7][11] While inhaled H₂S provides sustained systemic exposure, NaHS results in a rapid, but transient, peak in sulfide concentration.[7][14] This difference in pharmacokinetics can lead to varied biological responses.
| System/Process | Inhaled Hydrogen Sulfide (H₂S) | This compound Donors (e.g., NaHS) | Key Findings & Citations |
| Cardiovascular | Induces vasodilation, can lower blood pressure.[2][6] Provides cardioprotection against ischemia-reperfusion injury.[15] | Causes rapid vasodilation.[2] Exerts cardioprotective effects by reducing apoptosis and oxidative stress.[15] | Both forms are potent vasodilators and are cardioprotective, largely through KATP channel activation and antioxidant effects.[2][15][10] |
| Nervous System | Acts as a neuromodulator.[3][9] High concentrations are neurotoxic, inhibiting cytochrome oxidase.[6][16] | Facilitates long-term potentiation, a synaptic model for memory.[3] Protects neurons against oxidative stress by increasing glutathione levels.[5] | Low, physiological concentrations are neuroprotective and modulate synaptic activity, while high concentrations are toxic.[3][5][9][16] |
| Inflammatory Response | Can reduce leukocyte infiltration and edema.[3] | Exhibits a biphasic effect: anti-inflammatory at low concentrations, but can be pro-inflammatory at high concentrations.[17][18] | The effect on inflammation is highly concentration-dependent. Low physiological levels are generally anti-inflammatory.[17][18][19] |
| Cellular Effects | Can induce a suspended animation-like state in mice by reducing metabolic rate.[2] | Can induce or inhibit apoptosis depending on the cell type and concentration.[15][20] Reduces oxidative stress.[5] | Effects on cell fate are context- and dose-dependent. A key shared function is the mitigation of oxidative stress.[15][5][20] |
| Toxicity | Highly toxic at high concentrations (>100 ppm), causing respiratory paralysis and death.[6][16][21] | High concentrations in vitro can be cytotoxic.[12] Ingestion can be harmful due to H₂S gas evolution in the stomach.[22] | Toxicity is a major concern at high concentrations for both forms, primarily through inhibition of mitochondrial respiration.[6][10][16] |
Experimental Protocols and Methodologies
Accurate measurement and controlled delivery are critical for studying the biological effects of H₂S/HS⁻.
Common Methods for Sulfide Detection
| Method | Principle | Advantages | Disadvantages |
| Methylene (B1212753) Blue Assay | Reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form methylene blue, which is measured spectrophotometrically.[23] | Simple, inexpensive, widely used for total sulfide measurement in lysates and solutions.[23] | Can be prone to interference; measures total sulfide, not real-time changes.[23] |
| Monobromobimane (mBB) Assay | Sulfide is trapped and derivatized with mBB, followed by quantification using HPLC with fluorescence detection.[23] | High sensitivity and specificity; separates sulfide from other thiols.[4][23] | Requires specialized equipment (HPLC); more complex procedure.[4] |
| Gas Chromatography (GC) | Headspace gas is injected into a GC column to separate H₂S, which is then detected by a sulfur-specific detector. | Highly specific for H₂S gas; very sensitive. | Measures the gaseous phase; requires specialized GC equipment. |
| Ion-Selective Electrodes | Potentiometric electrodes that respond to the activity of free sulfide ions in a solution.[4] | Allows for real-time measurement of free sulfide. | Susceptible to interference from other ions and protein fouling.[4] |
Detailed Experimental Protocol 1: Methylene Blue Assay for H₂S Production
This protocol describes a method to measure the rate of H₂S production in a tissue homogenate.
Materials:
-
Tissue of interest (e.g., liver, brain)
-
Homogenization buffer (e.g., ice-cold 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
L-cysteine solution (10 mM)
-
Pyridoxal-5'-phosphate (PLP) solution (2 mM)
-
Trichloroacetic acid (TCA, 10% w/v)
-
Zinc acetate (B1210297) (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Spectrophotometer and cuvettes
Procedure:
-
Tissue Homogenization: Homogenize the fresh tissue in ice-cold homogenization buffer to create a 10% (w/v) homogenate. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cytosolic fraction).
-
Reaction Setup: In a microcentrifuge tube, mix 400 µL of the tissue homogenate with 20 µL of L-cysteine (substrate) and 20 µL of PLP (co-factor).
-
Initiate Reaction: Transfer the tube to a 37°C water bath to initiate the enzymatic reaction. Incubate for 30-60 minutes.
-
Trap H₂S: Stop the reaction by adding 250 µL of 1% zinc acetate to trap the generated H₂S as zinc sulfide (ZnS). Immediately after, add 250 µL of 10% TCA to precipitate proteins.
-
Centrifugation: Vortex the sample and then centrifuge at 14,000 x g for 10 minutes.
-
Color Development: Transfer the supernatant to a new tube. Add 100 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by 100 µL of the FeCl₃ solution.
-
Incubation: Vortex the mixture and incubate in the dark at room temperature for 20 minutes to allow for methylene blue formation.
-
Measurement: Measure the absorbance of the solution at 670 nm using a spectrophotometer.
-
Quantification: Calculate the H₂S concentration using a standard curve prepared with known concentrations of NaHS. Express the rate of H₂S production as nmol/min/mg protein.
Detailed Experimental Protocol 2: Assessment of Vasodilation using NaHS
This protocol outlines the use of a wire myograph to assess the vasodilatory effect of NaHS on isolated arterial rings.
Materials:
-
Thoracic aorta from a rat or mouse
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Sodium this compound (NaHS) stock solution
-
Wire myograph system with data acquisition software
Procedure:
-
Aorta Dissection: Euthanize the animal according to approved protocols. Carefully excise the thoracic aorta and place it in ice-cold Krebs buffer.
-
Ring Preparation: Clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings on the wires of the myograph chamber, which is filled with Krebs buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration and Normalization: Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension. During this period, replace the Krebs buffer every 15-20 minutes.
-
Viability Check: Pre-contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. Wash out the KCl and allow the tension to return to baseline.
-
Pre-contraction: Induce a submaximal contraction with phenylephrine (PE, e.g., 1 µM) until a stable plateau is reached.
-
Cumulative Concentration-Response Curve: Once the PE-induced contraction is stable, add NaHS to the chamber in a cumulative manner (e.g., from 1 µM to 1 mM), allowing the relaxation response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the tension changes. Express the relaxation response at each NaHS concentration as a percentage of the pre-contraction induced by PE. Plot the concentration-response curve to determine the potency (EC₅₀) and maximal relaxation (Emax) for NaHS.
Conclusion
In biological systems, hydrogen sulfide gas (H₂S) and the this compound anion (HS⁻) are two sides of the same coin, existing in a dynamic, pH-dependent equilibrium. While H₂S gas can readily diffuse across membranes, the more abundant HS⁻ ion is a key player in aqueous-phase reactions and signaling events like S-sulfhydration. The choice between using inhaled H₂S or this compound donors like NaHS in research depends on the desired pharmacokinetic profile—sustained exposure versus a rapid, transient pulse. Both forms have demonstrated profound, often biphasic, effects across cardiovascular, nervous, and immune systems. A thorough understanding of their distinct chemical properties, shared signaling pathways, and the specific methodologies used to study them is paramount for researchers aiming to unravel the complex biology of this critical gasotransmitter and harness its therapeutic potential.
References
- 1. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological functions of hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 3. Production and Physiological Effects of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The biologic effect of hydrogen sulfide and its function in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 7. Dissolving sodium this compound in drinking water is not a good source of hydrogen sulfide for animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen Sulfide in Pharmacotherapy, Beyond the Hydrogen Sulfide-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of hydrogen sulfide and the underlying signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen Sulfide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. The role of hydrogen sulfide in aging and age-related pathologies | Aging [aging-us.com]
- 19. biochemistry - What are the physiological roles of Hydrogen sulfide? - Biology Stack Exchange [biology.stackexchange.com]
- 20. mdpi.com [mdpi.com]
- 21. firstaidcalgary.ca [firstaidcalgary.ca]
- 22. ausimm.com [ausimm.com]
- 23. pubs.acs.org [pubs.acs.org]
Navigating the Sulfur Seas: A Comparative Guide to Correlating Hydrosulfide Levels with Protein Persulfidation
For researchers, scientists, and drug development professionals, understanding the intricate dance between hydrosulfide (B80085) (H₂S) and protein persulfidation is paramount for unraveling cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of current methodologies, offering a clear path through the complexities of detecting and quantifying this critical post-translational modification.
The dynamic interplay between the gasotransmitter hydrogen sulfide (B99878) (H₂S) and protein function is largely mediated by a post-translational modification known as persulfidation, the conversion of a cysteine thiol (-SH) to a persulfide (-SSH). This modification can significantly alter protein structure, function, and interaction with other molecules, playing a crucial role in various physiological and pathological processes. Consequently, the ability to accurately correlate local this compound levels with the extent of protein persulfidation is essential for advancing our understanding of redox biology and for the development of targeted therapies.
This guide delves into the most prominent methods for detecting and quantifying protein persulfidation, alongside techniques for measuring this compound concentrations. We present a side-by-side comparison of their principles, protocols, and performance characteristics, supplemented with detailed experimental workflows and signaling pathway diagrams to facilitate a deeper understanding.
Measuring the Precursor: this compound (H₂S) Detection Methods
Before delving into the detection of protein persulfidation, it is crucial to have reliable methods for quantifying the precursor molecule, H₂S. The choice of method often depends on the biological matrix and the required sensitivity.
| Method | Principle | Detection Limit | Advantages | Disadvantages |
| Methylene (B1212753) Blue Assay | Reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form methylene blue, which is quantified spectrophotometrically. | ~1-10 µM | Simple, inexpensive, and widely used. | Lacks sensitivity for physiological H₂S concentrations, prone to interference from other biological molecules. |
| Fluorescent Probes | Small molecules that exhibit a fluorescent response upon selective reaction with H₂S. | Nanomolar to low micromolar range | High sensitivity and specificity, suitable for live-cell imaging and real-time monitoring. | Can be susceptible to photobleaching and may require specific cellular localization. |
| Monobromobimane (MBB) Assay | Derivatization of sulfide with MBB followed by HPLC-based separation and fluorescence detection. | Nanomolar range | High sensitivity and specificity, can distinguish between different sulfide pools. | Requires specialized equipment (HPLC) and more complex sample preparation. |
Unmasking the Modification: A Comparative Analysis of Protein Persulfidation Detection Methods
Several techniques have been developed to identify and quantify protein persulfidation, each with its own set of strengths and limitations. The primary challenge lies in selectively labeling the persulfide group in the presence of the much more abundant thiol groups.
Key Methods at a Glance:
| Method | Principle | Selectivity | Throughput | Quantitative Capability |
| Modified Biotin-Switch Assay | Blocks free thiols, followed by reduction of the persulfide and labeling of the newly formed thiol with a biotin (B1667282) tag for enrichment and detection. | Moderate | Low to Medium | Semi-quantitative (Western blot), Quantitative (Mass Spectrometry) |
| Tag-Switch Method | Two-step labeling: initial blocking of both thiols and persulfides, followed by a selective "switch" reaction that labels only the persulfide adduct. | High | Medium | Semi-quantitative (in-gel fluorescence), Quantitative (Mass Spectrometry) |
| Protein Persulfide Detection Protocol (ProPerDP) | Alkylation of both thiols and persulfides with a biotinylated reagent, followed by selective elution of persulfidated proteins/peptides using a reducing agent. | High | Medium to High | Semi-quantitative (Western blot), Quantitative (Mass Spectrometry) |
| Mass Spectrometry (MS)-Based Methods | Direct detection of the mass shift caused by the additional sulfur atom or use of isotopic labeling for quantification. | High | High | Highly Quantitative |
In-Depth Look: Experimental Protocols and Workflows
Modified Biotin-Switch Assay
This method was one of the first developed for detecting protein S-nitrosylation and was later adapted for persulfidation.
Experimental Protocol:
-
Homogenization: Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as S-methyl methanethiosulfonate (B1239399) (MMTS), to block free cysteine residues.
-
Protein Precipitation: Precipitate proteins to remove excess blocking agent.
-
Reduction and Labeling: Resuspend the protein pellet in a buffer containing a reducing agent (e.g., ascorbate (B8700270) for S-nitrosothiols, or a milder reductant for persulfides) and a biotinylating reagent that reacts with the newly exposed thiol groups (e.g., biotin-HPDP).
-
Affinity Purification: Use streptavidin-agarose beads to capture the biotinylated proteins.
-
Elution and Detection: Elute the captured proteins and analyze by Western blotting or mass spectrometry.
Workflow Diagram:
Caption: Workflow of the modified biotin-switch assay for protein persulfidation detection.
Tag-Switch Method
This technique offers improved selectivity by employing a two-step labeling strategy.
Experimental Protocol:
-
Initial Blocking: React the protein sample with a blocking reagent that modifies both thiols and persulfides, forming a thioether and a reactive disulfide, respectively. Methylsulfonyl benzothiazole (B30560) (MSBT) is a commonly used reagent.
-
Tag-Switch Reaction: Introduce a nucleophilic probe (e.g., a cyanoacetate (B8463686) derivative labeled with biotin or a fluorophore) that selectively reacts with the activated disulfide of the persulfide adduct, "switching" the tag.
-
Analysis: The labeled proteins can be detected directly by in-gel fluorescence or enriched via the biotin tag for mass spectrometry analysis.
Workflow Diagram:
Caption: Workflow of the tag-switch method for selective detection of protein persulfidation.
Protein Persulfide Detection Protocol (ProPerDP)
The ProPerDP method is a variation of the biotin-thiol assay designed for high specificity.
Experimental Protocol:
-
Alkylation: Treat intact cells or tissue homogenates with a biotin-conjugated alkylating agent, such as iodoacetyl-PEG2-biotin (IAB), which labels both free thiols and persulfides.
-
Lysis and Protein/Peptide Preparation: Lyse the cells and either keep the proteins intact or digest them into peptides.
-
Streptavidin Pulldown: Use streptavidin beads to capture all biotinylated proteins or peptides.
-
Selective Elution: Elute the persulfidated species by treating the beads with a reducing agent (e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP)), which cleaves the disulfide bond formed at the persulfide site but not the stable thioether bond at the original thiol site.
-
Analysis: Analyze the eluted proteins or peptides by Western blotting or mass spectrometry.
Workflow Diagram:
Caption: Workflow of the ProPerDP method for the detection of protein persulfidation.
Signaling Pathways: The Genesis of Protein Persulfidation
Hydrogen sulfide is endogenously produced by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). Once produced, H₂S can influence a multitude of signaling pathways, often through the persulfidation of key regulatory proteins.
One well-established pathway involves the Keap1-Nrf2 system, a critical regulator of the cellular antioxidant response.
Safety Operating Guide
Proper Disposal of Hydrosulfide: A Guide for Laboratory Professionals
The safe management and disposal of hydrosulfide (B80085) compounds are critical in research and development settings to ensure personnel safety and environmental protection. This compound solutions, such as sodium this compound (NaHS), are highly corrosive and can release toxic hydrogen sulfide (B99878) (H2S) gas, necessitating strict adherence to established protocols.[1][2] This guide provides essential information on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle hydrosulfides with extreme caution in a well-ventilated area, preferably within a certified chemical fume hood.[3] Accidental contact with acids will lead to the rapid evolution of highly toxic and flammable hydrogen sulfide gas.[3][4]
Personal Protective Equipment (PPE): A comprehensive hazard assessment should guide the selection of appropriate PPE.[3]
-
Eye Protection: Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory.[3]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber, are required.[5]
-
Body Protection: A lab coat or a chemical-resistant apron is essential to protect against splashes.[3]
-
Respiratory Protection: In case of inadequate ventilation or potential for exceeding exposure limits, a full-face respirator may be necessary.[4][6]
Step-by-Step Disposal Protocol
This protocol outlines the general steps for the safe disposal of this compound waste. Always consult your institution's specific safety data sheets (SDS) and waste disposal guidelines.
-
Neutralization (for small quantities): For small residual amounts, a careful neutralization process can be employed. Slowly and with constant stirring, add the this compound solution to a large volume of a weak oxidizing agent, such as a 3-5% hydrogen peroxide solution.[4] This should be done in a fume hood to control the release of any hydrogen sulfide gas. The reaction should be monitored for heat generation and gas evolution.
-
Containment of Spills:
-
Solid this compound: In the event of a spill, evacuate the area and eliminate all ignition sources.[7] Collect the powdered material using a safe and convenient method, and place it into a sealed, labeled container for hazardous waste disposal.[3][7]
-
This compound Solution: For liquid spills, dike the area to prevent spreading.[3] Absorb the spill with an inert material like sand, earth, or vermiculite.[3][4][8] Place the contaminated absorbent material into a sealed and properly labeled container for disposal.[3][4]
-
-
Waste Collection and Labeling: All this compound waste, whether neutralized solution or absorbed spill material, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][4] The label should include the chemical name, concentration, and appropriate hazard warnings.
-
Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[4][7] The storage area should be equipped with hydrogen sulfide detectors and alarms.[3]
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed waste disposal contractor.[4][8] Never dispose of this compound waste down the drain or in regular trash, as it is very toxic to aquatic life and can create an explosion hazard in sewers due to the formation of hydrogen sulfide gas.[7]
Quantitative Safety Data
The following table summarizes key quantitative safety data for sodium this compound and hydrogen sulfide to inform risk assessments and handling procedures.
| Parameter | Value | Source |
| Sodium this compound (NaHS) | ||
| pH of Solution | Approximately 11.5 - 12.5 | [1][3] |
| Hydrogen Sulfide (H₂S) | ||
| Odor Threshold | 0.13 ppm (can cause olfactory fatigue) | [1][2] |
| OSHA Permissible Exposure Limit (PEL) - Ceiling | 20 ppm | [9] |
| ACGIH Threshold Limit Value (TLV) - TWA | 1 ppm | [7] |
| ACGIH Short-Term Exposure Limit (STEL) | 5 ppm | [7] |
| Immediately Dangerous to Life or Health (IDLH) | 100 ppm | [3][9] |
| Lower Explosive Limit (LEL) | 4.0% - 4.3% | [2][7] |
| Upper Explosive Limit (UEL) | 44.0% - 46.0% | [2][7] |
| Concentrations Causing Rapid Unconsciousness | >500 ppm | [2] |
| Immediately Fatal Concentrations | 800 - 1,000 ppm | [3] |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound waste is illustrated in the diagram below. This diagram outlines the decision-making process and necessary steps from initial waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guide for Hydrosulfide Compounds
This guide provides crucial safety and logistical information for handling hydrosulfide (B80085) compounds, referred to herein as hydrosulfides. It is intended for researchers, scientists, and drug development professionals. The information is presented to offer procedural, step-by-step guidance on operational and disposal plans. Note that this guide primarily addresses sodium this compound (NaHS) and the associated risks of hydrogen sulfide (B99878) (H₂S) gas, which is readily evolved from this compound solutions. Always consult the specific Safety Data Sheet (SDS) for the particular this compound compound you are using.
Quantitative Safety Data
The primary hazard associated with hydrosulfides is the release of highly toxic hydrogen sulfide gas. The following table summarizes key quantitative safety data for H₂S.[1]
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) - General Industry | 20 ppm (ceiling) | OSHA |
| Immediately Dangerous to Life or Health (IDLH) for H₂S | 100 ppm | NIOSH[1] |
| H₂S Exposure Limit (Olfactory Fatigue) | 50-150 ppm | [2] |
| H₂S Concentration Immediately Fatal | 800-1,000 ppm | [2] |
| Lower Explosive Limit (LEL) for H₂S | 4.0% | [2] |
| Upper Explosive Limit (UEL) for H₂S | 44.0% | [2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to hydrosulfides and the hydrogen sulfide gas they may release.[3][4] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye Protection:
-
Chemical splash goggles are required at all times when handling this compound solutions to protect against severe eye irritation and potential damage.[3][5]
-
A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
-
If a full-face respirator is used, it will also provide eye protection.[1][6]
Hand Protection:
Body Protection:
-
A lab coat or chemical-resistant apron should be worn to protect against splashes.
-
For routine handling of small quantities, a neoprene apron is recommended.[5]
-
In situations with a higher risk of significant exposure, such as large-scale transfers, a full chemical-resistant suit and boots should be worn.[5]
Respiratory Protection: The level of respiratory protection depends on the concentration of hydrogen sulfide gas.[1][3] A respiratory protection program that meets OSHA's requirements (29 CFR 1910.134) must be in place whenever respirators are used.[6] This includes fit testing, medical evaluations, and training.[6]
-
Below 100 ppm: An air-purifying respirator with specialized cartridges for hydrogen sulfide should be used. A full-face respirator will also provide eye protection.[1]
-
At or above 100 ppm (IDLH): A full-face pressure-demand self-contained breathing apparatus (SCBA) with a minimum service life of thirty minutes, or a combination full-face pressure-demand supplied-air respirator with an auxiliary self-contained air supply, is required.[1][6]
Logical Relationship for PPE Selection
Caption: Logical workflow for selecting appropriate PPE based on risk assessment.
Operational Plans: Handling and Storage
Adherence to the following step-by-step protocols is crucial for the safe handling of hydrosulfides in a laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
2. Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[4][7]
-
Keep containers tightly sealed to prevent moisture absorption and the release of H₂S gas.[4]
-
Store separately from incompatible materials, especially acids and strong oxidizers.[4][5][8] Contact with acids will cause a rapid and dangerous release of toxic hydrogen sulfide gas.[5][8]
-
Storage areas should be equipped with hydrogen sulfide gas detectors and alarms.[3]
3. Handling and Use:
-
All handling of this compound solutions that may release H₂S should be performed within a certified chemical fume hood to control potential exposure.
-
Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[8][9]
-
Use only in a well-ventilated area.[5]
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Never mix hydrosulfides with acids.[4]
-
Wash hands thoroughly after handling.[5]
Emergency and Disposal Plans
Spill Response:
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[8] If H₂S gas is detected or suspected, evacuate the entire lab and follow emergency protocols.[10]
-
Ventilate: Ensure the area is well-ventilated to disperse any H₂S gas.[4][10]
-
Assess and Secure: From a safe distance and with proper PPE, assess the extent of the spill. Secure and control entrance to the area.[8]
-
Containment (Small Spills): For small liquid spills, confine the material by berming or diverting its path.[5] Absorb the spill with an inert, dry material such as sand, earth, or vermiculite.[5][8] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[8][11]
-
Decontamination: Decontaminate the spill area according to established laboratory procedures.
-
Large Spills: For large spills, activate the emergency response plan immediately.[5] Isolate the area and contact emergency services.[5][10]
Experimental Workflow for a this compound Spill
Caption: Workflow for responding to a this compound spill.
First Aid for Exposure:
-
Inhalation: Move the victim to fresh air immediately.[12] If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR.[13] Seek immediate medical attention.[5] Rescuers should wear appropriate respiratory protection (SCBA) before entering an area with high H₂S concentrations to retrieve a victim.[1][12]
-
Skin Contact: Immediately flush the exposed area with large quantities of water for at least 15 minutes.[5] Remove contaminated clothing under a safety shower.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with large quantities of water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Disposal Plan:
-
All waste materials contaminated with hydrosulfides must be treated as hazardous waste.[8]
-
Collect waste in designated, labeled, and sealed containers.[8]
-
Dispose of the hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations.[4][14]
-
Do not wash this compound spills into the sewer system, as this can create a toxic and explosive hazard in confined spaces.[5][8]
References
- 1. Hydrogen Sulfide - Evaluating and Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 2. benchchem.com [benchchem.com]
- 3. hazwopercenter.com [hazwopercenter.com]
- 4. The Safety and Environmental Impact of Sodium this compound (NaHS) | Baijin [baijinchemical.com]
- 5. ausimm.com [ausimm.com]
- 6. safeopedia.com [safeopedia.com]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. nj.gov [nj.gov]
- 9. genesisenergy.com [genesisenergy.com]
- 10. dodtec.com [dodtec.com]
- 11. moleko.com [moleko.com]
- 12. pringlelaw.net [pringlelaw.net]
- 13. How to Protect Against the Dangers of High Concentrations of Hydrogen Sulfide (H2S) - HSI [hsi.com]
- 14. s29.q4cdn.com [s29.q4cdn.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
